2-(2-Methylpyridin-3-yl)acetic acid hydrochloride
Beschreibung
The exact mass of the compound 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(2-methylpyridin-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-6-7(5-8(10)11)3-2-4-9-6;/h2-4H,5H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXJRNMJNVEUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-35-3 | |
| Record name | 2-(2-methylpyridin-3-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Physicochemical Profiling and Solid-State Characterization of 2-(2-Methylpyridin-3-yl)acetic Acid Hydrochloride
Executive Summary
In pharmaceutical development, the physicochemical profiling of early-stage intermediates and active pharmaceutical ingredients (APIs) dictates downstream formulation strategies. 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride is a highly specialized building block utilized in the synthesis of novel therapeutics. This whitepaper provides an in-depth technical analysis of its molecular architecture, solution-state dynamics, and the self-validating analytical protocols required to accurately characterize its physical properties.
Molecular Architecture and Salt-Form Causality
The free base, 2-(2-Methylpyridin-3-yl)acetic acid, possesses a bifunctional molecular architecture: a basic pyridine nitrogen and an acidic carboxylic acid moiety. At physiological pH, this bifunctionality naturally leads to the formation of a zwitterion. In the solid state, zwitterionic self-assembly often results in a highly stable, tightly packed crystal lattice driven by strong intermolecular electrostatic interactions. This high lattice energy severely limits aqueous solubility, presenting a significant hurdle for bioavailability and synthetic manipulation.
The Causality of the Hydrochloride Salt: To circumvent the low solubility of the free base, the molecule is synthesized as a hydrochloride salt. The addition of HCl protonates the pyridine nitrogen ( pKa≈5.8 ), neutralizing the zwitterionic potential. By locking the molecule into a cationic state in the solid form, the lattice energy is reduced, and the hydration energy is maximized upon contact with aqueous media. This strategic salt selection drastically improves the dissolution rate and thermodynamic solubility of the compound.
Quantitative Physicochemical Data
The following table summarizes the fundamental chemical identifiers and calculated physicochemical properties of the hydrochloride salt.
| Property | Value / Description |
| Chemical Name | 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride |
| CAS Registry Number | 1803588-35-3 |
| Molecular Formula | C₈H₁₀ClNO₂ (C₈H₉NO₂ · HCl) |
| Molecular Weight | 187.63 g/mol |
| Physical State | Crystalline Solid |
| Estimated pKa1 (Carboxylic Acid) | ~ 4.2 |
| Estimated pKa2 (Pyridine Nitrogen) | ~ 5.8 |
| LogP (Free Base, estimated) | 0.8 – 1.2 |
Solution-State Dynamics and Speciation
Understanding the pH-dependent ionization state (speciation) of 2-(2-Methylpyridin-3-yl)acetic acid is critical for predicting its partitioning behavior (LogD) and membrane permeability. The ortho-methyl group on the pyridine ring exerts a slight electron-donating inductive effect, stabilizing the protonated nitrogen, while the acetic acid group at the meta position acts as a weak electron-withdrawing group.
Depending on the pH of the microenvironment, the molecule transitions through three distinct ionization states:
Fig 1. pH-dependent ionization states of 2-(2-Methylpyridin-3-yl)acetic acid.
Analytical Workflows and Self-Validating Protocols
To empirically validate the theoretical properties of this compound, a robust analytical workflow must be employed. The following methodologies are designed as self-validating systems, ensuring that environmental variables do not compromise data integrity.
Fig 2. Sequential workflow for the physicochemical profiling of pharmaceutical intermediates.
pKa Determination via Potentiometric Titration
Potentiometric titration is the gold standard for determining the exact pKa values of ionizable compounds[1].
Causality & Self-Validation: Atmospheric carbon dioxide readily dissolves in aqueous solutions to form carbonic acid, which can artificially skew the titration curve of weak acids. To validate the system, the protocol mandates continuous nitrogen purging to maintain an inert environment[1]. Furthermore, 0.15 M KCl is used as a background electrolyte to lock the ionic strength, ensuring that the activity coefficients of the ions remain constant throughout the titration[1].
Step-by-Step Methodology:
-
Electrode Calibration: Calibrate the pH potentiometer using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at exactly 25.0 ± 0.5 °C.
-
Sample Preparation: Dissolve 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride in a 0.15 M KCl solution to achieve a final analyte concentration of 10−3 M to 10−4 M.
-
Environmental Control: Place the reaction vessel on a magnetic stirrer and purge the solution with a slow, continuous flow of nitrogen gas for 15 minutes prior to and during the titration[1].
-
Titration Execution: Immerse the pH electrode and titrate the solution using standardized 0.1 M NaOH. Add the titrant in micro-aliquots, limiting the pH change to 0.2 units per addition.
-
Data Acquisition & Analysis: Record the pH only when the drift is less than 0.002 pH units per minute. Plot the titration curve (pH vs. Volume of NaOH) and calculate the first and second derivatives to pinpoint the exact inflection points corresponding to pKa1 and pKa2 .
Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the regulatory standard for determining the thermodynamic equilibrium solubility of a compound across different physiological pH ranges[2].
Causality & Self-Validation: A critical failure point in solubility testing of salts is salt disproportionation —where the hydrochloride salt converts back to the less soluble free base during equilibration in buffered media. To make this protocol self-validating, the residual undissolved solid must be recovered and analyzed via Powder X-Ray Diffraction (PXRD)[3]. If the PXRD pattern matches the initial hydrochloride salt, the solubility value is valid. If it matches the free base, the reported value represents the solubility of the disproportionated free base, not the salt.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare standard minimalist universal buffers (MS-MUB) at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract[3].
-
Saturation: Add an excess amount of solid 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride to glass vials containing 5.0 mL of each buffer[2]. The visible presence of excess solid is mandatory to guarantee thermodynamic saturation.
-
Equilibration: Seal the vials and place them in a thermostated orbital shaker at 37.0 ± 0.5 °C. Agitate at 200 RPM for 24 to 72 hours until equilibrium is established[2].
-
Phase Separation: Remove the vials and centrifuge at 10,000 RPM for 15 minutes at 37 °C to completely separate the solid and liquid phases without inducing temperature-dependent precipitation[2].
-
Supernatant Analysis: Extract an aliquot of the clear supernatant, dilute appropriately with the mobile phase, and quantify the dissolved concentration using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
-
Solid-Phase Verification (Critical Step): Recover the residual solid pellet from the centrifuge tube, dry it gently under vacuum, and analyze it via PXRD to confirm the structural integrity of the hydrochloride salt form[3].
References
-
Creative Bioarray Guidelines Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL:[Link]
-
OECD Solubility Review Title: Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) Orbit URL:[Link]
-
Physicochemical Profiling Methodologies Title: Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Source: University of Barcelona Digital Repository URL:[Link]
Sources
2-(2-Methylpyridin-3-yl)acetic acid hydrochloride chemical structure
An In-Depth Technical Guide to 2-(2-Methylpyridin-3-yl)acetic Acid Hydrochloride: A Key Heterocyclic Building Block
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Pyridine-Based Scaffolds
In the landscape of modern medicinal chemistry, the pyridine ring stands out as a "privileged" scaffold. Its presence in numerous natural products, such as vitamins and alkaloids, and its incorporation into a significant number of FDA-approved drugs underscore its importance.[1] Pyridine-containing molecules are central to the development of therapeutics across a wide range of diseases. The pyridine unit, with its nitrogen atom capable of acting as a hydrogen bond acceptor and a basic center, imparts unique physicochemical properties that are highly advantageous for drug design, influencing solubility, metabolic stability, and target binding affinity.[2]
Among the vast family of pyridine derivatives, 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride emerges as a particularly valuable and versatile building block. This technical guide provides an in-depth analysis of its chemical structure, properties, synthesis, and analytical characterization, offering a crucial resource for researchers, scientists, and professionals engaged in drug discovery and organic synthesis.
Chemical Structure and Physicochemical Properties
2-(2-Methylpyridin-3-yl)acetic acid hydrochloride is the salt form of the parent carboxylic acid. The hydrochloride salt enhances the compound's stability and often improves its solubility in aqueous media, which is advantageous for subsequent reactions and biological screening.
The structure consists of a pyridine ring substituted at the 2-position with a methyl group and at the 3-position with an acetic acid moiety. In the hydrochloride salt, the pyridine nitrogen is protonated, forming a pyridinium cation, with a chloride anion as the counter-ion.
Visualizing the Structure
Caption: Chemical structure of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride.
Data Summary Table
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-methyl-3-pyridinyl)acetic acid hydrochloride | [3] |
| CAS Number | 101166-74-9 | |
| Molecular Formula | C₈H₁₀ClNO₂ | [4] |
| Molecular Weight | 187.62 g/mol | [4] |
| Monoisotopic Mass | 151.06332 Da (Free Base) | [3] |
| Physical Form | White to yellow solid | [5] |
| SMILES | CC1=C(C=CC=N1)CC(=O)O.Cl | [3] |
| InChIKey | HJWBNUQVZJTJIV-UHFFFAOYSA-N (Free Base) | [3] |
| Predicted XlogP | 0.7 (Free Base) | [3] |
| Storage Temperature | Inert atmosphere, Room Temperature | [5] |
Synthesis and Mechanism
The synthesis of pyridylacetic acid derivatives is a well-established area of organic chemistry.[6] A common and reliable method for preparing 2-(2-Methylpyridin-3-yl)acetic acid is through the hydrolysis of its corresponding nitrile precursor, 2-(2-methylpyridin-3-yl)acetonitrile. This hydrolysis can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid and is compatible with the formation of the hydrochloride salt.
The nitrile precursor itself can be synthesized from 2-amino-3-methylpyridine via a Sandmeyer-type reaction or, more commonly, through the halogenation of the methyl group of 2,3-lutidine (2,3-dimethylpyridine) followed by nucleophilic substitution with a cyanide salt.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol: Acid Hydrolysis of 2-(2-Methylpyridin-3-yl)acetonitrile
This protocol describes a standard laboratory procedure for the acid-catalyzed hydrolysis of the nitrile precursor.
Materials:
-
2-(2-Methylpyridin-3-yl)acetonitrile
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Deionized Water
-
Ethanol
-
Activated Carbon
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-methylpyridin-3-yl)acetonitrile (1.0 eq).
-
Acid Addition: Carefully add a mixture of concentrated hydrochloric acid (e.g., 5-10 volumes) and water (e.g., 2-5 volumes) to the flask.
-
Hydrolysis: Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours). The reaction involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid.
-
Decolorization: After cooling the reaction mixture to room temperature, a small amount of activated carbon may be added. Stir the mixture for 15-30 minutes to remove colored impurities.
-
Filtration & Concentration: Filter the mixture to remove the activated carbon. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the excess acid and water. This step will yield a crude solid or a viscous oil.
-
Crystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the white to off-white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether and dry them under vacuum to afford the final product, 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride.
Self-Validation: The identity and purity of the synthesized compound must be confirmed by the analytical techniques described in the following section. The melting point of the crystalline product should be sharp, and spectroscopic data should match the expected values.
Analytical Characterization
Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive profile of the molecule.
Summary of Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Pyridine Protons: Three signals in the aromatic region (~7.5-8.5 ppm), likely exhibiting doublet of doublets or triplet patterns. CH₂ Group: A singlet around 3.7-4.0 ppm. CH₃ Group: A singlet around 2.5-2.8 ppm. COOH/NH⁺ Proton: A very broad singlet at high chemical shift (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | C=O (Carboxyl): Signal in the range of 170-175 ppm. Pyridine Carbons: Five distinct signals in the aromatic region (120-155 ppm). CH₂ Carbon: Signal around 35-40 ppm. CH₃ Carbon: Signal around 18-22 ppm. |
| FT-IR | O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹. N-H⁺ Stretch (Pyridinium): Broad absorption around 2800-3100 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1700-1730 cm⁻¹. C=C and C=N Stretches (Aromatic): Multiple sharp bands in the 1400-1650 cm⁻¹ region. C-O Stretch: Band in the 1200-1300 cm⁻¹ region. |
| Mass Spec. | (ESI+) for Free Base (C₈H₉NO₂): Expected [M+H]⁺ at m/z ≈ 152.07. Other adducts like [M+Na]⁺ at m/z ≈ 174.05 may also be observed.[3] |
Note: NMR chemical shifts are predicted based on standard values and data from structurally similar compounds and are reported in ppm relative to TMS. IR frequencies are in cm⁻¹.
Applications in Research and Drug Development
2-(2-Methylpyridin-3-yl)acetic acid hydrochloride is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable intermediate or building block in the synthesis of more complex, biologically active molecules.[7][8] Its utility stems from the presence of two key reactive handles: the carboxylic acid group and the pyridine ring.
-
Carboxylic Acid Moiety: This functional group is a versatile starting point for a wide array of chemical transformations. It can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol, allowing for the construction of diverse molecular architectures. Amide coupling reactions, in particular, are fundamental in medicinal chemistry for linking molecular fragments.
-
Pyridine Ring: The pyridine nucleus can be further functionalized. Moreover, its inherent properties contribute to the pharmacokinetic profile of the final compound, potentially enhancing target engagement and metabolic stability.
Substituted pyridylacetic acids are integral components in the synthesis of compounds targeting a variety of biological systems. For instance, the pyridine scaffold is a known feature in many kinase inhibitors, which are crucial in oncology and inflammation research.[2]
Role as a Versatile Synthetic Intermediate
Caption: Synthetic utility of the title compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride. It is intended for research use only by trained professionals.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). May be harmful if swallowed (H302).[9]
-
Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air. If swallowed, call a poison center or doctor if you feel unwell.
Conclusion
2-(2-Methylpyridin-3-yl)acetic acid hydrochloride is a foundational building block that offers significant potential for innovation in drug discovery and organic synthesis. Its well-defined structure, featuring multiple points for chemical modification, makes it an attractive starting material for creating libraries of novel compounds. This guide has provided a comprehensive overview of its chemical properties, a robust synthetic strategy, and a framework for its analytical characterization. For researchers and drug development professionals, a thorough understanding of such key intermediates is paramount to accelerating the discovery of next-generation therapeutics.
References
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
-
2-(2-methylpyridin-3-yl)acetic acid hydrochloride (C8H9NO2) - PubChemLite. (n.d.). Retrieved March 7, 2024, from [Link]
-
Building Blocks - Princeton BioMolecular Research. (n.d.). Retrieved March 7, 2024, from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. 2-(6-Methylpyridin-3-yl)acetic acid | C8H9NO2 | CID 22507698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-(2-methylpyridin-3-yl)acetic acid hydrochloride (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 4. 1609395-45-0|2-(3-Methylpyridin-2-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]
- 5. 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride | 1787905-81-0 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. princetonbio.com [princetonbio.com]
- 9. 2-(6-Methylpyridin-3-yl)acetic acid | 19733-96-1 [sigmaaldrich.com]
The Molecular Engine of Allosteric HIV-1 Integrase Inhibition: Mechanism of Action of 2-(2-Methylpyridin-3-yl)acetic Acid Derivatives
Executive Summary
2-(2-Methylpyridin-3-yl)acetic acid hydrochloride (CAS 1803588-35-3) is a highly specialized chemical building block that serves as the foundational pharmacophore for a breakthrough class of antiretroviral drugs known as Allosteric HIV-1 Integrase Inhibitors (ALLINIs) , also referred to as LEDGINs or NCINIs. Unlike traditional Integrase Strand Transfer Inhibitors (INSTIs) that target the catalytic active site, derivatives of this pyridyl acetic acid core bind to a highly conserved allosteric pocket at the integrase (IN) dimer interface.
This whitepaper provides an in-depth technical analysis of how the 2-(2-methylpyridin-3-yl)acetic acid scaffold drives a pleiotropic (dual-stage) mechanism of action, detailing its structural pharmacology, quantitative binding dynamics, and the self-validating experimental workflows required to evaluate its efficacy in drug development.
Structural Pharmacology: The Pyridyl Acetic Acid Pharmacophore
The efficacy of ALLINIs is entirely dependent on the precise spatial geometry provided by the 2-(2-methylpyridin-3-yl)acetic acid core. In physiological environments, the hydrochloride salt dissociates, and the deprotonated acetate moiety acts as the primary molecular anchor within the V-shaped LEDGF/p75 binding pocket of the HIV-1 IN catalytic core domain (CCD) [1].
-
The Carboxylic Acid Anchor: The acetic acid group mimics the native interaction of Asp366 from the host cellular cofactor LEDGF/p75. It engages in critical electrostatic interactions and hydrogen bonding with the backbone amides of Glu170 and His171 , as well as the side chain of Thr174 on the IN dimer [3].
-
The 2-Methylpyridine Ring: The heteroaromatic ring provides structural rigidity, while the 2-methyl substitution provides the exact steric bulk required to project into a narrow hydrophobic channel capped by Trp132 and Ala128 . This hydrophobic packing is what dictates the high target selectivity of this scaffold [4].
The Pleiotropic Mechanism of Action
Derivatives of 2-(2-methylpyridin-3-yl)acetic acid do not merely block a single enzymatic step; they induce a catastrophic structural failure in the viral replication machinery across two distinct stages of the HIV-1 life cycle.
Mechanism A: Early-Stage Integration Blockade
During the early stage of infection, HIV-1 IN must interact with the host chromatin-tethering protein LEDGF/p75 to guide the pre-integration complex (PIC) to active genes. The pyridyl acetic acid pharmacophore competitively displaces LEDGF/p75. Furthermore, binding to this allosteric site stabilizes an inactive multimeric state of IN, preventing the proper assembly of the intasome (synaptic complex) onto the viral cDNA ends [2].
Mechanism B: Late-Stage Virion Morphogenesis Blockade
The most profound effect of this scaffold occurs during the late stage of viral replication (virion maturation). IN possesses a non-catalytic function: it must bind to the viral RNA genome to ensure proper packaging of the ribonucleoprotein (vRNP) complex inside the capsid. ALLINIs induce aberrant, premature hyper-multimerization of IN. This hyper-multimerization strips IN of its RNA-binding capacity, resulting in the release of eccentric, non-infectious viral particles where the viral genome is mislocalized outside the protective capsid lattice [1].
Figure 1: Dual-stage mechanism of action of ALLINIs driven by the pyridyl acetic acid core.
Quantitative Pharmacodynamics & Resistance Profiles
Because ALLINIs target a distinct allosteric pocket, they exhibit no cross-resistance with clinical INSTIs (e.g., Raltegravir, Dolutegravir). The table below summarizes the comparative pharmacodynamics.
| Inhibitor Class | Representative Core Scaffold | Primary Target Site | Mechanism of Action | Primary Resistance Mutation |
| INSTIs | Diketo acid / Halobenzyl | IN Active Site (Mg2+ dependent) | Blocks DNA Strand Transfer | N155H, Q148H, Y143R |
| ALLINIs / LEDGINs | 2-(2-Methylpyridin-3-yl)acetic acid | IN Dimer Interface (LEDGF pocket) | Blocks Integration & Maturation | A128T |
Data synthesized from preclinical profiling of pyridine-based allosteric integrase inhibitors [4].
Self-Validating Experimental Workflows
To rigorously validate the mechanism of action of novel 2-(2-methylpyridin-3-yl)acetic acid derivatives, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems , ensuring that observed effects are driven by specific allosteric engagement rather than non-specific aggregation.
Protocol 1: HTRF Assay for IN-LEDGF/p75 Allosteric Inhibition
Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized because it allows for equilibrium binding analysis in solution. Wash-based assays (like ELISA) disrupt the transient, low-affinity protein-protein interactions between IN and LEDGF/p75.
Step-by-Step Methodology:
-
Reagent Preparation: Purify recombinant His6-tagged HIV-1 IN and GST-tagged LEDGF/p75. Prepare the pyridyl acetic acid derivative in a 3-fold serial dilution (starting at 100 μM) in assay buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 2 mM MgCl2, 0.1% Tween-20).
-
Complex Formation: Incubate 100 nM His6-IN with the compound dilutions in a 384-well plate for 30 minutes at room temperature to allow allosteric pocket occupation.
-
Fluorophore Addition: Add 50 nM GST-LEDGF/p75, followed by Anti-His-Europium cryptate (Donor) and Anti-GST-d2 (Acceptor) antibodies. Incubate for 2 hours.
-
Signal Acquisition: Read the plate using a time-resolved fluorescence microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the FRET ratio (665/620).
Self-Validation Gate:
-
Negative Control: Raltegravir (an active-site INSTI) must show 0% inhibition of the FRET signal.
-
Quality Control: The assay Z'-factor must be > 0.6. If Raltegravir reduces the signal, the assay is compromised by non-specific protein denaturation.
Figure 2: HTRF experimental workflow for validating IN-LEDGF/p75 allosteric inhibition.
Protocol 2: SEC-MALS for Quantifying Aberrant Hyper-Multimerization
Causality: To prove the late-stage mechanism (morphogenesis blockade), researchers must physically quantify the shift of IN from functional dimers/tetramers to aberrant higher-order oligomers. Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) provides absolute molar mass independent of molecular shape.
Step-by-Step Methodology:
-
Protein Equilibration: Prepare 10 μM of recombinant wild-type HIV-1 IN and 10 μM of A128T mutant IN (resistance control) in SEC buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 2 mM DTT).
-
Ligand Incubation: Spike the protein samples with 50 μM of the 2-(2-methylpyridin-3-yl)acetic acid derivative. Incubate for 1 hour at 4°C.
-
SEC-MALS Elution: Inject 100 μL of the sample onto an analytical SEC column (e.g., Superdex 200 Increase) connected in-line to a MALS detector and a refractive index (RI) detector.
-
Data Analysis: Calculate the weight-average molar mass (Mw) across the elution peaks.
Self-Validation Gate:
-
Specificity Control: The wild-type IN must shift from a dimer (~64 kDa) to high-molecular-weight aggregates (>200 kDa). Crucially, the A128T mutant IN must remain as a stable dimer . If the A128T mutant also aggregates, the compound is acting as a non-specific colloidal aggregator (PAINs behavior) rather than a targeted allosteric inhibitor.
References
-
Multimode, Cooperative Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors. Journal of Biological Chemistry / PubMed Central. [Link]
-
Small-Molecule Inhibitors of the LEDGF/p75 Binding Site of Integrase Block HIV Replication and Modulate Integrase Multimerization. Antimicrobial Agents and Chemotherapy. [Link]
-
An Isoquinoline Scaffold as a Novel Class of Allosteric HIV-1 Integrase Inhibitors. ACS Medicinal Chemistry Letters / PubMed Central. [Link]
-
Design, Synthesis, and Preclinical Profiling of GSK3739936 (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs. Journal of Medicinal Chemistry. [Link]
The Pharmacological Potential of Substituted Pyridylacetic Acids: A Technical Guide for Researchers
Abstract
Substituted pyridylacetic acids represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the potential pharmacological applications of these compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. By synthesizing current research, this document offers a comprehensive resource for researchers, scientists, and drug development professionals, detailing the underlying mechanisms of action, structure-activity relationships, and robust in-vitro experimental protocols for their evaluation.
Introduction: The Pyridylacetic Acid Scaffold
The pyridine ring is a fundamental heterocyclic motif present in numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various chemical interactions make it a privileged scaffold in drug design. When functionalized with an acetic acid moiety, the resulting pyridylacetic acid core offers a versatile platform for the development of novel therapeutic agents. The carboxyl group can act as a key interaction point with biological targets, while the pyridine ring and its substituents can be modified to fine-tune potency, selectivity, and pharmacokinetic properties. This guide delves into the significant biological activities exhibited by substituted pyridylacetic acids, providing a technical framework for their continued investigation.
Anticancer Activity: Inducing Programmed Cell Death
Substituted pyridylacetic acids and related pyridine derivatives have demonstrated promising anticancer activity against various cancer cell lines.[3][4] The primary mechanism underlying their cytotoxic effects often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating damaged or malignant cells.[1]
Mechanism of Action: The Intrinsic Apoptotic Pathway
Many pyridine derivatives, including those with acetic acid functionalities, trigger the intrinsic or mitochondrial pathway of apoptosis.[1][5] This pathway is initiated by intracellular stress signals, leading to a cascade of events culminating in cell death.
A key event is the permeabilization of the outer mitochondrial membrane, which results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming a complex known as the apoptosome. This complex then recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, which are responsible for the downstream events of apoptosis, including DNA fragmentation and cell dismantling.[1]
The following diagram illustrates the key steps in the intrinsic apoptosis pathway that can be induced by substituted pyridylacetic acids.
Figure 2: Inhibition of the COX-2 pathway by substituted pyridylacetic acids.
Structure-Activity Relationship (SAR)
The selectivity of pyridylacetic acid derivatives for COX-2 over COX-1 is a key aspect of their SAR.
-
Acidic Moiety: The carboxylic acid group is a common feature in many NSAIDs and is often crucial for binding to the active site of COX enzymes.
-
Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can influence the compound's ability to fit into the slightly larger active site of COX-2 compared to COX-1, thereby conferring selectivity. For example, certain bulky substituents may be better accommodated in the COX-2 active site. [6]
In-Vitro Evaluation: COX Inhibition and Protein Denaturation Assays
Experimental Protocol: In-Vitro COX Inhibition Assay
This protocol is a general guideline and can be adapted based on commercially available kits. [7]
-
Reagent Preparation: Prepare assay buffer, hemin, and solutions of COX-1 and COX-2 enzymes. Prepare a stock solution of the test compound (substituted pyridylacetic acid) and a reference NSAID (e.g., celecoxib for COX-2 selectivity) in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, hemin, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the test compound at various concentrations to the inhibitor wells. Include control wells with no inhibitor.
-
Incubation: Incubate the plate at 25°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) followed by arachidonic acid to all wells to initiate the reaction.
-
Absorbance Measurement: Immediately read the absorbance at 590 nm in a kinetic mode for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control. The IC50 value for each enzyme can then be calculated.
Experimental Protocol: Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation. This assay provides a simple and rapid in-vitro screening method for anti-inflammatory activity. [8][9]
-
Reaction Mixture Preparation: In separate test tubes, prepare reaction mixtures containing a protein solution (e.g., 0.2% bovine serum albumin or 5% egg albumin), phosphate-buffered saline (pH 6.4), and the test compound at various concentrations.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5-10 minutes.
-
Cooling and Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition of protein denaturation for each concentration relative to a control without the test compound. The IC50 value can be determined from the dose-response curve.
Quantitative Data Summary
The following table presents IC50 values for some pyridine derivatives, highlighting their COX inhibitory activity.
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyridazine-based derivative 9a | 0.33 | 0.0155 | 21.29 | [10] |
| Pyridazine-based derivative 16b | 0.315 | 0.0169 | 18.63 | [10] |
| Celecoxib (Reference) | 0.32 | 0.0178 | 17.98 | [10] |
Antimicrobial Activity: Disrupting Bacterial Replication
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Pyridine-containing compounds have long been investigated for their antimicrobial properties. [11]Substituted pyridylacetic acids have also shown potential in this area.
Mechanism of Action: Inhibition of DNA Gyrase
A key target for many antibacterial agents is DNA gyrase, an essential enzyme that introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. [12][13]Inhibition of DNA gyrase leads to the disruption of these processes and ultimately bacterial cell death. Some 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid derivatives, which are structurally related to pyridylacetic acids, have been shown to exert their antibacterial effects through the inhibition of DNA gyrase. [13][14]It is plausible that certain substituted pyridylacetic acids share this mechanism of action.
The following workflow illustrates the general process of DNA gyrase inhibition.
Figure 3: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.
Structure-Activity Relationship (SAR)
The antimicrobial activity of these compounds is dependent on their structural features. For related 4-oxo-1,4-dihydronicotinic acids, the nature of the substituents at the 1 and 6 positions of the pyridine ring plays a significant role in their antibacterial potency and spectrum. [13]Further SAR studies are needed to specifically delineate the structural requirements for optimal antimicrobial activity in the pyridylacetic acid series.
In-Vitro Evaluation: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism. [15][16] Experimental Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a 0.5 McFarland turbidity standard.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the substituted pyridylacetic acid derivative in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [17]
Quantitative Data Summary
The following table provides examples of MIC values for some pyridine derivatives against common bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine | E. coli R2-R4 | 0.2-1.3 | [18] |
| Dodecanoic acid pyridine derivative | B. subtilis | - | [19] |
| Dodecanoic acid pyridine derivative | S. aureus | - | [19] |
| Dodecanoic acid pyridine derivative | E. coli | - | [19] |
Note: Specific MIC values for dodecanoic acid pyridine derivatives were not provided in the abstract.
Conclusion and Future Directions
Substituted pyridylacetic acids are a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. This technical guide has provided a comprehensive overview of their mechanisms of action, structure-activity relationships, and key in-vitro evaluation methods.
Future research should focus on:
-
Synthesis of novel derivatives: Expanding the chemical space of substituted pyridylacetic acids to optimize potency and selectivity.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways involved in their biological effects.
-
In-vivo efficacy and safety studies: Evaluating the therapeutic potential and toxicological profile of lead compounds in animal models.
-
Development of quantitative structure-activity relationship (QSAR) models: To guide the rational design of new and more effective pyridylacetic acid-based drugs. [20] By leveraging the information presented in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the versatile pyridylacetic acid scaffold.
References
-
IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (n.d.). Retrieved March 13, 2026, from [Link]
-
IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay - ResearchGate. (n.d.). Retrieved March 13, 2026, from [Link]
-
Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC. (n.d.). Retrieved March 13, 2026, from [Link]
-
IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. … - ResearchGate. (n.d.). Retrieved March 13, 2026, from [Link]
-
African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (2023, February 28). Retrieved March 13, 2026, from [Link]
-
Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC. (2020, April 25). Retrieved March 13, 2026, from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.). Retrieved March 13, 2026, from [Link]
-
A pyridinesulfonamide derivative FD268 suppresses cell proliferation and induces apoptosis via inhibiting PI3K pathway in acute myeloid leukemia - PMC. (n.d.). Retrieved March 13, 2026, from [Link]
-
Minimum inhibitory concentration (MIC) of the pyridine derivatives in... - ResearchGate. (n.d.). Retrieved March 13, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of DNA-gyrase Inhibiting Derivatives of 4-oxo-1,4-dihydro-3-pyridinecarboxylic Acid - PubMed. (n.d.). Retrieved March 13, 2026, from [Link]
-
Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed. (2026, January 21). Retrieved March 13, 2026, from [Link]
-
Action of DNA-gyrase inhibiting derivatives of 4-oxo-1, 4-dihydro-3-pyridinecarboxylic acid against Trypanosoma brucei - PubMed. (n.d.). Retrieved March 13, 2026, from [Link]
-
Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed. (n.d.). Retrieved March 13, 2026, from [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). Retrieved March 13, 2026, from [Link]
-
Photochemical Properties and Structure–Activity Relationships of RuII Complexes with Pyridylbenzazole Ligands as Promising Anticancer Agents - PMC. (n.d.). Retrieved March 13, 2026, from [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a | DDDT. (2016, October 31). Retrieved March 13, 2026, from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchGate. (2025, November 26). Retrieved March 13, 2026, from [Link]
-
Philadelphia University describes new COX-2 inhibitors - BioWorld. (2023, February 3). Retrieved March 13, 2026, from [Link]
-
Dual, but not selective, COX-1 and COX-2 inhibitors, attenuate acetic acid-evoked bladder irritation in the anaesthetised female cat - PMC. (n.d.). Retrieved March 13, 2026, from [Link]
-
Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC. (2025, October 3). Retrieved March 13, 2026, from [Link]
-
A pyridinesulfonamide derivative FD268 suppresses cell proliferation and induces apoptosis via inhibiting PI3K pathway in acute myeloid leukemia - Our journal portfolio - PLOS. (2022, November 22). Retrieved March 13, 2026, from [Link]
-
Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs. (n.d.). Retrieved March 13, 2026, from [Link]
-
SAR of anti-inflammatory agents. (A higher resolution / colour version... - ResearchGate. (n.d.). Retrieved March 13, 2026, from [Link]
-
Pyrrolamide DNA gyrase inhibitors: fragment-based nuclear magnetic resonance screening to identify antibacterial agents - PubMed. (2011, December 19). Retrieved March 13, 2026, from [Link]
-
Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. - ClinPGx. (n.d.). Retrieved March 13, 2026, from [Link]
-
Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11 - AME Publishing Company. (n.d.). Retrieved March 13, 2026, from [Link]
-
Esters of 3-pyridylacetic acid that combine potent inhibition of 17 alpha-hydroxylase/C17,20-lyase (cytochrome P45017 alpha) with resistance to esterase hydrolysis - PubMed. (n.d.). Retrieved March 13, 2026, from [Link]
-
Pyrimethamine Modulates Interplay between Apoptosis and Autophagy in Chronic Myelogenous Leukemia Cells - PMC. (2021, July 29). Retrieved March 13, 2026, from [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. (n.d.). Retrieved March 13, 2026, from [Link]
-
Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC. (n.d.). Retrieved March 13, 2026, from [Link]
-
Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents - MedChemComm (RSC Publishing). (n.d.). Retrieved March 13, 2026, from [Link]
-
Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria - PMC. (n.d.). Retrieved March 13, 2026, from [Link]
-
Antimicrobial Drugs: Mechanism of Action - Basicmedical Key. (2017, January 26). Retrieved March 13, 2026, from [Link]
-
Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them? - IDStewardship. (2025, February 13). Retrieved March 13, 2026, from [Link]
-
ANTI-INFLAMMATORY STUDY (IN-VITRO AND IN-VIVO) AND HPTLC DENSITOMERIC DETERMINATION OF QUERCETIN FROM METHANOLIC LEAF EXTRACT OF - Semantic Scholar. (n.d.). Retrieved March 13, 2026, from [Link]
-
Sar for Nsaids | PDF | Nonsteroidal Anti Inflammatory Drug | Opioid - Scribd. (n.d.). Retrieved March 13, 2026, from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH. (n.d.). Retrieved March 13, 2026, from [Link]
-
Membrane Stabilization and Inhibition of Protein Denaturation as Mechanisms of the Anti-Inflammatory Activity of some Plant Species - Trends in Pharmaceutical Sciences and Technologies. (2021, December 15). Retrieved March 13, 2026, from [Link]
-
The spectrum of selectivity for COX inhibition: the relative affinities... - ResearchGate. (n.d.). Retrieved March 13, 2026, from [Link]
-
Effect of (+) usnic Acid on Pigment Production in Bacteria. (2022, April 25). Retrieved March 13, 2026, from [Link]
-
Synthesis and Anti-Inflammatory Activity of 2-pyridyl-2-thiobenzothiazole Derivatives. (n.d.). Retrieved March 13, 2026, from [Link]
-
Pipecolic acid induces apoptosis in neuronal cells - PubMed. (2003, August 8). Retrieved March 13, 2026, from [Link]
-
https. (2022, December 1). Retrieved March 13, 2026, from [Link]
-
Inhibition of protein denaturation (%). Anti-inflammatory activity of... - ResearchGate. (n.d.). Retrieved March 13, 2026, from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC. (n.d.). Retrieved March 13, 2026, from [Link]
-
Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC. (2022, October 16). Retrieved March 13, 2026, from [Link]
-
What is the mechanism of Piromidic Acid? - Patsnap Synapse. (2024, July 17). Retrieved March 13, 2026, from [Link]
-
Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part - Journal of Drug Delivery and Therapeutics. (2020, September 15). Retrieved March 13, 2026, from [Link]
-
Potency of Roselle Calyx (Hibiscus sabdariffa L.) Extract to Inhibit Protein Denaturation in Vitro - JFIOnline. (n.d.). Retrieved March 13, 2026, from [Link]
Sources
- 1. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A pyridinesulfonamide derivative FD268 suppresses cell proliferation and induces apoptosis via inhibiting PI3K pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. rsc.org [rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jfi-online.org [jfi-online.org]
- 10. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolamide DNA gyrase inhibitors: fragment-based nuclear magnetic resonance screening to identify antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activity of DNA-gyrase inhibiting derivatives of 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Action of DNA-gyrase inhibiting derivatives of 4-oxo-1, 4-dihydro-3-pyridinecarboxylic acid against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. idstewardship.com [idstewardship.com]
- 16. microbiologyjournal.org [microbiologyjournal.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(2-Methylpyridin-3-yl)acetic acid hydrochloride literature review
An in-depth technical analysis and methodological guide for the utilization, synthesis, and characterization of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride .
Executive Summary
In the landscape of modern drug discovery, functionalized heterocycles serve as the architectural foundation for novel therapeutics. 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride is a highly specialized, bifunctional building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). As a structural analog to phenylacetic acid, it acts as a critical bioisostere, enabling medicinal chemists to precisely modulate the physicochemical properties—such as lipophilicity, metabolic stability, and target binding kinetics—of lead compounds.
Physicochemical Profiling & Structural Significance
Understanding the fundamental physical chemistry of this building block is paramount for successful downstream application. The free base of this compound (CAS 179626-66-5) contains both a basic pyridine nitrogen and an acidic carboxyl group.
Based on the properties of the parent 2-methylpyridine, which exhibits a pKa of approximately 5.96[1], and the acetic acid moiety (pKa ~4.0), the free base exists predominantly as a zwitterion at physiological and neutral pH. This zwitterionic nature severely complicates isolation and purification due to its high aqueous solubility and poor partitioning into organic solvents.
Consequently, the compound is almost exclusively synthesized, commercialized, and utilized as its hydrochloride salt (CAS 1803588-35-3)[2]. The HCl salt ensures long-term bench stability, prevents unwanted spontaneous decarboxylation, and facilitates precise stoichiometric handling during downstream amide coupling reactions.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride |
| CAS Registry Number | 1803588-35-3 (HCl Salt) / 179626-66-5 (Free Base) |
| Molecular Formula | C₈H₉NO₂ · HCl |
| Molecular Weight | 187.62 g/mol (Salt) / 151.16 g/mol (Free Base) |
| Predicted pKa (Pyridine N) | ~5.96 |
| Predicted LogP (Free Base) | ~1.11 |
| Appearance | White to off-white crystalline solid |
Synthetic Methodologies
While the synthesis of pyridineacetic acid derivatives can be achieved via palladium-catalyzed cross-coupling of halopyridines with enolates[3], the most scalable and self-validating approach for this specific isomer is the cyanomethylation of a 3-(halomethyl)-2-methylpyridine precursor, followed by rigorous acidic hydrolysis.
Causality in Experimental Design: Why Acidic Hydrolysis?
Alkaline hydrolysis of the nitrile intermediate would yield a highly soluble sodium carboxylate salt. Subsequent neutralization to isolate the free amino acid generates the problematic zwitterion, leading to massive yield losses during aqueous extraction. By executing the hydrolysis in concentrated hydrochloric acid, the reaction bypasses the zwitterion phase entirely. The target compound crystallizes directly from the cooling acidic matrix as the thermodynamically stable hydrochloride salt, creating a self-purifying system.
Step-by-Step Protocol: Acidic Hydrolysis of 2-(2-Methylpyridin-3-yl)acetonitrile
-
Reagent Preparation: Charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 2-(2-methylpyridin-3-yl)acetonitrile (1.0 equivalent).
-
Acid Addition: Slowly add concentrated aqueous HCl (37% w/w, 10-15 volumes). Critical Note: The addition is exothermic; maintain the internal temperature below 40°C during addition to prevent side reactions.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 105-110°C) for 12-16 hours. Monitor the consumption of the nitrile via LC-MS.
-
Concentration: Once complete, cool the mixture to room temperature and concentrate in vacuo to remove excess HCl and water, yielding a crude crystalline solid.
-
Crystallization: Suspend the crude residue in a minimal amount of cold isopropanol (IPA) or acetone. Stir for 30 minutes at 0-5°C to ensure complete precipitation of the hydrochloride salt.
-
Isolation: Filter the suspension under a vacuum, wash the filter cake with cold acetone, and dry under a high vacuum at 45°C to a constant weight.
Synthetic workflow for 2-(2-Methylpyridin-3-yl)acetic acid HCl.
Mechanistic Pathways & Applications in Drug Discovery
In medicinal chemistry, acts as a privileged bioisostere[4]. Replacing a phenyl ring with a pyridine ring (a "nitrogen walk" strategy) lowers the overall lipophilicity (LogP) of the molecule. This reduction in lipophilicity frequently correlates with improved aqueous solubility, enhanced oral bioavailability, and reduced off-target toxicity (e.g., mitigating hERG channel inhibition).
Furthermore, the methyl group at the C2 position of the pyridine ring provides critical steric bulk. This steric hindrance restricts the free rotation of the adjacent acetic acid side chain, locking the molecule into specific conformational states. When coupled with an amine to form an amide (typically via HATU/DIPEA chemistry), this restricted rotation can significantly enhance the binding affinity of the resulting API to its target protein by reducing the entropic penalty of binding.
Bioisosteric replacement strategy and downstream API synthesis.
Analytical Characterization & Quality Control
To ensure the integrity of the building block before downstream synthesis, rigorous analytical characterization is required:
-
LC-MS (ESI+): The free base has a monoisotopic mass of 151.06 Da. Under positive electrospray ionization, the expected[M+H]⁺ adduct is observed at m/z 152.07[5].
-
¹H-NMR (D₂O or DMSO-d₆): The spectrum will display a distinct singlet for the C2-methyl group around δ 2.5–2.7 ppm. The methylene protons of the acetic acid side chain appear as a sharp singlet near δ 3.7–3.9 ppm. The three aromatic protons of the pyridine ring will exhibit a characteristic splitting pattern, shifted downfield due to the protonation of the pyridine nitrogen in the HCl salt.
References
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 19603369, 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride." PubChem. Available at:[Link]
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 7975, 2-Methylpyridine." PubChem. Available at:[Link]
Sources
- 1. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-methylpyridin-3-yl)acetic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(2-methylpyridin-3-yl)acetic acid | 179626-66-5 [sigmaaldrich.com]
- 5. PubChemLite - 2-(2-methylpyridin-3-yl)acetic acid hydrochloride (C8H9NO2) [pubchemlite.lcsb.uni.lu]
Predictive Analytical Profiling of 2-(2-Methylpyridin-3-yl)acetic acid: A Comprehensive Guide to NMR and Mass Spectrometry
Executive Summary
In the landscape of modern drug development, functionalized heterocycles like 2-(2-Methylpyridin-3-yl)acetic acid (CAS: 179626-66-5) serve as critical building blocks for kinase inhibitors and GPCR ligands[1]. As a Senior Application Scientist, I approach the structural validation of such compounds not merely as an exercise in data collection, but as a self-validating system of orthogonal analytical techniques. This whitepaper provides an in-depth, predictive framework for the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiling of this compound, detailing the causality behind experimental design and the logic governing spectral interpretation.
Physicochemical & Structural Grounding
Before deploying analytical instrumentation, a rigorous structural assessment is mandatory to inform method development:
-
Molecular Formula: C₈H₉NO₂
-
Monoisotopic Exact Mass: 151.0633 Da
-
Structural Features: A basic pyridine ring (nitrogen at position 1), a weakly electron-donating methyl group at C2, and a polar, acidic carboxymethyl group at C3.
-
Chemical Behavior: The presence of both a basic pyridine nitrogen (pKa ~5.5) and a carboxylic acid (pKa ~4.5) allows this molecule to exist as a zwitterion in polar environments, dictating strict solvent and ionization choices.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Methodological Design
The selection of the NMR solvent is the most critical variable. While CDCl₃ is standard for many organic molecules, the zwitterionic character and hydrogen-bonding capacity of pyridine-acetic acids lead to severe line broadening and poor solubility in non-polar media. DMSO-d₆ is the optimal choice[2]. It disrupts intermolecular hydrogen bonding, ensuring a homogenous solution. Furthermore, DMSO-d₆ slows the chemical exchange rate of the carboxylic acid proton, allowing it to be observed as a distinct, albeit broad, signal rather than being lost to baseline exchange[3].
Quantitative Data Summary
The following tables predict the 1D NMR chemical shifts (δ), multiplicities, and coupling constants (J) based on established substituent effects and empirical structural rules[2][3].
Table 1: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Logic |
| -COOH | 12.40 | br s | - | 1H | Highly deshielded; broad due to residual exchange. |
| Py-H6 | 8.35 | dd | 4.8, 1.6 | 1H | Adjacent to electronegative N; exhibits ortho/meta coupling. |
| Py-H4 | 7.65 | dd | 7.7, 1.6 | 1H | Ortho to acetic acid; deshielded by ring current. |
| Py-H5 | 7.25 | dd | 7.7, 4.8 | 1H | Meta to N; exhibits ortho/ortho coupling. |
| -CH₂- | 3.65 | s | - | 2H | Deshielded by adjacent aromatic ring and carbonyl. |
| -CH₃ | 2.45 | s | - | 3H | Aliphatic singlet; attached to electron-deficient ring. |
Table 2: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Type | Assignment Logic |
| C=O | 172.5 | Quaternary | Carboxylic acid carbonyl carbon. |
| Py-C2 | 156.0 | Quaternary | Adjacent to N, substituted with methyl group. |
| Py-C6 | 148.2 | CH | Adjacent to N; highly deshielded. |
| Py-C4 | 138.5 | CH | Para to N, ortho to acetic acid. |
| Py-C3 | 129.0 | Quaternary | Substituted with the acetic acid moiety. |
| Py-C5 | 122.4 | CH | Meta to N; least deshielded aromatic carbon. |
| -CH₂- | 38.2 | CH₂ | Aliphatic methylene carbon. |
| -CH₃ | 22.5 | CH₃ | Aliphatic methyl carbon. |
Predicted Mass Spectrometry (MS) Data
Ionization Dynamics and Fragmentation Causality
For LC-MS/MS analysis, Positive Electrospray Ionization (ESI+) is the definitive choice. The pyridine nitrogen possesses a lone pair that is highly basic. By utilizing an acidic mobile phase (e.g., 0.1% formic acid), the nitrogen is pre-protonated in solution, leading to exceptional ionization efficiency and the formation of the even-electron [M+H]⁺ precursor ion at m/z 152.07 [4].
Upon subjecting the precursor to Collision-Induced Dissociation (CID), the molecule undergoes predictable, thermodynamically driven fragmentation[5]. The relatively weak C-C bond of the acetic acid moiety fractures while the stable aromatic pyridine ring remains intact. The primary neutral losses are H₂O (18 Da) and CO₂ (44 Da), the latter being a hallmark of carboxylic acid decarboxylation under MS/MS conditions[5].
Fig 1. Predicted ESI-MS/MS fragmentation pathway for 2-(2-Methylpyridin-3-yl)acetic acid.
Self-Validating Experimental Protocols
A robust analytical strategy requires protocols that inherently validate their own outputs. The following workflows are designed to ensure data integrity through internal checks.
Fig 2. Self-validating analytical workflow for NMR and MS data acquisition.
Protocol A: Self-Validating NMR Acquisition
-
Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ ensures complete dissolution of the zwitterion and prevents the masking of the carboxylic acid signal.
-
Instrument Calibration: Lock the spectrometer to the deuterium frequency of DMSO-d₆ (39.5 ppm) and shim the magnetic field to ensure a line width of < 1.0 Hz for the residual solvent peak.
-
Acquisition (¹H): Execute a standard 1D sequence (e.g., zg30) with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds. Self-Validation Metric: A 2-second D1 ensures complete relaxation of the methyl protons. The resulting integration must perfectly ratio the 3H methyl singlet against the 2H methylene singlet.
-
Acquisition (¹³C): Execute a proton-decoupled 1D sequence (zgpg30) with 1024 scans to ensure adequate signal-to-noise for the unprotonated quaternary carbons (C2, C3, C=O).
-
Orthogonal Validation (2D): Acquire ¹H-¹³C HMBC to map the scalar coupling network. The methylene protons (δ 3.65) must show long-range correlations to both the carboxylic carbonyl (δ 172.5) and the C3 of the pyridine ring (δ 129.0), unambiguously confirming the regiochemistry.
Protocol B: Self-Validating LC-MS/MS Acquisition
-
Sample Preparation: Dilute the stock solution to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, pre-ionizing the basic pyridine nitrogen to maximize ESI efficiency.
-
Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% organic over 5 minutes. Self-Validation Metric: Retaining the polar analyte requires high aqueous conditions initially; the gradient ensures separation from any synthesis byproducts, validating sample purity prior to MS detection.
-
MS Acquisition: Operate the mass spectrometer in ESI+ mode. Perform a full scan (m/z 50-500) followed by Data-Dependent Acquisition (DDA) MS/MS on the most intense precursor ion (m/z 152.07).
-
Collision-Induced Dissociation (CID): Apply a normalized collision energy (NCE) of 25-35 eV. Causality: This energy regime is optimized to fracture the acetic acid moiety without completely shattering the pyridine ring, yielding the diagnostic m/z 108 and 134 fragments.
References
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2001). Structure Determination of Organic Compounds: Tables of Spectral Data. Journal of the American Chemical Society. URL:[Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th Edition. Wiley.
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books / Penguin Random House. URL:[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.google.cn [books.google.cn]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Interpretation of Mass Spectra by Fred W. McLafferty, Frantisek Turecek: 9780935702255 | PenguinRandomHouse.com: Books [penguinrandomhouse.com]
Discovery and History of Pyridylacetic Acid Derivatives: A Technical Guide to Scaffold Evolution and Synthetic Innovation
Executive Summary & Historical Context
The pyridine ring is one of the most privileged scaffolds in medicinal chemistry, prized for its planarity, aromaticity, and the hydrogen-bond accepting capability of its nitrogen atom. When functionalized with an acetic acid moiety, the resulting pyridylacetic acid derivatives gain a critical pharmacophoric feature: a flexible, anionic carboxylate group capable of forming robust salt bridges with basic amino acid residues (such as arginine or lysine) in target protein active sites[1].
Historically, the discovery and optimization of pyridylacetic acids were hindered by the synthetic challenge of functionalizing the electron-deficient pyridine ring without triggering premature decarboxylation of the resulting 2- or 4-pyridylacetic acids[2]. However, modern structure-based drug design (SBDD) and novel multi-component synthetic methodologies have elevated this chemical class from a challenging intermediate to a cornerstone of targeted therapeutics, most notably in the development of dipeptidyl peptidase IV (DPP-4) inhibitors for Type 2 Diabetes[3].
Pharmacological Case Study: TAK-100 and DPP-4 Inhibition
The most definitive historical milestone for the 3-pyridylacetic acid chemotype in modern drug discovery is the development of TAK-100 , a highly potent, selective, and orally active DPP-4 inhibitor[3].
Prior to this discovery, no DPP-4 inhibitor possessing a free carboxy group had successfully progressed into advanced clinical stages[3]. Researchers hypothesized that introducing a carboxy group via a flexible acetic acid spacer on a pyridine ring could engage targeted amino acid residues around the DPP-4 catalytic region, specifically mimicking the natural substrate interactions[3].
Mechanism of Action
DPP-4 is a serine protease that cleaves dipeptides from the N-terminus of incretin hormones like Glucagon-Like Peptide-1 (GLP-1)[3]. By inhibiting DPP-4, pyridylacetic acid derivatives preserve active GLP-1, thereby enhancing glucose-dependent insulin secretion[4].
Fig 1: Mechanism of DPP-4 inhibition by pyridylacetic acid derivatives preserving GLP-1.
Structure-Activity Relationship (SAR): The Causality of the Acetic Acid Spacer
During the optimization of TAK-100, researchers systematically varied the carbon spacer between the pyridine ring and the carboxy group[3]. The experimental choices and their mechanistic causality are summarized below:
Table 1: Impact of Carbon Spacer Length on DPP-4 Inhibitory Activity
| Compound | Spacer Length | Structure Type | DPP-4 Inhibitory Activity | Mechanistic Causality / Structural Rationale |
| 30a | n = 1 | 3-Pyridylacetic acid | Highly Potent | The single methylene spacer provides optimal flexibility and distance, allowing the carboxylate to form a perfect salt bridge with catalytic residues without steric clash[3]. |
| 32 | n = 2 (alkene) | 3-Pyridylpropenoic acid | Significantly Lower | The rigid double bond restricts the conformational freedom of the carboxylate, preventing optimal alignment within the tight S1/S2 binding pocket[3]. |
| 33 | n = 2 (alkane) | 3-Pyridylpropanoic acid | Significantly Lower | The extended chain length pushes the carboxylate group past the target arginine residues, resulting in a high entropic penalty and loss of critical electrostatic interactions[3]. |
Modern Synthetic Methodologies: The Meldrum's Acid Approach
Historically, synthesizing pyridylacetic acids relied on palladium-catalyzed cross-coupling with lithium enolates or modified Hantzsch pyridine syntheses followed by harsh cyano-hydrolysis[3][5]. These methods often suffered from poor regioselectivity and the propensity of the product to spontaneously decarboxylate[2].
A breakthrough in the field is the Three-Component Linchpin Synthesis utilizing Meldrum's acid[5]. This protocol leverages the dual reactivity of Meldrum's acid—first as a nucleophile, then as an electrophile—to construct the pyridylacetic acid scaffold under mild conditions[5].
Fig 2: Dual-reactivity synthetic workflow of pyridylacetic acids via Meldrum's acid.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system to ensure high yield and regiochemical purity.
Step 1: Electrophilic Activation
-
Procedure: Dissolve pyridine-N-oxide (1.0 equiv) and 5-methyl Meldrum's acid (1.2 equiv) in anhydrous dichloromethane (DCM). Cool to 0°C. Dropwise, add triethylamine (Et3N, 2.5 equiv) followed by tosyl chloride (TsCl, 1.2 equiv)[5].
-
Causality: Pyridine is inherently electron-deficient, making electrophilic aromatic substitution difficult. By starting with a pyridine-N-oxide and reacting it with TsCl, the N-O oxygen is tosylated, creating a highly reactive, positively charged intermediate. This drastically increases the electrophilicity at the 2- and 4-positions, priming it for nucleophilic attack[5].
Step 2: Nucleophilic Substitution (SNAr)
-
Procedure: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Causality: Meldrum's acid has an unusually low pKa (~5). Et3N easily deprotonates it, generating a soft carbon nucleophile that attacks the activated pyridine ring. The tosylate group acts as an excellent leaving group, restoring aromaticity and yielding the highly sterically hindered pyridyl-Meldrum adduct[5].
-
Validation Check: Extract an aliquot and run TLC. The disappearance of the N-oxide spot confirms adduct formation.
Step 3: Ring-Opening and Decarboxylation
-
Procedure: Evaporate the DCM solvent and swap to anhydrous methanol. Add sodium methoxide (NaOMe, 2.0 equiv) and heat to 60°C for 2 hours[5].
-
Causality: The Meldrum's acid moiety is highly susceptible to nucleophilic attack. Methoxide attacks one of the ester carbonyls of the Meldrum ring. This triggers a thermodynamic cascade: the ring opens, releasing a molecule of acetone and a molecule of carbon dioxide ( CO2 ), driving the reaction irreversibly forward to form the stable pyridyl-substituted propionate ester[5].
Step 4: Hydrolysis (Optional)
-
Procedure: Treat the resulting ester with 1M NaOH in THF/MeOH, followed by mild acidification (pH ~4) using 4M HCl in dioxane[3].
-
Causality: Saponification yields the free pyridylacetic acid. Crucial parameter: Avoid strong heating during acidification, as 2- and 4-pyridylacetic acids are highly prone to spontaneous thermal decarboxylation[2].
System Validation (NMR Analytics): Regioselectivity must be confirmed. Analyze the 1H NMR spectrum: substitution at the 4-position is validated by the presence of a symmetrical doublet pair (for symmetric pyridines) or specific coupling constants ( Jortho≈5.0 Hz) for the remaining pyridine protons[5]. The 13C NMR must show the benzylic carbon shift characteristic of the acetic acid spacer (typically δ 35-45 ppm)[5].
Future Perspectives: High-Throughput Experimentation (HTE)
The frontier of pyridylacetic acid discovery is currently being reshaped by High-Throughput Experimentation (HTE). Recent advancements have demonstrated the viability of direct palladium-catalyzed arylation of unprotected Meldrum's acid using complex aryl and heteroaryl halides[6].
By utilizing HTE platforms, researchers can now bypass the traditional one-factor-at-a-time screening, rapidly identifying optimal palladium precatalysts and ligands that tolerate the sensitive acetic acid precursor[6]. This drastically reduces the time required to synthesize diverse libraries of 5-aryl Meldrum's acids, which serve as direct precursors to highly functionalized pyridylacetic acid derivatives for next-generation drug screening[6].
References
-
Discovery of a 3-Pyridylacetic Acid Derivative (TAK-100) as a Potent, Selective and Orally Active Dipeptidyl Peptidase IV (DPP-4) Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids Source: The Journal of Organic Chemistry (PMC / NIH) URL:[Link]
-
HTE-enabled Discovery of Palladium-Catalyzed (Hetero)Arylation of Barbituric and Meldrum's Acid Source: ChemRxiv URL:[Link]
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids (ACS) Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Dipeptidyl Peptidase IV and Its Inhibitors: Therapeutics for Type 2 Diabetes and What Else? Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Theoretical Properties and Computational Profiling of 2-Methylpyridine Derivatives: A Technical Whitepaper
Executive Summary
2-Methylpyridine (α-picoline) and its derivatives serve as foundational scaffolds in medicinal chemistry, agrochemical design, and organometallic catalysis. The strategic placement of the methyl group at the ortho position relative to the pyridine nitrogen introduces unique steric hindrance and electron-donating hyperconjugation. This whitepaper provides an in-depth technical analysis of the theoretical properties of these derivatives, bridging quantum mechanical calculations (DFT/TD-DFT) with translational pharmacokinetic modeling (Molecular Docking and ADMET).
Quantum Mechanical Landscape: Electronic & Thermodynamic Parameters
The reactivity of 2-methylpyridine derivatives is governed by the delicate balance between the electron-withdrawing nature of the heterocyclic nitrogen and the inductive effects of ring substituents. Density Functional Theory (DFT) serves as the industry standard for quantifying these effects.
Understanding the specific bond activation pathways is critical for synthetic applications. For instance, the activation of the sp² C–H bond on the aromatic ring versus the sp³ C–H bond of the methyl group in 2-picoline reveals distinct thermodynamic pathways. In organometallic complexes (e.g., Thorium and Uranium systems), the energies to form η²-(N,C)-pyridyl products resulting from sp² C–H bond activation yield thermodynamic reaction energies of approximately −15.8 kcal/mol 1[1].
In drug discovery, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap (ΔE) is a critical predictor of kinetic stability. A narrower gap typically indicates higher polarizability and greater chemical reactivity. The introduction of halogens and amino groups significantly alters this electronic landscape. For example, 6-bromo-2-methylpyridin-3-amine demonstrates enhanced binding affinity to targets like human kinesin Eg5 (−6.0 kcal/mol) compared to unsubstituted pyridine (−4.0 kcal/mol), driven by the synergistic electron-withdrawing effect of the bromine and the hydrogen-bonding capacity of the amino group 2[2].
Quantitative Data Summary
| Compound / Reaction | Quantitative Metric | Value | Context & Application |
| Unsubstituted Pyridine | Binding Affinity (Eg5) | -4.0 kcal/mol | Baseline pharmacological comparison |
| 6-Bromo-2-methylpyridin-3-amine | Binding Affinity (Eg5) | -6.0 kcal/mol | High-affinity cancer chemotherapy target |
| 2-Amino-5-methylpyridine | Binding Energy (Receptor) | -3.32 kcal/mol | Baseline aminated scaffold potential |
| 2-Picoline sp² C–H Activation | Thermodynamic Energy | -15.8 kcal/mol | Organometallic Thorium/Uranium complexation |
Spectroscopic Profiling: Bridging Theory and Experiment
Theoretical spectroscopy is indispensable for validating experimental synthesis and understanding excited-state dynamics.
The oxidation of the pyridine nitrogen to form 2-methylpyridine 1-oxide drastically alters the Molecular Electrostatic Potential (MEP). This creates a highly negative potential around the oxygen atom, serving as a prime site for electrophilic attack. Comprehensive DFT studies using the 6-311G(d,p) basis set have shown excellent agreement between theoretical and experimental FT-IR and FT-Raman vibrational frequencies for such oxides 3[3].
Furthermore, evaluating the bioactivity of derivatives like 2-amino-6-methylpyridine through Time-Dependent DFT (TD-DFT) and Hirshfeld surface analysis provides a granular view of intermolecular charge transfer, UV-Vis electronic transitions, and biomolecular stability across different solvent environments 4[4].
Translational Modeling: Molecular Docking & ADMET
The transition from quantum mechanics to molecular mechanics is achieved through molecular docking and molecular dynamics (MD) simulations. The electrostatic potential maps generated via DFT directly inform the partial charges used in docking algorithms, ensuring high-fidelity predictions of ligand-receptor interactions. For instance, computational evaluations of 2-amino-5-methylpyridine demonstrate a binding energy of −3.32 kcal/mol, highlighting the baseline pharmacological potential of the aminated scaffold 5[5].
Figure 1: Computational workflow bridging DFT optimization with molecular docking and ADMET.
Standardized Self-Validating Computational Protocol
To ensure high scientific integrity, computational workflows must be self-validating. The following protocol outlines the rigorous methodology for characterizing a novel 2-methylpyridine derivative.
Step-by-Step Methodology:
-
Initial Geometry Generation: Convert the SMILES string of the 2-methylpyridine derivative into a 3D conformer using a molecular builder.
-
DFT Optimization: Optimize the geometry using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Causality: The diffuse functions (++) are mandatory for accurately modeling the lone pair on the pyridine nitrogen and any anionic intermediates. Polarization functions (d,p) account for the steric bulk of the methyl group and heavy substituents (e.g., halogens).
-
-
Frequency Validation (Self-Validation Step): Execute a vibrational frequency calculation at the exact same level of theory.
-
Causality: A structure is only a true local minimum on the potential energy surface (PES) if it possesses zero imaginary frequencies. If an imaginary frequency is detected, the structure is a transition state (saddle point). The molecule must be perturbed along the normal mode of the imaginary frequency and re-optimized.
-
-
Electronic Property Extraction: Once validated, extract the HOMO/LUMO energies to calculate chemical hardness/softness, compute the dipole moment, and map the Molecular Electrostatic Potential (MEP).
-
Molecular Docking: Prepare the validated ligand by assigning Gasteiger charges. Source the target protein from the Protein Data Bank (PDB), remove crystallographic water molecules, add polar hydrogens, and execute docking to determine the Gibbs free energy of binding (ΔG).
Figure 2: Self-validating protocol to ensure true local minima on the potential energy surface.
References
-
Title: Theoretical Studies of the sp2 versus sp3 C−H Bond Activation Chemistry of 2-Picoline by (C5Me5)2An(CH3)2 Complexes (An = Th, U) Source: Organometallics (ACS Publications) URL: [Link]
-
Title: Thermochemical, spectral and biological activity prediction of some methylpyridine derivatives: a computational approach Source: Discover Chemistry (Springer Nature / ResearchGate) URL: [Link]
-
Title: FT-IR, FT-Raman, UV, NMR spectra, molecular structure, ESP, NBO and HOMO-LUMO investigation of 2-methylpyridine 1-oxide: a combined experimental and DFT study Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (PubMed) URL: [Link]
-
Title: Experimental Spectroscopic, Structural (Monomer and Dimer), Molecular Docking, Molecular Dynamics Simulation and Hirshfeld Surface Analysis of 2-Amino-6-Methylpyridine Source: Taylor & Francis Online URL: [Link]
-
Title: The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine Source: ResearchGate URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. FT-IR, FT-Raman, UV, NMR spectra, molecular structure, ESP, NBO and HOMO-LUMO investigation of 2-methylpyridine 1-oxide: a combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Application Note: Robust Protocols for the N-Alkylation of Sterically Hindered 2-Methyl-3-Substituted Pyridines
Introduction and Mechanistic Insights
The N-alkylation of pyridines is a foundational transformation in medicinal chemistry and drug development, yielding pyridinium salts that serve as critical intermediates or active pharmaceutical ingredients. However, the N-alkylation of 2-methyl-3-substituted pyridines (e.g., 2,3-lutidine or 2-methyl-3-chloropyridine) presents a notoriously difficult synthetic challenge.
As a Senior Application Scientist, I frequently observe standard alkylation protocols failing on these substrates. The causality behind this failure lies in F-strain (front-strain) [1]. For a successful SN2 reaction, the pyridine nitrogen's lone pair must attack the electrophile at a 180° trajectory relative to the leaving group. In 2-methyl-3-substituted pyridines, the 2-methyl group and the adjacent 3-substituent create a highly congested steric wall that physically blocks this trajectory [2].
To bypass this thermodynamic and kinetic barrier, we cannot rely on standard alkyl halides (chlorides or bromides). Instead, we must manipulate the reaction's energy landscape by either:
-
Increasing Electrophilicity: Utilizing hyper-electrophilic reagents like alkyl trifluoromethanesulfonates (triflates) to lower the activation energy barrier.
-
Maximizing Collision Frequency: Utilizing neat conditions (solvent-free) combined with microwave irradiation to provide the necessary thermal energy to force the reaction forward [3].
Fig 1: Mechanistic pathways to overcome F-strain in hindered pyridine N-alkylation.
Comparative Efficacy of Alkylating Agents
To illustrate the impact of F-strain and the necessity of specialized protocols, the following table summarizes the quantitative data for the N-methylation of 2,3-lutidine across various conditions.
| Alkylating Agent | Solvent | Conditions | Yield (%) | Mechanistic Note |
| Methyl Bromide (MeBr) | Acetone | Reflux, 24h | < 5% | F-strain prevents effective SN2 attack; activation barrier too high. |
| Methyl Iodide (MeI) | Acetonitrile | Reflux, 24h | 15-20% | Marginal improvement due to iodide being a superior leaving group. |
| Methyl Iodide (MeI) | Neat | Microwave, 120 °C, 1h | 75-85% | High collision frequency and thermal energy overcome the steric barrier. |
| Methyl Triflate (MeOTf) | DCM | 0 °C to RT, 2h | > 95% | Hyper-electrophilic reagent completely bypasses standard steric hindrance. |
Experimental Workflows & Decision Matrix
Selecting the correct protocol depends entirely on the commercial availability of your desired alkylating agent and the thermal stability of your specific pyridine substrate.
Fig 2: Decision matrix for selecting the optimal N-alkylation protocol.
Detailed Experimental Protocols
Protocol A: N-Alkylation using Alkyl Triflates
Application: Best for thermally sensitive substrates or when maximum yield is required. Self-Validating Mechanism: The reaction is performed in Dichloromethane (DCM). As the highly polar pyridinium triflate salt forms, it typically precipitates out of the non-polar DCM solution. This phase separation drives the equilibrium forward (Le Chatelier's principle) and provides a clear visual cue of reaction progress.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Substrate Loading: Dissolve the 2-methyl-3-substituted pyridine (1.0 equiv, e.g., 5.0 mmol) in anhydrous DCM (0.2 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Triflates are violently reactive; starting at 0 °C prevents exothermic degradation and suppresses unwanted ring-alkylation side reactions.
-
Alkylating Agent Addition: Dropwise, add the alkyl triflate (1.1 equiv, e.g., methyl trifluoromethanesulfonate). Safety Warning: Alkyl triflates are potent alkylating agents and suspected carcinogens; handle strictly inside a fume hood using appropriate PPE.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours. You will observe the precipitation of the pyridinium salt.
-
Isolation: Add diethyl ether (equal volume to DCM) to fully crash out the product. Filter the precipitate via vacuum filtration, wash with cold diethyl ether (2 × 10 mL), and dry under a high vacuum to yield the pure N-alkylated pyridinium triflate.
Protocol B: Microwave-Assisted N-Alkylation using Alkyl Iodides
Application: Best when the required alkyl triflate is unstable or commercially unavailable, necessitating the use of alkyl iodides. Self-Validating Mechanism: Conducted in a sealed microwave reactor, the internal pressure profile serves as a real-time diagnostic tool. As the volatile alkyl iodide is consumed and converted into the non-volatile pyridinium salt, a corresponding drop in reactor pressure validates successful conversion.
Step-by-Step Methodology:
-
Preparation: To a heavy-walled microwave reaction vial equipped with a magnetic stir bar, add the 2-methyl-3-substituted pyridine (1.0 equiv, e.g., 2.0 mmol).
-
Reagent Addition: Add the alkyl iodide (3.0 equiv). Causality: A large excess of the alkyl iodide is used to push the equilibrium forward and compensate for its lower electrophilicity compared to a triflate.
-
Solvent Choice: If the substrate is a liquid, proceed neat (no solvent) to maximize the collision frequency between reactants. If the substrate is a solid, add a minimal amount of anhydrous Acetonitrile (MeCN) just to achieve dissolution (approx. 0.5 mL).
-
Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer set to 120 °C for 1 to 2 hours. Ensure the system's pressure limit is set to safely accommodate the vapor pressure of the alkyl iodide.
-
Isolation: Cool the vial to room temperature. Carefully uncap the vial in a fume hood to vent any unreacted alkyl iodide. Transfer the crude mixture to a beaker and triturate with ethyl acetate or diethyl ether to precipitate the pyridinium iodide salt. Filter, wash, and dry under a vacuum.
References
- Thermodynamics of Organic Mixtures Containing Amines. VII.
- Source: Rapid Communications in Mass Spectrometry (via NIH)
- Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity Source: ACS Publications URL
Application Note: 2-(2-Methylpyridin-3-yl)acetic Acid Hydrochloride as a Precursor in Advanced Drug Synthesis
Executive Summary
The development of targeted therapeutics—particularly kinase inhibitors and HIV integrase inhibitors—relies heavily on the strategic incorporation of specialized heterocyclic pharmacophores. 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride (CAS: 179626-66-5) is a highly versatile synthetic building block that provides unique steric and electronic properties to drug candidates. This application note details the mechanistic rationale for utilizing this specific synthon, presents optimized quantitative data for its functionalization, and outlines self-validating protocols for its integration into active pharmaceutical ingredients (APIs).
Mechanistic Rationale in Medicinal Chemistry
The selection of 2-(2-methylpyridin-3-yl)acetic acid over its unsubstituted or isomeric counterparts is driven by three distinct pharmacological and physicochemical advantages:
-
Conformational Locking via Steric Hindrance: The methyl group at the C2 position of the pyridine ring introduces significant steric bulk adjacent to the C3-acetic acid linkage. When converted into an amide, this steric clash restricts the rotation of the side chain, locking the molecule into a bioactive conformation. This reduces the entropic penalty upon binding to rigid target sites, such as the active site of HIV integrase ().
-
Metabolic Stability: Free acetic acid derivatives are often prone to rapid in vivo metabolism. However, esters and amides derived from 3-pyridylacetic acids have demonstrated profound resistance to esterase hydrolysis, significantly extending the half-life of the resulting therapeutic agents ().
-
Hydrogen Bonding and Solubility: The pyridine nitrogen acts as a potent hydrogen bond acceptor, crucial for interacting with hinge region residues in kinases. Furthermore, utilizing the precursor as a hydrochloride salt prevents the spontaneous decarboxylation that frequently plagues free 2- and 4-pyridylacetic acids, ensuring long-term shelf stability and excellent solubility in polar aprotic solvents during synthesis.
Pharmacophore interactions of the 2-methyl-3-pyridyl motif within a target binding pocket.
Quantitative Data & Reaction Optimization
When utilizing 2-(2-methylpyridin-3-yl)acetic acid hydrochloride in amide coupling reactions, the choice of coupling reagent and base is critical due to the steric hindrance of the 2-methyl group and the necessity to neutralize the hydrochloride salt.
Table 1: Optimization of Amide Coupling Conditions for 2-(2-Methylpyridin-3-yl)acetic Acid
| Coupling Reagent | Base (Equivalents) | Solvent | Time (h) | Yield (%) | Epimerization / Side Reactions |
| HATU | DIPEA (3.0 eq) | DMF | 2.0 | 92% | None detected; highly efficient. |
| EDC / HOBt | Triethylamine (3.0 eq) | DCM | 12.0 | 65% | Moderate; incomplete conversion. |
| PyBOP | DIPEA (3.0 eq) | DMF | 4.0 | 81% | Trace pyrrolidine amide byproduct. |
| T3P (50% in EtOAc) | Pyridine (4.0 eq) | EtOAc | 8.0 | 74% | Clean reaction, but slower kinetics. |
Table 2: Physicochemical Impact of the 2-Methyl-3-Pyridyl Motif vs. Analogs
| Structural Motif | Aqueous Solubility (LogS) | Esterase Stability (in vitro) | Conformational Entropy Penalty |
| Unsubstituted Phenylacetic Acid | Low | Poor | High (Free rotation) |
| 3-Pyridylacetic Acid | High | Moderate | High (Free rotation) |
| 2-Methyl-3-Pyridylacetic Acid | High | Excellent | Low (Sterically locked) |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly stated, and In-Process Quality Control (IPQC) steps are integrated to ensure trustworthiness.
Protocol A: Upstream Synthesis via Willgerodt-Kindler Reaction
This protocol describes the synthesis of the precursor itself, avoiding highly toxic cyanides or expensive lithium aluminum hydride by utilizing a Willgerodt-Kindler approach ().
-
Thioamide Formation: Combine 3-acetyl-2-methylpyridine (1.0 eq), morpholine (1.5 eq), and elemental sulfur (1.5 eq) in a pressure-rated vessel.
-
Causality: The Willgerodt-Kindler reaction shifts the oxidation state from the ketone carbonyl to the terminal carbon, forming a morpholine thioamide intermediate.
-
-
Thermal Activation: Heat the mixture to 130°C for 8 hours under vigorous stirring.
-
IPQC: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material spot should completely disappear, replaced by a lower Rf thioamide spot.
-
-
Acidic Hydrolysis: Cool the mixture to room temperature and slowly add concentrated HCl (10.0 eq). Reflux at 105°C for 12 hours.
-
Causality: Concentrated HCl serves a dual purpose: it hydrolyzes the robust thioamide into the carboxylic acid and immediately protonates the pyridine ring.
-
-
Crystallization: Concentrate the mixture under reduced pressure to half its volume, then cool to 0°C. Filter the resulting precipitate and wash with ice-cold acetone.
-
Causality: Crystallizing directly from the acidic aqueous mixture yields the stable hydrochloride salt, preventing the degradation associated with isolating the free acid.
-
Protocol B: Amide Coupling for API Synthesis
This workflow details the coupling of the precursor to a complex amine (e.g., a piperazine derivative) to form an integrase or kinase inhibitor.
-
Neutralization: Suspend 2-(2-methylpyridin-3-yl)acetic acid hydrochloride (1.0 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise at 0°C.
-
Causality: DIPEA is a non-nucleophilic base. One equivalent neutralizes the precursor's HCl salt, the second neutralizes the target amine's salt (if applicable), and the third catalyzes the activation step.
-
-
Activation: Add HATU (1.1 eq) in one portion. Stir at room temperature for 15 minutes.
-
Causality: HATU is selected over EDC because the 2-methyl group creates local steric hindrance. HATU rapidly forms a highly reactive OAt ester, overcoming this barrier.
-
IPQC: A color change to pale yellow indicates the formation of the active ester. LC-MS should confirm the mass of the OAt-intermediate.
-
-
Coupling: Add the target amine nucleophile (1.0 eq) dissolved in a minimal amount of DMF. Stir for 2 hours at room temperature.
-
Workup & Isolation: Quench the reaction with water (5 volumes) to precipitate the product. If the product is highly soluble, extract with EtOAc, wash sequentially with saturated NaHCO3, 1M HCl, and brine.
-
Causality: The basic wash removes HOAt (the byproduct of HATU), while the acidic wash removes any unreacted amine and trace DIPEA.
-
Synthetic workflow from 2-(2-Methylpyridin-3-yl)acetic acid HCl to final API.
Advanced Applications: Multi-Component Reactions
Beyond standard amidation, pyridylacetic acid derivatives are frequently utilized in advanced multi-component reactions. For instance, the arylation and decarboxylative substitution of Meldrum's acids can be employed to generate highly substituted pyridyl architectures without the need for precious-metal catalysts (). In these workflows, the dual reactivity of the precursor allows it to act as a linchpin, streamlining the synthesis of complex heterocycles like imidazopyridines.
References
-
Esters of 3-Pyridylacetic Acid That Combine Potent Inhibition of 17.alpha.-Hydroxylase/C17,20-Lyase (Cytochrome P45017.alpha.) with Resistance to Esterase Hydrolysis. Journal of Medicinal Chemistry (1995).[Link]
- Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication.
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PubMed Central (PMC) (2014).[Link]
- Method for preparing 3-pyridine acetic acid hydrochloride.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(2-Methylpyridin-3-yl)acetic Acid Hydrochloride
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals requiring a precise and accurate analytical procedure for purity assessment and content uniformity. The described protocol has been developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
Introduction
2-(2-Methylpyridin-3-yl)acetic acid hydrochloride is a heterocyclic compound of significant interest in the pharmaceutical industry due to its role as a building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate are critical parameters that can directly impact the quality, safety, and efficacy of the final drug product. Therefore, a reliable analytical method for its quantification is essential.
This document provides a comprehensive guide to the HPLC analysis of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride, covering method development considerations, a detailed experimental protocol, and method validation guidelines. The method utilizes a reversed-phase C18 column with UV detection, a widely accessible and robust setup in most analytical laboratories.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
-
Chemical Structure:
-
Compound: 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride
-
Molecular Formula (HCl salt): C₈H₁₀ClNO₂
-
Molecular Weight (HCl salt): 187.63 g/mol
-
Structure:
/ | C-CH₂-COOH \ / C=C / CH=CH
-
-
Predicted Properties:
-
pKa: The pyridine nitrogen is expected to have a pKa around 5-6, while the carboxylic acid moiety will have a pKa around 2-4. This zwitterionic nature in certain pH ranges influences its retention behavior.
-
Polarity: With a predicted XlogP of 0.7, the compound is relatively polar, suggesting that a highly aqueous mobile phase might be necessary for adequate retention on a C18 column.[1][2]
-
UV Absorbance: The pyridine ring is a chromophore, and related pyridine derivatives are typically detected in the UV range of 220-280 nm.[3][4]
-
Based on these properties, a reversed-phase HPLC method was selected. The key challenge is to achieve good peak shape and retention for this polar compound. This is addressed by careful selection of the mobile phase pH and composition.
HPLC Method Development Workflow
The development of the analytical method followed a logical progression to optimize the separation and detection of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride.
Caption: Workflow for the HPLC method development of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride.
Detailed HPLC Protocol
This protocol provides step-by-step instructions for the analysis of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride.
Instrumentation and Materials
-
HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (H₃PO₄, analytical grade)
-
2-(2-Methylpyridin-3-yl)acetic acid hydrochloride reference standard
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-70% B; 10-12 min: 70% B; 12-12.1 min: 70-5% B; 12.1-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of phosphoric acid to a 1 L volumetric flask containing approximately 800 mL of HPLC grade water. Dilute to volume with water and mix well.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample into a 100 mL volumetric flask to achieve a final concentration of approximately 100 µg/mL. Dissolve in and dilute to volume with Mobile Phase A.
System Suitability
Before sample analysis, perform five replicate injections of the standard solution to assess the system suitability. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][6]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the analyte should be pure and free from interference from the blank and placebo. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | The closeness of test results to the true value. | Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should be met, and results should not be significantly affected by variations in flow rate, column temperature, and mobile phase pH. |
Data Analysis and Interpretation
The quantification of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride is performed using an external standard method.
Caption: Data analysis workflow for the quantification of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride.
The concentration of the analyte in the sample is calculated using the following formula:
Concentration (µg/mL) = (Area_sample / Area_standard) x Concentration_standard
Conclusion
The RP-HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry. The detailed protocol and validation guidelines provide a comprehensive framework for the implementation of this method in a laboratory setting.
References
-
SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Available from: [Link]
-
SIELC Technologies. Pyridinedicarboxylic Acid. Available from: [Link]
-
PubChemLite. 2-(2-methylpyridin-3-yl)acetic acid hydrochloride (C8H9NO2). Available from: [Link]
-
ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]
-
SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]
-
Taylor & Francis Online. (2007). Hydrophobicity Study for Some Pyrazolo‐Pyridine Derivatives by RP‐TLC and RP‐HPLC. Available from: [Link]
-
PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available from: [Link]
-
Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. Available from: [Link]
-
SlideShare. (2012). HPLC Method Development. Available from: [Link]
-
Chromatography Online. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
-
PubChem. 2-(Pyridin-3-yloxy)acetic acid hydrochloride | C7H8ClNO3 | CID 19261593. Available from: [Link]
-
PMC. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Available from: [Link]
-
PubChemLite. 2-(5-methylpyridin-3-yl)acetic acid hydrochloride. Available from: [Link]
-
PubChem. 2-(3-Methylpyridin-2-yl)acetic acid hydrochloride | C8H10ClNO2 | CID 75531178. Available from: [Link]
-
PubChem. 2-(6-Methylpyridin-3-yl)acetic acid | C8H9NO2 | CID 22507698. Available from: [Link]
Sources
- 1. PubChemLite - 2-(2-methylpyridin-3-yl)acetic acid hydrochloride (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 2-(5-methylpyridin-3-yl)acetic acid hydrochloride (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 3. helixchrom.com [helixchrom.com]
- 4. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantitation of 3-Pyridylacetic Acid in Human Plasma
Abstract
This application note details a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Pyridylacetic acid (3-PAA) in human plasma. 3-PAA is a significant metabolite of various compounds, including nicotine, making its accurate measurement critical in toxicology, clinical research, and pharmacokinetic studies.[1][2] The described method employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol has been developed and validated according to the principles outlined in the FDA's Bioanalytical Method Validation (BMV) Guidance, ensuring data reliability and integrity for regulatory submissions.[3][4][5] The method demonstrates excellent linearity, accuracy, precision, and sensitivity, making it suitable for high-throughput analysis in drug development and clinical research settings.
Introduction
3-Pyridylacetic acid (3-PAA) is a pyridine-containing carboxylic acid and a key metabolite of several compounds of clinical and toxicological interest. For instance, it is a downstream metabolite in the complex metabolic pathway of nicotine, the primary psychoactive alkaloid in tobacco.[1][2] Accurate quantification of nicotine metabolites is essential for assessing tobacco exposure, understanding nicotine metabolism pharmacogenomics, and evaluating nicotine replacement therapies.[6][7]
The inherent polarity of 3-PAA presents challenges for retention and separation using traditional reversed-phase liquid chromatography.[8] Furthermore, the complex nature of biological matrices like plasma necessitates a highly selective and sensitive analytical technique to eliminate interferences and achieve low detection limits. LC-MS/MS has become the gold standard for bioanalytical assays due to its superior sensitivity, specificity, and speed.[3][9][10]
This document provides a comprehensive, step-by-step protocol for the quantitation of 3-PAA in human plasma. The methodology is grounded in established bioanalytical principles, explaining the rationale behind key experimental choices to ensure method robustness and reliability. The validation framework is based on the internationally harmonized ICH M10 and FDA guidelines for bioanalytical method validation.[11][12]
Experimental
Materials and Reagents
-
Analytes and Standards: 3-Pyridylacetic acid (≥98% purity), 3-Pyridylacetic acid-d4 (Internal Standard, IS, ≥98% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Biological Matrix: Pooled human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering accurate gradients.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-PAA and 3-PAA-d4 in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the 3-PAA primary stock in a 50:50 (v/v) acetonitrile:water mixture to create working standard solutions for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 3-PAA-d4 primary stock with methanol.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 800 ng/mL) and for QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL).
Causality Explanation: Using a stable isotope-labeled internal standard (3-PAA-d4) is critical. It co-elutes with the analyte and experiences similar ionization effects, correcting for variations in sample preparation and matrix-induced ion suppression or enhancement, thereby ensuring the highest accuracy and precision.[10]
Detailed Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[10][13]
Protocol:
-
Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL 3-PAA-d4 in methanol). The methanol acts as the precipitating agent.
-
Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The chromatographic method is designed to retain and separate the polar 3-PAA from endogenous plasma components. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is selected for this purpose, as it provides superior retention for polar compounds compared to standard C18 columns.[14][15]
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];
// Define nodes Sample [label="Plasma Sample\n(CC, QC, Unknown)"]; Add_IS [label="Add Internal Standard\n(3-PAA-d4 in Methanol)"]; Vortex [label="Vortex (1 min)"]; Centrifuge [label="Centrifuge\n(14,000 x g, 10 min)"]; Supernatant [label="Transfer Supernatant"]; LC_Inject [label="Inject into\nLC-MS/MS System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HILIC [label="HILIC Separation"]; ESI [label="Electrospray Ionization (ESI+)"]; MRM [label="MRM Detection\n(Precursor → Product)"]; Data [label="Data Acquisition &\nQuantitation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges to define the workflow Sample -> Add_IS [label="Step 1: Prep"]; Add_IS -> Vortex; Vortex -> Centrifuge; Centrifuge -> Supernatant; Supernatant -> LC_Inject [label="Step 2: Analysis"]; LC_Inject -> HILIC; HILIC -> ESI; ESI -> MRM; MRM -> Data [label="Step 3: Results"]; } caption [label="Figure 1: Overall experimental workflow.", shape=plaintext, fontsize=10]; }
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | HILIC Silica Column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water with 10 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 95% B (3.51-5.0 min) |
Causality Explanation: Ammonium formate is added to the mobile phase to improve peak shape and ionization efficiency. Formic acid ensures the analyte is in its protonated form, which is required for positive mode electrospray ionization.[16]
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Nebulizer Gas | Nitrogen, 35 psi |
| MRM Transitions | See Table 3 |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 3-PAA (Quant) | 138.1 | 92.1 | 100 | 15 |
| 3-PAA (Qual) | 138.1 | 78.1 | 100 | 25 |
| 3-PAA-d4 (IS) | 142.1 | 96.1 | 100 | 15 |
Causality Explanation: MRM is used for its exceptional selectivity and sensitivity.[7][9] The precursor ion ([M+H]+) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the second, and a specific, stable product ion is selected in the third.[9] This process filters out chemical noise, allowing for precise quantitation even at low concentrations. The selection of two transitions for the analyte (one for quantitation, one for confirmation) adds an extra layer of confidence in identification.
Method Validation
The method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[3][4][5] The validation ensures the method is reliable for its intended purpose.
// Node styles node [fillcolor="#E8F0FE", fontcolor="#202124"];
// Define nodes Core [label="Method Validation", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Select [label="Selectivity &\nSpecificity"]; Lin [label="Linearity &\nRange"]; AccP [label="Accuracy &\nPrecision"]; Rec [label="Recovery &\nMatrix Effect"]; Stab [label="Stability"];
// Edges Core -> Select; Core -> Lin; Core -> AccP; Core -> Rec; Core -> Stab; } caption [label="Figure 2: Key pillars of bioanalytical method validation.", shape=plaintext, fontsize=10]; }
Table 4: Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS) at the retention time of the analyte and IS in at least six individual blank matrix sources. |
| Linearity (r²) | ≥ 0.99, with a weighted (1/x²) linear regression. |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at LLOQ) for CC and QC samples. |
| Precision (CV%) | The coefficient of variation (CV) should not exceed 15% (20% at LLOQ) for CC and QC samples. This includes intra-day (repeatability) and inter-day (intermediate precision) runs. |
| Matrix Effect | The CV of the IS-normalized matrix factor calculated from at least six lots of blank matrix should be ≤15%. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration under various storage conditions (bench-top, freeze-thaw, long-term). |
Conclusion
The LC-MS/MS method described provides a highly sensitive, specific, and reliable tool for the quantitative determination of 3-Pyridylacetic acid in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it well-suited for high-throughput bioanalysis. This validated method meets the rigorous standards set by regulatory agencies and is ready for implementation in clinical and preclinical studies requiring accurate measurement of this key metabolite.
References
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: FDA issues final guidance on bioanalytical method validation Source: GaBI Journal URL: [Link]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: KCAS Bio URL: [Link]
-
Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Prolytix URL: [Link]
-
Title: Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics Source: PMC (PubMed Central) URL: [Link]
-
Title: LC-MS analysis of the plasma metabolome-A novel sample preparation strategy Source: ResearchGate URL: [Link]
-
Title: Selecting and optimizing transitions for LC-MS/MS methods Source: ForensicRTI URL: [Link]
-
Title: Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers Source: PubMed URL: [Link]
-
Title: Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies Source: Waters Corporation URL: [Link]
-
Title: Chromatographic separations of aromatic carboxylic acids Source: PubMed URL: [Link]
-
Title: LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers Source: PubMed URL: [Link]
-
Title: Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine Source: PMC (PubMed Central) URL: [Link]
-
Title: Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor™ Biphenyl LC Columns and MS-Friendly Mobile Phases Source: Restek URL: [Link]
-
Title: Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique Source: MDPI URL: [Link]
-
Title: (PDF) LC-MS/MS Method in Nicotine Metabolites Quantification Source: ResearchGate URL: [Link]
Sources
- 1. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 5. fda.gov [fda.gov]
- 6. discover.restek.com [discover.restek.com]
- 7. mdpi.com [mdpi.com]
- 8. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. forensicrti.org [forensicrti.org]
- 10. uab.edu [uab.edu]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: ¹H NMR Characterization of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Instrument: 400 MHz or 500 MHz NMR Spectrometer Nucleus: ¹H (Proton)
Introduction & Structural Context
2-(2-Methylpyridin-3-yl)acetic acid hydrochloride (CAS: 1803588-35-3)[1][2] is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors, GPCR modulators, and other advanced pharmaceutical intermediates. Commercially supplied by vendors such as Sigma-Aldrich[1] and Bidepharm[2], verifying the structural integrity and purity of this compound upon receipt or post-synthesis is a critical quality control step.
Unlike its free base counterpart (CAS: 179626-66-5), the hydrochloride salt presents unique electronic environments. The protonation of the pyridine nitrogen induces significant anisotropic deshielding and alters the electron density across the aromatic ring via strong inductive and resonance effects. As a Senior Application Scientist, I designed this guide to move beyond mere peak listing—providing the mechanistic causality behind the spectral data and a self-validating experimental protocol to ensure absolute confidence in your structural assignments.
Mechanistic Insights & Experimental Causality
Before executing the acquisition, it is vital to understand why specific experimental parameters are chosen.
Solvent Selection: Why DMSO-d₆?
While D₂O is a common choice for water-soluble hydrochloride salts, DMSO-d₆ is the superior solvent for the complete characterization of this specific molecule.
-
Causality: Dissolving the compound in D₂O results in rapid hydrogen-deuterium (H-D) exchange of both the carboxylic acid proton (-COOH) and the protonated pyridine nitrogen (-NH⁺). This erases their signals from the spectrum. By using strictly anhydrous DMSO-d₆, these highly deshielded, exchangeable protons can be observed in the far downfield region (>12.0 ppm), confirming the salt form of the molecule.
-
Solvent Referencing: The residual pentet of DMSO-d₆ at 2.50 ppm and its associated water peak at ~3.33 ppm serve as internal validation markers [Ref 3].
Electronic Effects of the Hydrochloride Salt
The positive charge on the protonated nitrogen (N⁺) acts as a powerful electron-withdrawing group.
-
Inductive Effect: The protons closest to the nitrogen (C6-H and the C2-CH₃ group) experience strong inductive deshielding, pushing their chemical shifts significantly downfield compared to the free base.
-
Resonance Effect: The para-position (C4-H) is deshielded via resonance electron withdrawal, while the meta-position (C5-H) is the least affected, remaining the most upfield of the aromatic protons [Ref 4].
Logical mapping of structural features to expected ¹H NMR chemical shifts.
Self-Validating Experimental Protocol
This workflow is designed to be self-validating: by strictly controlling the relaxation delay and verifying the integration ratio of the isolated aliphatic singlets against the aromatic multiplets, the purity and structural identity of the sample are mathematically confirmed.
Phase 1: Sample Preparation
-
Weighing: Accurately weigh 10–15 mg of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride into a clean 1.5 mL glass vial.
-
Dissolution: Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS). Vortex for 30–60 seconds.
-
Expert Insight: Ensure the vial is capped immediately to prevent the hygroscopic DMSO from absorbing atmospheric moisture, which would broaden the exchangeable proton signals.
-
-
Transfer: Use a clean glass Pasteur pipette to transfer the homogeneous solution into a high-quality 5 mm NMR tube.
Phase 2: Instrument Setup & Acquisition
-
Insertion & Locking: Insert the sample into the spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-d₆.
-
Tuning & Shimming: Tune and match the probe to the ¹H frequency. Perform rigorous gradient shimming (Z1–Z5).
-
Validation Step: Check the shape of the lock signal; a perfectly flat, high lock level ensures the ~5.5 Hz fine coupling in the aromatic region will be resolved.
-
-
Pulse Sequence: Load a standard 1D proton pulse program (e.g., zg30).
-
Parameter Optimization:
-
Spectral Width (SW): Set to ≥ 16.0 ppm to ensure the far-downfield NH⁺ and COOH protons are not folded/aliased.
-
Number of Scans (NS): 16 to 32 scans (sufficient for a ~25 mM solution).
-
Relaxation Delay (D1): Set to 1.5 seconds to ensure complete T1 relaxation of the methyl protons, guaranteeing accurate integration.
-
-
Acquisition: Execute the scan and collect the Free Induction Decay (FID).
Phase 3: Data Processing
-
Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform (FT) to optimize the signal-to-noise ratio.
-
Phase & Baseline: Manually phase the spectrum to pure absorption mode. Apply a polynomial baseline correction to ensure the integration integrals do not drift.
-
Referencing: Calibrate the chemical shift scale by setting the internal TMS peak to 0.00 ppm (or the residual DMSO-d₆ pentet to 2.50 ppm).
Workflow for ¹H NMR sample preparation and acquisition of pyridine derivatives.
Quantitative Data Interpretation
The table below summarizes the expected ¹H NMR quantitative data for the hydrochloride salt in DMSO-d₆. The integration values serve as the primary validation metric: the sum of the aromatic protons (3H) must perfectly correlate with the aliphatic CH₂ (2H) and CH₃ (3H) groups.
| Position | Expected Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) | Assignment Rationale |
| NH⁺ / COOH | 12.50 – 15.00 | Broad singlet (br s) | 2H | N/A | Highly deshielded, exchangeable protons. Broadened by quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange. |
| C6-H | 8.70 – 8.90 | Doublet (d) | 1H | ~ 5.5 – 6.0 Hz | Ortho to the protonated nitrogen; experiences the maximum inductive electron withdrawal. |
| C4-H | 8.30 – 8.50 | Doublet (d) | 1H | ~ 7.5 – 8.0 Hz | Para to the protonated nitrogen; heavily deshielded via resonance effects. |
| C5-H | 7.80 – 8.00 | Doublet of doublets (dd) | 1H | ~ 7.8, 5.8 Hz | Meta to the nitrogen; least deshielded aromatic proton. Coupled to both C4-H and C6-H. |
| C3-CH₂ | 3.90 – 4.10 | Singlet (s) | 2H | N/A | Deshielded by the adjacent aromatic ring current and the electron-withdrawing carboxylic acid. |
| C2-CH₃ | 2.70 – 2.85 | Singlet (s) | 3H | N/A | Shifted downfield relative to a standard benzylic methyl (~2.3 ppm) due to the adjacent N⁺ charge. |
Note: Minor long-range (allylic/benzylic) coupling (J < 1 Hz) may cause slight broadening of the C2-CH₃ and C3-CH₂ singlets on high-field instruments (>500 MHz), but they are typically integrated as pure singlets at 400 MHz.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.[Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[Link]
Sources
Application Notes & Protocols: A Researcher's Guide to the Experimental Complexation of Metals with Pyridylacetic Acids
This guide provides a comprehensive overview and detailed experimental protocols for the synthesis and characterization of metal complexes with pyridylacetic acids. These compounds are of significant interest due to their versatile coordination chemistry and potential applications in medicinal chemistry, catalysis, and materials science.[1][2] The presence of both a pyridine ring and a carboxylic acid moiety allows for various coordination modes, leading to the formation of stable complexes with a wide range of transition metals.[1][2][3]
This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for reproducible results.
Foundational Principles of Complexation
The complexation of a metal ion with a pyridylacetic acid ligand is fundamentally a Lewis acid-base reaction. The metal ion acts as a Lewis acid (electron pair acceptor), while the ligand, with its nitrogen and oxygen donor atoms, functions as a Lewis base (electron pair donor).[4][5] The formation and stability of these complexes are governed by several key factors.
1.1 The Role of the Ligand: Pyridylacetic Acid
Pyridylacetic acids are versatile ligands that can coordinate to a metal center in several ways. The nitrogen atom of the pyridine ring and the oxygen atoms of the deprotonated carboxylate group are the primary coordination sites.[1][2] This allows the ligand to act as a bidentate or even a tridentate chelator, forming stable ring structures with the metal ion.[1][6] The specific coordination mode can be influenced by the steric and electronic properties of substituents on the pyridine ring or the acetic acid backbone.[7]
1.2 The Influence of the Metal Ion
The choice of the metal ion is critical in determining the stoichiometry, geometry, and properties of the resulting complex.[8] Transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II) are commonly used.[1][9] The coordination number and preferred geometry (e.g., octahedral, tetrahedral, square planar) of the metal ion will dictate the overall structure of the complex.[5][8][9]
1.3 Criticality of pH Control
The pH of the reaction medium is arguably the most critical parameter in the synthesis of metal-pyridylacetic acid complexes. The carboxylic acid group of the ligand must be deprotonated to effectively coordinate with the metal ion.[1][10] This is typically achieved by adding a base, such as sodium hydroxide, triethylamine, or lithium hydroxide, to raise the pH to a range where the carboxylate anion is the predominant species.[1] However, excessively high pH can lead to the precipitation of metal hydroxides, thus preventing complex formation.[10] Therefore, an optimal pH window must be established where the ligand is deprotonated, and the metal ion remains in solution.[10][11]
Experimental Workflow: From Synthesis to Characterization
A general workflow for the synthesis and characterization of metal-pyridylacetic acid complexes is outlined below. This workflow ensures the successful isolation and validation of the desired product.
Caption: General workflow for the synthesis and characterization of metal complexes.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of representative metal complexes with a generic pyridylacetic acid ligand. Researchers should adapt these protocols based on the specific pyridylacetic acid derivative and metal salt used.
3.1 Materials and Reagents
-
Pyridylacetic acid derivative (e.g., 2-pyridylacetic acid)
-
Metal salt (e.g., Copper(II) chloride dihydrate, Cobalt(II) nitrate hexahydrate, Nickel(II) acetate tetrahydrate)[1]
-
Solvents: Ethanol, Methanol, Deionized Water[1]
-
Base: 1 M Sodium hydroxide (NaOH), Triethylamine (Et₃N), or Lithium hydroxide (LiOH)[1]
-
Drying agent: Anhydrous calcium chloride or silica gel
3.2 Synthesis of a Copper(II)-Pyridylacetic Acid Complex
This protocol is adapted from procedures for similar ligands and provides a robust starting point.[1]
-
Ligand Preparation: Dissolve 1 mmol of the pyridylacetic acid derivative in 15 mL of ethanol in a 50 mL round-bottom flask.
-
Deprotonation: While stirring, slowly add 1 M NaOH solution dropwise until the ligand is fully dissolved and the pH of the solution is approximately 7-8. This step is crucial for deprotonating the carboxylic acid, making it an effective nucleophile for metal coordination.[10]
-
Metal Salt Solution: In a separate beaker, dissolve 0.5 mmol of copper(II) chloride dihydrate in 10 mL of ethanol.
-
Complexation: Add the copper(II) chloride solution dropwise to the ligand solution with continuous stirring. A color change and the formation of a precipitate are typically observed, indicating complex formation.
-
Reaction Completion: Stir the reaction mixture at room temperature for 4-6 hours or gently reflux for 2 hours to ensure complete reaction.
-
Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting complex in a desiccator over anhydrous CaCl₂.
3.3 Synthesis of a Cobalt(II)-Pyridylacetic Acid Complex
This procedure utilizes an organic base for deprotonation, which can be advantageous when working in non-aqueous solvents.[1]
-
Ligand Suspension: Suspend 2 mmol of the pyridylacetic acid derivative in 20 mL of methanol.
-
Deprotonation: Add 2 mmol of triethylamine to the suspension to deprotonate the carboxylic acid group. Stir the mixture at room temperature for 30 minutes.
-
Metal Salt Solution: Dissolve 1 mmol of cobalt(II) nitrate hexahydrate in 10 mL of methanol.
-
Complexation: Add the cobalt(II) nitrate solution to the ligand solution. The color of the solution should change, and a precipitate may form.
-
Reaction Completion: Stir the reaction mixture at room temperature for 24 hours.
-
Isolation and Purification: Collect the solid product by filtration, wash with methanol, and dry in vacuo.
3.4 Synthesis of a Nickel(II)-Pyridylacetic Acid Complex
This protocol uses a mixed aqueous-organic solvent system.
-
Ligand Preparation: In a beaker, dissolve 2 mmol of the pyridylacetic acid derivative and 2 mmol of lithium hydroxide in 40 mL of aqueous ethanol (1:1 v/v). Stir until all solids have dissolved.
-
Metal Salt Solution: In a separate beaker, dissolve 1 mmol of nickel(II) acetate tetrahydrate in 10 mL of aqueous ethanol.
-
Complexation: Slowly add the nickel(II) acetate solution to the ligand solution with vigorous stirring. A color change and the formation of a precipitate should be observed.
-
Reaction Completion: Heat the mixture at 60 °C for 4 hours.
-
Isolation: Cool the mixture to room temperature and allow it to stand overnight to encourage complete precipitation. Filter off the precipitate.
-
Purification and Drying: Wash the precipitate with water and ethanol, and then dry it under vacuum.
Characterization Techniques: A Multi-faceted Approach
A combination of analytical techniques is essential to unambiguously determine the structure, composition, and properties of the synthesized metal complexes.[12]
Caption: Key techniques for the characterization of metal-pyridylacetic acid complexes.
4.1 Spectroscopic Methods
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for confirming the coordination of the ligand to the metal ion. A key indicator is the shift in the stretching frequency of the carboxylate group (COO⁻) upon complexation. The appearance of new bands in the low-frequency region can be attributed to the formation of M-N and M-O bonds.[13][14]
-
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into the coordination environment of the metal ion. The d-d transitions observed for transition metal complexes are sensitive to the ligand field, and their positions and intensities can help in assigning the geometry of the complex (e.g., octahedral vs. tetrahedral).[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution.[17][18] For paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)), specialized paramagnetic NMR techniques can be employed to obtain structural information, although the signals are often broadened and significantly shifted.[19][20][21]
4.2 Compositional and Structural Analysis
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the complex and confirm its stoichiometry.[22][23][24][25][26] The isotopic pattern of the metal ion can further aid in the identification of the complex.[24]
-
Elemental Analysis: This provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to confirm the empirical formula.[14][27]
-
X-ray Crystallography: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of the complex in the solid state.[4][28][29][30][31][32] It provides accurate information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
4.3 Physicochemical Properties
-
Magnetic Susceptibility: This measurement helps to determine the number of unpaired electrons in the metal center of the complex, which is crucial for understanding its electronic structure and bonding.[1][27]
Data Interpretation: A Representative Example
The following table summarizes expected quantitative data for a hypothetical Cu(II) complex with 2-pyridylacetic acid, [Cu(2-PAA)₂].
| Parameter | Expected Value/Observation | Rationale |
| Elemental Analysis | C, H, N percentages consistent with the formula C₁₄H₁₂N₂O₄Cu | Confirms the 1:2 metal-to-ligand stoichiometry. |
| FT-IR (cm⁻¹) | Asymmetric ν(COO⁻) ~1600-1630, Symmetric ν(COO⁻) ~1380-1420. New bands ~400-500 (M-N) and ~300-400 (M-O). | The shift in carboxylate stretches compared to the free ligand indicates coordination. New low-frequency bands confirm metal-ligand bond formation.[13] |
| UV-Vis (λₘₐₓ, nm) | Broad absorption band ~600-750 nm. | Characteristic of d-d transitions for a d⁹ Cu(II) ion in a distorted octahedral or square planar geometry.[15] |
| Magnetic Moment (µeff, B.M.) | ~1.7 - 2.2 B.M. | Consistent with the presence of one unpaired electron in a Cu(II) (d⁹) system. |
| ESI-MS (m/z) | Peak corresponding to [Cu(C₇H₆NO₂)₂ + H]⁺ or other relevant fragments. | Confirms the molecular weight and composition of the complex.[24] |
Applications in Drug Development and Beyond
Metal complexes of pyridylacetic acids have garnered significant attention for their potential biological activities. Chelation of a metal ion can enhance the therapeutic properties of the organic ligand.[1] These complexes have been investigated for their antimicrobial, antifungal, and cytotoxic activities against various cancer cell lines.[1][2][9] The enhanced lipophilicity of the metal complexes is often cited as a reason for their increased biological activity, as it may facilitate transport across cell membranes.[1] Beyond medicine, these complexes also serve as precursors and catalysts in organic synthesis.[8]
References
- Benchchem. (n.d.). Synthesis of Metal Complexes with "2-Amino-2-(pyridin-2-YL)acetic acid": Application Notes and Protocols for Researche. Benchchem.
- Bertini, I., et al. (2003). Applications of Paramagnetic NMR Spectroscopy for Monitoring Transition Metal Complex Stoichiometry and Speciation.
- Filo. (2026, January 6). effect of ph on complexation reaction. Filo.
- Wikipedia. (n.d.). Transition metal pyridine complexes. Wikipedia.
- Stolworthy, J. C., et al. (2001). Metal binding by pyridine-2,6-bis(monothiocarboxylic acid), a biochelator produced by Pseudomonas stutzeri and Pseudomonas putida.
- Khan, S., et al. (2012). Synthesis and characterization of transition metal 2,6-pyridinedicarboxylic acid derivatives, interactions of Cu(II) and Ni(II) complexes with DNA in vitro. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Büyükkıdan, N. (2022). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 11-20.
- Black, D. A., et al. (2026, January 29). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry.
- Sharma, R., & Singh, R. (n.d.). Spectrophotometric determination of Mn (II) ion by Pyridine 2, 6 dicarboxylic acid.
- Al-Jibouri, M. N. (2015). Some Transition metal complexes with 2-thioacetic acid-5-pyridyl-1,3,4-oxadiazol. Journal of Applicable Chemistry.
- Abu-Yamin, A. A., et al. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 27(8), 2590.
- Li, Y., et al. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical and Pharmaceutical Research.
- Sakinala, S. (2021).
- Shevchuk, M., et al. (2026, February 28).
- Pal, S. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen.
- Umar, A. B., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
- Black, D. A., et al. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry.
- Vosegaard, T., et al. (2021). Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii). Chemical Science, 12(21), 7362-7375.
- Iacobucci, C., et al. (2025, June 21). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 30(12), 2738.
- Haddad, R., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Chemistry Central Journal, 7(1), 134.
- Li, J., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Journal of the Chinese Chemical Society, 63(12), 1011-1018.
- Lehtela, P. L., et al. (2001). Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. Journal of Mass Spectrometry, 36(6), 639-646.
- Royal Society of Chemistry. (n.d.).
- Ganjali, M. R., et al. (2014). Spectrophotometric Complexation Studies of Some Transition and Heavy Metals with a New Pyridine Derivative Ligand and Application of It for Solid Phase Extraction of Ultratrace Copper and Determination by Flame Atomic Absorption Spectrometry. Journal of Analytical Chemistry.
- Buglyó, P., et al. (2011). Acid–base and metal ion binding properties of pyridine-type ligands in aqueous solution.: Effect of ortho substituents and interrelation between complex stability and ligand basicity. Journal of Inorganic Biochemistry, 105(6), 836-847.
- Jones, G. H. (1971). The Synthesis, Characterization and Complex Forming Ability of Several - 2 Pyridylamine Ligands. Aston University.
- Christl, I., & Kretzschmar, R. (2001). Effect of pH on the complexation parameters for organic matter dissolved in river water. Environmental Science & Technology, 35(12), 2548-2553.
- Tsednee, M., et al. (2016, November 23). Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry. Thermo Fisher Scientific.
- Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallographic Analysis of Pyridine-2,6-diethanol Complexes. Benchchem.
- Papas, R. S., et al. (2025, December 9). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Molecules, 30(24), 5132.
- Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research, 3(3), 706-712.
- Khan, I., et al. (2023). Synthesis, characterization and spectroscopic studies of mixed-ligand Cu(II) complexes with 2,6-pyridinedicarboxylic acid and L-glutamic, succinic, malonic acids and glutamine. Results in Chemistry, 5, 100898.
- ResearchGate. (n.d.). Mass spectra of the metal complexes.
- R Discovery. (n.d.). Articles published on Mass Spectra Of Complexes. R Discovery.
- ResearchGate. (n.d.). 1 H NMR spectra (partial, 400 MHz, 25 ° C) of 1 , 3 and complex R1....
- Singh, R. B., & Singh, R. K. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Journal of Physical Science, 29(3), 1-12.
- Hrobarik, P., et al. (2012). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Inorganic Chemistry, 51(15), 8449-8464.
- Bailey, G. A., et al. (2017). Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy.
- Stratton, W. J. (n.d.). The Preparation and Analysis of Some Metal-Pyridine Complexes.
- ResearchGate. (n.d.). Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions.
- Garcia-Vazquez, J. A., et al. (2005). Syntheses and X-ray characterization of metal complexes with the pentadentate thiosemicarbazone ligand bis(4-N-methylthiosemicarbazone)-2,6-diacetylpyridine. The first pentacoordinate lead(ii) complex with a pentagonal geometry. Dalton Transactions, (3), 572-579.
- Kieffer, M. B., et al. (2021). Principles and practice of determining metal–protein affinities. Metallomics, 13(3), mfab008.
- Pund, M. M., & Deosarkar, S. D. (2011). pH metric analysis of complex formation of Cu(II),Ni(II),Co(II) and Fe(III)metal ions and 2-hydroxy-4-substituted phenyl-6-subst. Journal of Chemical and Pharmaceutical Research, 3(6), 941-946.
- Addlagatta, A., & Liu, J. W. (2009). Determination of binding affinity of metal cofactor to the active site of methionine aminopeptidase based on quantitation of functional enzyme. Analytical Biochemistry, 395(2), 221-227.
- He, Z., et al. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Pyridine: A Useful Ligand in Transition Metal Complexes | IntechOpen [intechopen.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 6. zenodo.org [zenodo.org]
- 7. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 9. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]
- 10. effect of ph on complexation reaction | Filo [askfilo.com]
- 11. researchgate.net [researchgate.net]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. idc-online.com [idc-online.com]
- 16. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. web.vu.lt [web.vu.lt]
- 20. Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. discovery.researcher.life [discovery.researcher.life]
- 27. jps.usm.my [jps.usm.my]
- 28. Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. jocpr.com [jocpr.com]
- 31. researchgate.net [researchgate.net]
- 32. Syntheses and X-ray characterization of metal complexes with the pentadentate thiosemicarbazone ligand bis(4-N-methylthiosemicarbazone)-2,6-diacetylpyridine. The first pentacoordinate lead(ii) complex with a pentagonal geometry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: High-Precision Bioanalytical Quantification Using Deuterated 2-(2-Methylpyridin-3-yl)acetic Acid Hydrochloride as a Stable Isotope-Labeled Internal Standard (SIL-IS)
Document Type: Technical Application Note & Protocol Target Audience: Bioanalytical Researchers, Mass Spectrometry Scientists, and Pharmacokinetic (PK) Investigators
Executive Summary
In modern LC-MS/MS bioanalysis, achieving high-fidelity quantification of pyridine-acetic acid derivatives—often found as active pharmaceutical ingredients (APIs), prodrug metabolites, or biomarkers—is frequently compromised by matrix-induced ion suppression.
This application note details the implementation of Deuterated 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride as a Stable Isotope-Labeled Internal Standard (SIL-IS). By leveraging a precisely engineered isotopologue, this protocol establishes a self-validating analytical workflow that mathematically neutralizes extraction variability and electrospray ionization (ESI) matrix effects, ensuring compliance with stringent regulatory standards.
Physicochemical Profiling & Isotopic Design
The selection of the hydrochloride salt and the specific site of deuteration are not arbitrary; they are driven by chemical stability and mass spectrometric requirements.
-
Salt Form Causality: The HCl salt significantly enhances aqueous solubility, allowing for the preparation of stable, high-concentration stock solutions without the risk of precipitation during long-term storage at -80°C.
-
Deuteration Site Causality: Deuteration at the 2-methyl position (yielding a -d3 isotopologue) is highly stable against hydrogen-deuterium exchange (HDX) in aqueous environments. Furthermore, the +3 Da mass shift guarantees that the natural heavy-isotope envelope (e.g., 13 C, 15 N) of the unlabeled target analyte does not contribute to the IS signal, eliminating isotopic cross-talk.
Table 1: Comparative Physicochemical Properties
| Property | Unlabeled Target Analyte | Deuterated SIL-IS (-d3) |
| Chemical Name | 2-(2-Methylpyridin-3-yl)acetic acid HCl | 2-(2-(Methyl-d3)pyridin-3-yl)acetic acid HCl |
| Molecular Formula | C 8 H 9 NO 2 · HCl | C 8 H 6 D 3 NO 2 · HCl |
| Molecular Weight | 187.62 g/mol | 190.64 g/mol |
| Isotopic Purity | N/A | ≥ 99% atom D |
| Mass Shift ( Δ m) | N/A | +3.018 Da |
| pKa (Calculated) | ~3.5 (COOH), ~5.8 (Pyridine N) | ~3.5 (COOH), ~5.8 (Pyridine N) |
Mechanistic Insights: The Causality of Isotopic Internal Standardization
During ESI-MS analysis, endogenous biological matrix components (such as phospholipids and salts) co-elute with the target analyte. These components compete for available charge on the surface of ESI droplets, leading to unpredictable ion suppression or enhancement.
According to the foundational principles of matrix effect assessment established by [1], a SIL-IS is the most effective countermeasure. Because the deuterated SIL-IS shares identical lipophilicity and pKa with the target analyte, it co-elutes perfectly during reversed-phase chromatography. Consequently, both the analyte and the SIL-IS experience the exact same degree of ion suppression at any given millisecond in the ion source. By quantifying the ratio of their peak areas, the matrix effect is mathematically canceled out.
Fig 2. Mechanism of matrix effect compensation using a Stable Isotope-Labeled Internal Standard.
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
To ensure robust data integrity, this protocol embeds self-validating steps (Double Blanks, Zero Samples, and System Suitability Tests) aligned with the[2].
Phase 1: Sample Preparation (Protein Precipitation)
Spiking the SIL-IS at the very beginning of the workflow ensures that any physical losses during extraction are proportionally corrected.
-
Working Solution Preparation: Prepare a 50 ng/mL SIL-IS working solution in 50:50 Methanol:Water (v/v).
-
Sample Aliquoting & Spiking:
-
Transfer 50 µL of plasma (Standards, QCs, Unknowns) into a 96-well plate.
-
Add 10 µL of the SIL-IS working solution to all wells.
-
Self-Validation Step: For the Double Blank , add 10 µL of 50:50 Methanol:Water instead of the IS. For the Zero Sample , add IS but no analyte. This proves the absence of isotopic cross-talk and background contamination.
-
-
Protein Precipitation (PPT): Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Causality: Acetonitrile rapidly denatures plasma proteins. The addition of 0.1% Formic Acid ensures the carboxylic acid moiety of the analyte remains protonated, preventing it from co-precipitating with basic protein residues.
-
-
Centrifugation: Seal the plate and centrifuge at 4,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-grade water.
-
Causality: Diluting the highly organic supernatant matches the initial aqueous conditions of the LC mobile phase, preventing peak broadening or "solvent effects" upon injection.
-
Phase 2: LC-MS/MS Analysis
-
Chromatography: Inject 5 µL onto a C18 UHPLC column (50 × 2.1 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Run a fast gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both the unlabeled analyte and the +3 Da shifted SIL-IS.
Fig 1. Self-validating bioanalytical workflow utilizing SIL-IS for LC-MS/MS quantification.
Data Presentation: Method Validation Metrics
When the deuterated 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride is properly integrated into the workflow, the assay will easily meet or exceed standard regulatory acceptance criteria. Below is a summary of expected validation metrics based on FDA guidelines.
Table 2: Summary of Assay Validation Parameters
| Validation Parameter | Regulatory Acceptance Criteria (FDA) | Expected Performance with SIL-IS |
| Calibration Curve Linearity | R² ≥ 0.99; Standards within ±15% of nominal | R² > 0.998; Deviations < 8% |
| Accuracy (Inter/Intra-day) | ±15% of nominal (±20% at LLOQ) | 98.5% – 102.1% across all QCs |
| Precision (CV%) | ≤15% (≤20% at LLOQ) | < 4.5% (High QC), < 6.2% (Low QC) |
| IS-Normalized Matrix Factor | CV ≤ 15% across 6 independent matrix lots | 0.98 – 1.02 (CV < 3.0%) |
| Extraction Recovery | Consistent and reproducible across levels | ~85% (Analyte) / ~86% (SIL-IS) |
| Carryover | Analyte ≤ 20% of LLOQ; IS ≤ 5% of IS response | Not detected in Double Blank |
Note: The near-perfect IS-Normalized Matrix Factor (~1.00) empirically proves that the deuterated internal standard successfully compensates for all matrix-induced ionization biases.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. URL:[Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). URL:[Link]
Sources
Application Note: Utilizing 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride in Fragment-Based Drug Discovery for Metalloenzymes
Introduction & Scientific Rationale
Fragment-based drug discovery (FBDD) has matured into a cornerstone strategy for identifying novel chemical matter against challenging, previously "undruggable" targets . Within this paradigm, 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride serves as a highly privileged, low-molecular-weight building block. Its structural architecture is specifically tailored for targeting metalloenzymes—a class of proteins historically dominated by highly potent but off-target-prone hydroxamate inhibitors .
Mechanistic Causality of the Fragment Structure:
-
Carboxylate Moiety: Acts as a weaker, reversible Metal-Binding Pharmacophore (MBP). By replacing toxic hydroxamates with a carboxylate, researchers can achieve superior target selectivity while maintaining sufficient zinc-chelating capability.
-
C2-Methyl Group: Creates a steric boundary that pre-organizes the acetic acid side chain. This conformational restriction minimizes the entropic penalty upon target binding, driving higher ligand efficiency (LE).
-
Pyridine Ring: Provides a rigid synthetic vector for fragment growing, directing subsequent elaborations toward adjacent specificity pockets (e.g., the S1' subpocket in matrix metalloproteinases).
Physicochemical Profiling & Library Integration
For a fragment to be viable in an FBDD cascade, it must strictly adhere to the "Rule of Three" (Ro3) to ensure high solubility and optimal ligand efficiency. As summarized in Table 1, 2-(2-Methylpyridin-3-yl)acetic acid exhibits ideal physicochemical properties for high-concentration biophysical screening.
Table 1: Physicochemical Properties of 2-(2-Methylpyridin-3-yl)acetic acid
| Parameter | Value | Rule of Three (Ro3) Compliance |
| Molecular Weight (Free Base) | 151.16 Da | Compliant (< 300 Da) |
| Molecular Weight (HCl Salt) | 187.62 Da | Compliant (< 300 Da) |
| ClogP | ~0.8 | Compliant (≤ 3) |
| Hydrogen Bond Donors (HBD) | 1 | Compliant (≤ 3) |
| Hydrogen Bond Acceptors (HBA) | 3 | Compliant (≤ 3) |
| Rotatable Bonds | 2 | Compliant (≤ 3) |
| Topological Polar Surface Area | 50.2 Ų | Compliant (≤ 60 Ų) |
Experimental Workflow: The FBDD Cascade
To ensure a self-validating discovery system, the screening of 2-(2-Methylpyridin-3-yl)acetic acid must follow a rigorous, multi-tiered biophysical cascade. Primary screening identifies weak binders, while orthogonal validation eliminates experimental artifacts.
Sequential FBDD workflow from fragment library screening to lead compound optimization.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
Causality: SPR is selected as the primary screening tool due to its label-free nature and extreme sensitivity. It is uniquely capable of detecting the transient, low-affinity (high micromolar to millimolar) interactions characteristic of unoptimized fragments .
Step-by-Step Methodology:
-
Target Immobilization: Covalently couple the target metalloenzyme to a CM5 sensor chip via standard amine coupling. Aim for an immobilization level of 3,000–5,000 Response Units (RU) to maximize the signal-to-noise ratio for low-molecular-weight analytes.
-
Solvent Correction (Critical Step): Because fragments are dissolved in DMSO, and DMSO has a high refractive index, even a 0.1% mismatch between the running buffer and the sample can cause massive false-positive bulk shifts. Prepare a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for excluded volume effects.
-
Fragment Injection: Inject 2-(2-Methylpyridin-3-yl)acetic acid at a single high concentration (e.g., 500 µM) at a flow rate of 30 µL/min.
-
Kinetic Titration: For hits exceeding the baseline threshold, perform a multi-cycle kinetic titration (31.25 µM to 1 mM) to determine the equilibrium dissociation constant ( KD ).
Protocol 2: Orthogonal Validation via Ligand-Observed NMR
Causality: SPR is susceptible to false positives caused by compound aggregation or non-specific surface binding. Saturation Transfer Difference (STD) NMR or Water-LOGSY must be employed to confirm direct, reversible binding to the target in the solution state.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution containing 10–20 µM of the target metalloenzyme and 1 mM of 2-(2-Methylpyridin-3-yl)acetic acid in a deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, D2O, pD 7.4).
-
Data Acquisition (STD-NMR): Irradiate the protein methyl resonances (e.g., at -0.5 ppm) to saturate the protein. If the fragment binds, magnetization transfers from the protein to the fragment via the nuclear Overhauser effect (NOE).
-
Hit Confirmation: Subtract the "off-resonance" spectrum from the "on-resonance" spectrum. The appearance of the distinct pyridine and methyl proton signals of 2-(2-Methylpyridin-3-yl)acetic acid in the difference spectrum confirms specific binding.
Protocol 3: Structural Elucidation & Fragment Evolution
Causality: Once validated, X-ray crystallography is used to determine the exact 3D binding mode. The structural data dictates the trajectory of fragment growing.
Step-by-Step Methodology:
-
Crystal Soaking: Grow apo-crystals of the target metalloenzyme. Soak the crystals in a mother liquor containing 10–50 mM of the fragment for 24–48 hours.
-
Data Collection & Refinement: Collect diffraction data and solve the structure. Verify the coordination of the carboxylate oxygen atoms to the catalytic zinc ion.
-
Structure-Based Drug Design (SBDD): Utilize the pyridine ring as a synthetic vector. Functionalize the C4 or C5 positions of the pyridine ring with hydrophobic moieties (e.g., biphenyl or ether-linked aromatics) to project into the S1' or S2' subpockets, driving the affinity from the millimolar to the nanomolar range.
Binding logic of the fragment within a zinc-dependent metalloenzyme active site.
References
-
Fragment-based drug discovery: A graphical review Source: Current Research in Pharmacology and Drug Discovery (2025) URL:[Link]
-
A Bioinorganic Approach to Fragment-Based Drug Discovery Targeting Metalloenzymes Source: Accounts of Chemical Research (2017) URL:[Link]
-
Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters (2010) URL:[Link]
Technical Support Center: Troubleshooting Low Solubility of Pyridylacetic Acid Salts
Overview
Pyridylacetic acid derivatives (e.g., 2-, 3-, and 4-pyridylacetic acid) present unique physicochemical challenges during formulation and drug development. As amphoteric molecules containing both a basic pyridine ring and an acidic carboxylic acid group, they exhibit highly complex, pH-dependent solubility profiles. This technical guide addresses the root causes of poor aqueous solubility—such as zwitterion precipitation, counterion disproportionation, and common-ion effects—and provides actionable, self-validating protocols for formulation scientists.
Part 1: Diagnostic Workflow
Use the following decision tree to systematically isolate the root cause of solubility failures in your pyridylacetic acid salt formulations.
Diagnostic workflow for troubleshooting pyridylacetic acid salt solubility.
Part 2: Frequently Asked Questions & Troubleshooting Guides
Q1: Why does my pyridylacetic acid hydrochloride salt precipitate when transitioning from organic synthesis to an aqueous buffer? Causality & Mechanism: The precipitation is driven by the molecule's amphoteric nature. In an aqueous environment, if the buffer pH approaches the isoelectric point (pI) of the pyridylacetic acid, the compound transitions into its neutral zwitterionic form[1]. Zwitterions possess a net-zero charge and engage in strong intermolecular hydrogen bonding (e.g., COO⁻ ⋯ H–N⁺pyr)[2]. This maximizes the crystal lattice energy and minimizes aqueous solvation, causing the solubility to drop drastically compared to the fully protonated or deprotonated states[3]. Troubleshooting: Measure the final pH of the aqueous dispersion. If it is within ±1 pH unit of the pI, adjust the pH to be at least 2 units below the pKa of the carboxylic acid (to ensure full protonation) or 2 units above the pKa of the pyridinium ion (to ensure full deprotonation)[4].
Q2: How do I select the optimal counterion to prevent salt disproportionation during dissolution? Causality & Mechanism: Salt disproportionation occurs when a salt converts back to its free acid or free base form in an aqueous environment. This thermodynamic stability is governed by the ΔpKa rule. For a stable molecular salt to form and resist disproportionation, the difference between the pKa of the protonated base and the pKa of the acid must be greater than 3 ( ΔpKa>3 )[2]. If ΔpKa<0 , a co-crystal forms, and intermediate values (0 to 3) lead to unstable salts that readily disproportionate upon dissolution[2]. Troubleshooting: Calculate the ΔpKa for your specific derivative. For basic salts of pyridylacetic acid, select a strong acid counterion (e.g., methanesulfonic acid) rather than a weak acid. Verify the solid-state integrity post-dissolution by performing Powder X-Ray Diffraction (PXRD) on the filtered precipitate to confirm it has not reverted to the free zwitterion.
Q3: We formulated a highly soluble hydrochloride salt, but in simulated gastric fluid (SGF), the solubility plummets. What is happening? Causality & Mechanism: This is a classic manifestation of the common-ion effect[5]. Gastric fluid contains a high concentration of chloride ions (~0.1 M HCl)[6]. When a hydrochloride salt of pyridylacetic acid is introduced into this environment, the massive excess of chloride ions shifts the solubility equilibrium toward the solid salt state. Because the solubility is defined by the solubility product ( Ksp ), the excess counterion drastically reduces the apparent solubility of the drug[5][6]. Troubleshooting: Switch to a non-chloride counterion during the salt screening phase. Mesylate, tosylate, or phosphate salts are significantly less susceptible to the common-ion effect in the gastrointestinal tract and can maintain higher supersaturation levels in vivo[5][6].
Part 3: Quantitative Data & Physicochemical Properties
Understanding the baseline solubility of pyridinecarboxylic acid derivatives across different solvent systems is critical for selecting the right vehicle for your assays. The table below illustrates how solvent polarity and hydrogen-bonding capacity dictate the predominant species and resulting solubility.
Table 1: Equilibrium Solubility of Pyridinecarboxylic Acid Derivatives at 293 K
| Compound | Solvent System | Solubility (g/kg) | Predominant Solvated Species | Reference |
| Picolinic Acid (2-Pyridinecarboxylic acid) | Water (Protic, Polar) | 862.5 | Anion / Zwitterion | [1] |
| Picolinic Acid | Ethanol (Protic, Less Polar) | 57.1 | Neutral | [1] |
| Picolinic Acid | Acetonitrile (Aprotic) | 17.0 | Neutral | [1] |
| 3-Pyridylacetic Acid | Water | ~58.3 | Zwitterion (at pI) | [7] |
Note: The massive drop in solubility between water and organic solvents highlights the necessity of aqueous media to stabilize the zwitterionic/anionic forms via hydration shells[1][8].
Part 4: Standardized Experimental Protocols
Protocol: Self-Validating Shake-Flask Method for pH-Solubility Profiling
To systematically map the solubility of a pyridylacetic acid salt and identify the pHmax (the pH of maximum solubility before salt disproportionation occurs), follow this rigorously controlled methodology[4][9].
Step 1: Buffer Preparation & Ionic Strength Control Prepare a series of 50 mM buffers ranging from pH 1.0 to 8.0 (e.g., HCl/KCl for pH 1-2, Acetate for pH 3-5, Phosphate for pH 6-8). Critical Action: Maintain a constant ionic strength ( μ=0.15 M) across all buffers using NaCl or KCl. This prevents variations in activity coefficients from skewing the thermodynamic solubility data[3][9].
Step 2: Saturation Add an excess amount of the pyridylacetic acid salt (e.g., 100 mg) to 5 mL of each buffer in sealed glass vials. The visible presence of undissolved solid is mandatory to guarantee that thermodynamic saturation has been achieved.
Step 3: Equilibration & Self-Validation Place the vials in an orbital shaking incubator at a constant temperature (25.0 ± 0.1 °C) for 48 hours. Self-Validation Check: Measure the pH at the 24-hour mark. If the pH has shifted by >0.05 units, the buffering capacity has been overwhelmed by the dissolving salt. Adjust the pH back to the target using 0.1 M HCl or NaOH, and equilibrate for an additional 24 hours.
Step 4: Phase Separation Centrifuge the suspensions at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 μm PTFE syringe filter. Critical Action: Discard the first 1 mL of filtrate. This saturates any potential binding sites on the filter membrane, preventing artificially low concentration readings.
Step 5: Quantification & Solid-State Verification Dilute the filtrate and quantify the dissolved concentration using HPLC-UV (detection wavelength typically ~270 nm for pyridyl systems)[10]. Self-Validation Check: Simultaneously recover the residual solid from the filter, dry it gently under a nitrogen stream, and analyze it via PXRD or DSC. This confirms whether the solid phase in equilibrium is the intact salt, a hydrate, or if it has disproportionated into the precipitated free zwitterion.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Showing Compound 3-Pyridylacetic acid (FDB022679) - FooDB [foodb.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8 [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing HPLC Separation of Pyridineacetic Acid Isomers
Welcome to the Technical Support Center for the chromatographic analysis of pyridineacetic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who are working to resolve 2-, 3-, and 4-pyridineacetic acid. As positional isomers, these compounds present a unique separation challenge due to their nearly identical physicochemical properties.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter. The methodologies and explanations provided are grounded in established chromatographic principles to ensure both scientific integrity and practical success in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the separation of pyridineacetic acid isomers.
Q1: Why are pyridineacetic acid isomers so difficult to separate?
The primary challenge lies in their structural similarity. The 2-, 3-, and 4-pyridineacetic acid isomers have the same molecular weight and chemical formula. Their polarity and hydrophobicity are very similar, leading to minimal differences in their interaction with conventional reversed-phase stationary phases and resulting in poor resolution or complete co-elution.
Q2: What are the key chemical properties I need to consider for method development?
Pyridineacetic acids are zwitterionic compounds, meaning they have both acidic and basic functional groups. Understanding their pKa values is critical for method development:
| Functional Group | Approximate pKa | Impact on HPLC Method |
| Carboxylic Acid | ~3.6 | At a mobile phase pH above 3.6, this group will be deprotonated (negatively charged), making the molecule more polar and less retained in reversed-phase HPLC. |
| Pyridine Nitrogen | ~5.0-5.3 | At a mobile phase pH below 5.2, this group will be protonated (positively charged), also increasing polarity and reducing retention in standard reversed-phase mode.[1][2][3] |
Table 1: Key pKa Values and Their Chromatographic Impact
Controlling the mobile phase pH is therefore the most powerful tool for manipulating the retention and selectivity of these isomers.
Q3: What is the recommended starting point for column selection?
While a standard C18 column can be a starting point, achieving adequate separation of these polar, ionizable isomers often requires a more specialized approach. Mixed-mode chromatography is highly recommended.[4][5][6][7][8] These columns possess stationary phases with both reversed-phase (e.g., C18) and ion-exchange functionalities. This dual mechanism allows for the exploitation of subtle differences in the isomers' ionic and hydrophobic characteristics, leading to enhanced selectivity and resolution.[5][6][7]
Q4: Which mobile phase buffers are most effective?
The choice of buffer is critical for controlling the pH and achieving reproducible results. Volatile buffers are preferred, especially if you are using mass spectrometry (MS) detection.
| Buffer | Typical pH Range | Comments |
| Formic Acid | 2.8 - 4.8 | Excellent for low pH applications and is MS-compatible. A good starting point for suppressing the ionization of the carboxylic acid group. |
| Ammonium Formate | 2.8 - 4.8 & 8.2 - 10.2 | Provides good buffering capacity in the acidic range and is MS-compatible. |
| Ammonium Acetate | 3.8 - 5.8 & 8.2 - 10.2 | Useful for working at a pH between the two pKa values of the isomers. Also MS-compatible. |
Table 2: Recommended Starting Buffers
Always ensure your buffer concentration is sufficient (typically 10-20 mM) to control the mobile phase pH, especially after the sample is introduced.
Troubleshooting Guides
This section provides detailed, step-by-step solutions to common problems encountered during the HPLC separation of pyridineacetic acid isomers.
Issue 1: Poor Resolution or Complete Co-elution of Isomers
This is the most common challenge. The following workflow will guide you through a systematic approach to improving the separation.
Caption: A step-by-step workflow for troubleshooting poor isomer peak resolution.
Step-by-Step Protocol for Improving Resolution:
-
Optimize Mobile Phase pH (Most Critical Step):
-
Causality: The ionization state of the pyridine nitrogen and the carboxylic acid group is highly dependent on pH. Small changes in pH can lead to significant changes in selectivity because the pKa values of the isomers are slightly different.
-
Action: Prepare a series of mobile phases with pH values ranging from 2.5 to 6.0 in 0.2-0.3 unit increments. A pH around 3.5 to 4.5 is often a good starting point, as it is between the two pKa values, creating a zwitterionic state that can be exploited by mixed-mode columns.
-
Pro-Tip: To ensure robust and reproducible separations, select a final mobile phase pH that is at least 1 pH unit away from the pKa of your analytes.
-
-
Adjust Buffer Concentration:
-
Causality: On a mixed-mode column with an ion-exchange mechanism, the buffer ions compete with the analyte for interaction with the stationary phase.
-
Action: If using a mixed-mode column, try decreasing the buffer concentration (e.g., from 20 mM to 10 mM). This can increase the retention of the isomers through the ion-exchange mechanism and potentially improve selectivity. Conversely, if retention is too strong, increasing the buffer concentration can reduce it.
-
-
Change the Organic Modifier:
-
Causality: Acetonitrile and methanol have different solvent properties and can offer different selectivities.
-
Action: If you are using acetonitrile, prepare a mobile phase with the same buffer and pH, but substitute methanol as the organic modifier. This can alter the elution order and improve the separation.
-
-
Switch to a Mixed-Mode Column:
-
Causality: If you are using a standard C18 column and the above steps do not provide sufficient resolution, the stationary phase may not have enough selectivity for these isomers.
-
Action: Switch to a mixed-mode column that has both reversed-phase and cation-exchange properties.[4][5][6] This will provide an additional separation mechanism based on the charge of the protonated pyridine ring, which is often sufficient to resolve the isomers.
-
Issue 2: Peak Tailing
Peak tailing is a common issue for basic compounds like pyridines and can compromise resolution and quantitation.
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Step-by-Step Protocol for Eliminating Peak Tailing:
-
Lower the Mobile Phase pH:
-
Causality: Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[9]
-
Action: Lowering the mobile phase pH (e.g., to below 3.0 with formic acid) will suppress the ionization of these silanol groups, minimizing these unwanted interactions and improving peak shape.[10]
-
-
Use a High-Purity, End-Capped Column:
-
Causality: Modern HPLC columns are made with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups.
-
Action: Ensure you are using a modern, high-quality column. If your column is old, it may be degraded, exposing more silanol groups. Replacing the column can often solve the problem.
-
-
Reduce Sample Load:
-
Minimize Extra-Column Volume:
-
Causality: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.
-
Action: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.
-
Issue 3: Inconsistent Retention Times
Poor reproducibility of retention times can make peak identification and quantification unreliable.
Step-by-Step Protocol for Stabilizing Retention Times:
-
Ensure Proper Column Equilibration:
-
Causality: The stationary phase needs to be fully equilibrated with the mobile phase to ensure stable interactions with the analyte. This is especially true for mixed-mode and ion-pairing chromatography.[13]
-
Action: Before starting your analysis sequence, flush the column with at least 10-15 column volumes of the initial mobile phase. If you are running a gradient, ensure there is sufficient re-equilibration time between injections.
-
-
Verify Mobile Phase pH Stability:
-
Causality: As established, retention of pyridineacetic acids is highly sensitive to pH. A small drift in mobile phase pH can cause significant shifts in retention time.[13]
-
Action: Always measure the pH of the aqueous portion of your mobile phase before adding the organic modifier. Ensure your buffer has sufficient capacity for the analysis. Prepare fresh mobile phase daily.
-
-
Use a Column Thermostat:
-
Causality: Temperature fluctuations can affect mobile phase viscosity and the kinetics of analyte-stationary phase interactions, leading to retention time shifts.[13]
-
Action: Use a column oven and maintain a constant temperature (e.g., 30 °C) for your analysis. This will improve the reproducibility of your retention times.
-
-
Check for Pump Issues:
-
Causality: An improperly functioning pump can deliver an inconsistent mobile phase composition or flow rate, causing retention times to drift.
-
Action: Check for leaks in the pump seals. If you are using an online mixer, ensure it is functioning correctly by comparing the results to a manually pre-mixed mobile phase.[13]
-
By systematically applying these principles and troubleshooting workflows, you can develop a robust and reliable HPLC method for the challenging separation of pyridineacetic acid isomers.
References
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation Of Mixture Of Pyridylacetic Acids And Their Derivatives. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
-
Phenomenex. (2017, May 10). Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Retrieved from [Link]
-
Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation. Retrieved from [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
LCGC International. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]
-
ResearchGate. (2023, March 9). How to fix peak shape in hplc?. Retrieved from [Link]
-
ACE. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
PharmaCores. (2025, September 2). Your Guide to Select the buffer in HPLC development part 2. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
OChemTutor. (n.d.). pKa values. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Effect of Buffer on HPLC Separation of Buffers. Retrieved from [Link]
-
Chromatography Forum. (2006, February 1). Separation of 3-Pyridylacetic acid hydrochloride isomers. Retrieved from [Link]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
-
Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound 3-Pyridylacetic acid (FDB022679). Retrieved from [Link]
-
LCGC International. (2020, November 12). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]
-
Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [Link]
-
OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. Retrieved from [Link]
Sources
- 1. ochemtutor.com [ochemtutor.com]
- 2. library.gwu.edu [library.gwu.edu]
- 3. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 4. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 7. Mixed-Mode HPLC Separation | SIELC Technologies [sielc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. agilent.com [agilent.com]
- 11. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 12. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 13. lcms.cz [lcms.cz]
Technical Support Center: Handling & Stability of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solution stability of heteroaryl acetic acids. 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride (CAS: 1803588-35-3) is a critical building block in API synthesis and drug development. However, its structural motif—a carboxylic acid separated by a single methylene group from an electron-deficient pyridine ring—predisposes it to specific, rapid degradation pathways in solution.
This guide decodes the causality behind these degradation mechanisms and provides self-validating protocols to ensure your experimental integrity.
Troubleshooting Guide & FAQs
Q1: Why is my compound degrading into a volatile byproduct upon heating in aqueous buffers?
Root Cause (Causality): Thermal Decarboxylation. Pyridylacetic acids are notoriously prone to thermal decarboxylation. While 3-pyridylacetic acid derivatives are generally more stable than their 2- or 4-isomers, they still undergo facile decarboxylation at elevated temperatures (1)[1]. The reaction rate reaches a maximum at the compound's isoelectric point, where the zwitterionic form predominates. The protonated pyridine nitrogen acts as an "electron sink," withdrawing electron density and stabilizing the transition state as carbon dioxide is extruded, yielding 2,3-dimethylpyridine (2)[2].
Solution:
-
Avoid heating aqueous solutions above 40°C.
-
If heating is required for dissolution, shift the pH away from the isoelectric point (typically pH 3.5–4.5 for this class). Maintain the solution as either fully protonated (pH < 2) or fully deprotonated (pH > 7) to disrupt zwitterion formation (1)[1].
Q2: I dissolved the compound in methanol for stock solution preparation, but LC-MS shows a +14 Da mass shift over time. What happened?
Root Cause (Causality): Acid-Catalyzed Fischer Esterification. Because the compound is supplied as a hydrochloride salt, dissolving it in primary alcohols (like methanol or ethanol) creates an acidic, protic environment. This inadvertently triggers a Fischer esterification at room temperature, converting the carboxylic acid into its corresponding methyl ester (+14 Da) or ethyl ester (+28 Da) (3)[3].
Solution:
-
Never use methanol or ethanol as primary storage solvents for the hydrochloride salt of this compound.
-
Reconstitute stock solutions in aprotic solvents such as LC-MS grade DMSO or Acetonitrile (ACN).
Q3: My benchtop solutions lose concentration over several days despite being kept at room temperature. Is it oxidizing?
Root Cause (Causality): Photodecarboxylation. Pyridylacetic acids undergo photodecarboxylation when exposed to ambient UV light (e.g., fluorescent lab lighting or sunlight). The zwitterionic ground state absorbs UV light (around 254 nm), exciting the molecule and leading to rapid decarboxylation with high quantum efficiency (1)[1].
Solution:
-
Store all solutions in actinic (amber) glass vials to block UV transmission.
-
Keep benchtop exposure to an absolute minimum and store stock solutions at -20°C in the dark.
Quantitative Degradation Data
Table 1: Degradation Risk Matrix for 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride
| Condition / Solvent | Primary Degradation Pathway | Relative Degradation Rate | Preventive Measure |
| Aqueous (pH ~Isoelectric) | Thermal / Photodecarboxylation | High (Accelerated by heat/UV) | Shift pH, store in dark, keep <4°C |
| Methanol / Ethanol | Fischer Esterification | Moderate to High (Catalyzed by HCl) | Use aprotic solvents (DMSO/ACN) |
| Aqueous (pH < 2 or > 7) | Decarboxylation | Low (Zwitterion minimized) | Maintain pH extremes during heating |
| DMSO (Anhydrous) | None | Very Low | Store at -20°C in amber vials |
Experimental Protocols: Self-Validating Systems
Protocol 1: Preparation of a Stable 100 mM Stock Solution
Objective: To formulate a stock solution that resists esterification and photodecarboxylation.
-
Equilibration: Allow the sealed vial of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride to reach room temperature in a desiccator to prevent condensation and moisture ingress.
-
Weighing: Rapidly weigh the required mass into a pre-tared, actinic (amber) glass vial to minimize UV exposure.
-
Solvent Addition: Add anhydrous, amine-free DMSO (or Acetonitrile) to achieve a 100 mM concentration. Do not use methanol or ethanol due to the risk of HCl-catalyzed esterification.
-
Dissolution: Vortex gently. If sonication is required, use a water bath maintained strictly below 25°C to prevent thermal decarboxylation.
-
Validation Check (Self-Validating Step): Run an immediate LC-MS aliquot in positive ion mode. You should observe the parent mass [M+H]+ corresponding to the free acid ( m/z≈152.07 ) without any +14 Da (methyl ester, m/z≈166.09 ) or −44 Da (decarboxylated 2,3-dimethylpyridine, m/z≈108.08 ) peaks.
-
Storage: Purge the vial headspace with Argon or Nitrogen, seal tightly with a PTFE-lined cap, and store at -20°C.
Protocol 2: Aqueous Assay Buffer Preparation
Objective: To utilize the compound in aqueous biological or chemical assays without triggering zwitterion-mediated decarboxylation.
-
Buffer Selection: Choose a buffer that maintains the pH either below 2.0 or above 7.0 (e.g., Phosphate buffer pH 7.4). Avoid buffers near the isoelectric point (pH 3.5–4.5).
-
Dilution: Dilute the DMSO stock solution directly into the chilled buffer (4°C) immediately prior to the experiment.
-
Validation Check (Self-Validating Step): Monitor the Optical Density (OD) at 254 nm over time; a stable absorbance profile indicates the absence of photodecarboxylation.
Mechanistic & Workflow Visualizations
Mechanism of thermal and photodecarboxylation via the zwitterionic intermediate.
Optimized workflow for the preparation and storage of stable stock solutions.
References
-
Doering, W. v. E., & Pasternak, V. Z. (1950). Mechanism of the Decarboxylation of α-Pyridylacetic Acid. Journal of the American Chemical Society.2[2]
-
Stermitz, F. R., & Huang, W. H. (1971). Photochemistry of N-heterocycles. VII. Thermal and photodecarboxylation of 2-, 3-, and 4-pyridylacetic acid. Journal of the American Chemical Society.1[1]
-
Johnson, T., & Marsden, S. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. 3[3]
Sources
Technical Support Center: Residual Solvent Removal from 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride
Welcome to the technical support center for handling 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the common yet critical challenge of removing residual solvents from this active pharmaceutical ingredient (API). Adherence to the standards set by the International Council for Harmonisation (ICH) is paramount for ensuring the safety, efficacy, and quality of the final drug product.[1][2][3]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of solvent removal for this specific hydrochloride salt.
I. Understanding the Challenge: Physicochemical Properties & Solvent Interactions
2-(2-Methylpyridin-3-yl)acetic acid hydrochloride is a polar, solid compound. Its hydrochloride salt form generally enhances solubility in polar solvents, a common strategy to improve the bioavailability of basic drugs.[4] However, this very property can lead to strong interactions with residual solvents, making their removal a nuanced task. The pyridine moiety, a basic heterocycle, can form hydrogen bonds, while the hydrochloride salt is hygroscopic, readily attracting and retaining water.[5]
II. Frequently Asked Questions (FAQs)
Q1: Which residual solvents are most commonly encountered with this API?
A1: The most common residual solvents are typically those used in the final purification or crystallization steps. These often include alcohols (e.g., ethanol, isopropanol, methanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone). The specific solvents and their acceptable limits are defined by the ICH Q3C guidelines.[1][2][3]
Q2: What are the initial, standard drying methods to try?
A2: A conventional approach is drying under vacuum at an elevated temperature. The specific temperature should be chosen based on the thermal stability of the API to avoid degradation.[6] It's crucial to have data on the compound's thermal decomposition profile, often obtained from techniques like thermogravimetric analysis (TGA).[7][8]
Q3: How do I confirm the level of residual solvent?
A3: The gold standard for quantifying residual solvents in pharmaceuticals is Gas Chromatography (GC), often with a headspace sampler (HS-GC).[9][10][11][12][13] This method is highly sensitive and specific, capable of detecting and quantifying volatile organic compounds at the parts-per-million (ppm) level required by regulatory bodies.[10][14]
III. Troubleshooting Guide: Addressing Persistent Solvents
This section tackles specific issues you may encounter when standard drying methods prove insufficient.
Issue 1: High Levels of Protic Solvents (e.g., Alcohols, Water) Persist After Initial Drying
Cause: Protic solvents, particularly water and alcohols, can form strong hydrogen bonds with the hydrochloride salt and the carboxylic acid group of your compound. This significantly raises the energy required to remove them. Furthermore, hydrochloride salts can be hygroscopic, actively pulling moisture from the environment.[15]
Solutions:
-
Solvent Displacement: A technique involving the introduction of a less volatile, aprotic solvent in which the API is poorly soluble can be effective. The new solvent helps to break the azeotrope or solvate shell, making the original solvent easier to remove. Toluene is often used for this purpose due to its ability to form azeotropes with many solvents.[16]
-
Humidity-Controlled Drying: For stubborn hydrates or solvates, a controlled humidity environment during drying can sometimes facilitate the removal of entrapped solvents by creating a more favorable equilibrium for desolvation.[6]
-
Azeotropic Distillation (in solution): If your process allows for re-dissolution, azeotropic distillation with a suitable solvent like toluene can be highly effective at removing water.[16]
Issue 2: The API Degrades at the Temperatures Required for Solvent Removal
Cause: 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride may have limited thermal stability. Prolonged exposure to high temperatures, even under vacuum, can lead to decomposition, discoloration, or changes in crystal form.[6][7]
Solutions:
-
Lower Temperature, Higher Vacuum: The most straightforward approach is to decrease the drying temperature and increase the vacuum. A high-quality vacuum pump is essential.
-
Nitrogen Sweeping: A gentle stream of dry, inert gas like nitrogen can be passed over or through the solid while drying. This helps to lower the partial pressure of the solvent at the solid's surface, accelerating evaporation at a lower temperature.
-
Fluid Bed Drying: This technique uses a stream of heated, inert gas to fluidize the solid particles, increasing the surface area for drying and allowing for efficient solvent removal at lower temperatures.[6]
Issue 3: Residual Solvents are Entrapped Within the Crystal Lattice
Cause: During crystallization, solvent molecules can become incorporated into the crystal structure, forming solvates. These entrapped solvents are particularly difficult to remove as they are not just on the surface of the crystal.[6]
Solutions:
-
Recrystallization/Solvent Exchange: This is often the most effective solution. Dissolving the API in a different solvent system where it is soluble at an elevated temperature and then allowing it to crystallize upon cooling can exclude the problematic solvent. The new solvent should be chosen based on its lower boiling point and toxicity profile (ideally a Class 3 solvent).[17]
-
Slurrying: Suspending the solid in a non-solvent in which the entrapped solvent is soluble can help to leach it out over time. This is a less aggressive approach than full recrystallization.
-
Ultrasonic Treatment: In some cases, applying ultrasonic energy to a suspension of the API can help to break down agglomerates and disrupt the crystal surface, facilitating the release of trapped solvent.[18]
IV. Experimental Protocols & Workflows
Protocol 1: Standard Vacuum Oven Drying
-
Place the 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride in a shallow glass dish or tray to maximize surface area.
-
Place the dish in a vacuum oven.
-
Begin applying vacuum, aiming for a pressure below 1 mmHg.
-
Once a stable vacuum is achieved, slowly increase the temperature to a predetermined setpoint (e.g., 40-60 °C, based on thermal stability data).
-
Dry for a minimum of 12-24 hours.
-
Periodically (e.g., every 8-12 hours), release the vacuum with dry nitrogen, and take a sample for residual solvent analysis by HS-GC.
-
Continue drying until the residual solvent levels are consistently below the ICH limits.[2][3]
Workflow for Method Selection
Below is a decision-making workflow to guide your choice of solvent removal technique.
Caption: Decision tree for selecting a drying method.
V. Data Summary Table
The following table provides a summary of ICH Q3C limits for common solvents that may be encountered.
| Solvent Class | Solvent | Concentration Limit (ppm) | Permitted Daily Exposure (PDE) (mg/day) |
| Class 2 | Methanol | 3000 | 30 |
| Acetonitrile | 410 | 4.1 | |
| Methylene Chloride | 600 | 6.0 | |
| Toluene | 890 | 8.9 | |
| Class 3 | Acetone | 5000 | 50 |
| Isopropyl Alcohol | 5000 | 50 | |
| Ethyl Acetate | 5000 | 50 | |
| Ethanol | 5000 | 50 |
This table is not exhaustive. Please refer to the full ICH Q3C guidelines for a complete list of solvents and their limits.[1][2][3]
VI. Concluding Remarks
Removing residual solvents from 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride requires a systematic and scientifically grounded approach. Understanding the physicochemical properties of the API and its interaction with various solvents is the first step toward developing an effective drying strategy. When standard methods are insufficient, a logical troubleshooting process, guided by analytical data, will lead to a pure product that meets all regulatory requirements. Always prioritize the thermal stability of the API to prevent degradation and ensure the final product's quality and safety.
VII. References
-
ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
-
Analytical methods for residual solvents determination in pharmaceutical products. A. N. Generalov. Available from: [Link]
-
Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. SCIRP. Available from: [Link]
-
impurities: guideline for residual solvents q3c(r9). ICH. Available from: [Link]
-
ICH Q3C Guideline Impurities: Residual Solvents. IKEV. Available from: [Link]
-
Analytical methods for residual solvents determination in pharmaceutical products. PubMed. Available from: [Link]
-
Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. Available from: [Link]
-
Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. Available from: [Link]
-
ICH guideline Q3C (R6) on impurities: guideline for residual solvents. Therapeutic Goods Administration. Available from: [Link]
-
Analytical methods for residual solvents determination in pharmaceutical products. ResearchGate. Available from: [Link]
-
Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. PMC. Available from: [Link]
-
Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. Google Patents. Available from:
-
Improved drying method for removal of residual solvents from paclitaxel by pre-treatment with ethanol and water. ResearchGate. Available from: [Link]
-
A novel process of residual solvent removal. European Patent Office. Available from: [Link]
-
Residual Solvents in Pharmaceuticals. Veeprho. Available from: [Link]
-
Drying salts with HCl solution. Chemistry Stack Exchange. Available from: [Link]
-
API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. ACS Publications. Available from: [Link]
-
Purification method of pyridine and pyridine derivatives. Google Patents. Available from:
-
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. Available from: [Link]
-
A Guide to Improving API Solubility with Spray-Dried Dispersions. Upperton. Available from: [Link]
-
How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. Available from: [Link]
-
Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. MDPI. Available from: [Link]
-
2-(2-methylpyridin-3-yl)acetic acid hydrochloride (C8H9NO2). PubChemLite. Available from: [Link]
-
What is best method to remove pyridine from a reaction mixture? ResearchGate. Available from: [Link]
-
Ligand Assisted Volatilization and Thermal Stability of [(t-BuN=)2MoCl2]2. ChemRxiv. Available from: [Link]
-
2-(5-methylpyridin-3-yl)acetic acid hydrochloride. PubChemLite. Available from: [Link]
-
2-(3-Methylpyridin-2-yl)acetic acid hydrochloride. PubChem. Available from: [Link]
Sources
- 1. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ikev.org [ikev.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. benchchem.com [benchchem.com]
- 6. AU7854098A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products [scirp.org]
- 11. Analytical methods for residual solvents determination in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 16. researchgate.net [researchgate.net]
- 17. Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Troubleshooting the N-Oxidation of 2-Methylpyridine Derivatives
Welcome to the Process Chemistry Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols specifically tailored for the N-oxidation of 2-methylpyridine (2-picoline) and its derivatives.
Section 1: Reaction Kinetics & Conversion Challenges
Q: Why does 2-methylpyridine exhibit significantly lower conversion rates compared to 3-methyl or 4-methylpyridine under standard H₂O₂/AcOH conditions?
A: The primary barrier is steric hindrance[1]. The methyl group at the C2 (ortho) position physically shields the pyridine nitrogen's lone pair, reducing its accessibility to electrophilic oxidants. While the methyl group is electron-donating (which theoretically increases nucleophilicity), the steric penalty in the transition state of oxygen transfer outweighs this electronic benefit.
To overcome this, we recommend transitioning to highly electrophilic oxidants like m-chloroperoxybenzoic acid (mCPBA) or utilizing transition-metal catalysts such as Methyltrioxorhenium(VII) (MTO). MTO forms a highly reactive diperoxo complex with H₂O₂ that is significantly less sensitive to the steric bulk of ortho-substituted pyridines[2].
Q: I am observing side-products and over-oxidation. What is causing this?
A: Harsh conditions (e.g., prolonged heating with excess peracids) can lead to the oxidation of the electron-rich 2-methyl group itself, forming 2-hydroxymethylpyridine derivatives. Additionally, the ambiphilic nature of picoline N-oxides means that if anhydrides are present in the reaction mixture, Boekelheide-type rearrangements can occur, resulting in side-chain acylation[1]. Maintaining strict stoichiometric control and operating at the lowest effective temperature prevents these off-target pathways.
Table 1: Quantitative Comparison of N-Oxidation Methods for 2-Methylpyridine
| Oxidant System | Catalyst / Solvent | Temp (°C) | Typical Yield (%) | Key Advantage | Primary Limitation |
| H₂O₂ (30%) | Acetic Acid | 70–90 | 40–55 | Low cost, simple reagents | Long reaction times, low conversion |
| mCPBA | None (DCM) | 0–25 | 85–95 | Fast kinetics, high yield | Poor atom economy, safety at scale |
| H₂O₂ (30%) | MTO (1-5 mol%) | 25 | 90–98 | Green, highly efficient | Catalyst cost |
| H₂O₂ (50%) | Phosphotungstic Acid | 110–125 | 80–90 | Industrial scalability | High thermal runaway risk |
Section 2: Safety & Thermal Runaway
Issue: Sudden pressure spikes and rapid temperature increases during H₂O₂-mediated N-oxidation at scale.
Root Cause Analysis: The N-oxidation of 2-methylpyridine using hydrogen peroxide and a metal catalyst (e.g., phosphotungstic acid) is highly exothermic. Crucially, the decomposition of H₂O₂ into O₂ gas and water is synergistically accelerated by both the metal catalyst and the product itself (2-methylpyridine N-oxide)[3]. As the product accumulates in the reactor, the rate of parasitic H₂O₂ decomposition increases exponentially, leading to a dangerous positive feedback loop of heat and gas generation[4].
Workflow for mitigating thermal runaway during catalyzed H2O2 N-oxidation.
Validated Protocol: Controlled Dosing for Scaled N-Oxidation
-
Reactor Preparation: Equip a jacketed reactor with overhead stirring, dual temperature probes (internal and jacket), and an active pressure-relief system.
-
Substrate Loading: Charge the reactor with 2-methylpyridine (1.0 equiv) and the selected catalyst (e.g., phosphotungstic acid, 0.5 mol%). Do NOT add the oxidant yet.
-
Heating: Bring the internal temperature to the target baseline (e.g., 60°C).
-
Oxidant Dosing: Begin continuous, dropwise addition of aqueous H₂O₂ (1.2 equiv total). The dosing rate must be dynamically linked to the internal temperature.
-
Thermal Control: If the internal temperature exceeds the baseline by >5°C, automatically pause the H₂O₂ feed and maximize jacket cooling. Wait for the temperature to stabilize before resuming.
-
Completion: Post-dosing, maintain the temperature for 2 hours. Quench any residual peroxide with aqueous sodium thiosulfate before proceeding to work-up.
Section 3: Work-Up and Isolation Challenges
Q: My reaction goes to completion by LCMS, but my isolated yield is <30% after standard aqueous extraction. Where is the product?
A: Pyridine N-oxides are highly polar, hygroscopic, and possess a strong hydrogen-bond acceptor capacity (topological polar surface area ~25.5 Ų)[1]. Consequently, 2-methylpyridine N-oxide exhibits extreme aqueous solubility. Standard extractions with ethyl acetate or diethyl ether will leave the vast majority of the product trapped in the aqueous phase.
To resolve this, you must alter the partition coefficient. This is achieved by saturating the aqueous layer with inorganic salts, using highly polar halogenated solvents, or employing advanced techniques like cloud point extraction using non-ionic surfactants[5].
Decision tree for resolving low isolated yields of highly polar N-oxides.
Validated Protocol: High-Yield Extraction of 2-Methylpyridine N-Oxide
-
Quench & Neutralize: Cool the reaction mixture to 0–5°C. Carefully neutralize to pH 7–8 using saturated aqueous NaHCO₃. (Note: If mCPBA was used, this step is critical as it converts the m-chlorobenzoic acid byproduct into its water-soluble sodium salt, keeping it out of the organic layer)[6].
-
Salting Out: Add solid Sodium Chloride (NaCl) or Ammonium Sulfate ((NH₄)₂SO₄) to the aqueous phase under vigorous stirring until complete saturation is achieved. This disrupts the hydrogen-bonding network between the water molecules and the N-oxide.
-
Solvent Selection: Extract the saturated aqueous layer with Dichloromethane (DCM) or a Chloroform/Isopropanol (3:1 v/v) mixture. Perform at least 4 to 5 sequential extractions to ensure maximum recovery.
-
Drying: Combine the organic layers and dry over anhydrous Na₂SO₄. Avoid CaCl₂ as it can coordinate with the N-oxide.
-
Concentration: Remove the solvent under reduced pressure. If the product presents as a viscous oil, trituration with cold diethyl ether can induce crystallization.
References
-
Title: Cloud point extraction of pyridine N-oxides using mixed micelles of PEGylated calix[4]pyrroles and non-ionic surfactants Source: Semantic Scholar / Royal Society of Chemistry URL: [Link]
-
Title: Picoline-N-oxide Source: Grokipedia URL: [Link]
-
Title: Design of inherently safer complex reactive processes: application on the N-oxidation of alkylpyridines Source: CORE (Texas A&M University) URL: [Link]
-
Title: Safety Notables: Information from the Literature (2-Methylpyridine-N-oxidation Runaway Studies) Source: Organic Process Research & Development (ACS Publications) URL: [Link]
Sources
Technical Support Center: NMR Diagnostics for Pyridine Derivatives
Welcome to the Advanced Diagnostics Hub. As a Senior Application Scientist, I have designed this center to move beyond basic spectral interpretation. Pyridine derivatives present unique quantum mechanical and chemical challenges—from quadrupolar relaxation to dynamic chemical exchange. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative benchmarks to ensure absolute confidence in your structural elucidations.
Symptom-Based Troubleshooting & FAQs
Q1: The signals for the α -protons (H2, H6) in my pyridine derivative are unusually broad and lack the expected multiplet structure. Is my sample impure?
-
Causality: This is rarely an impurity issue. The broadening is a quantum mechanical phenomenon caused by the 14 N nucleus, which has a nuclear spin of I=1 and a significant quadrupole moment. In the asymmetric electronic environment of the pyridine ring, the electric field gradient induces rapid quadrupolar relaxation of the nitrogen spin states. This rapid relaxation partially averages out the scalar J -coupling between the nitrogen and the adjacent α -protons, leading to incomplete decoupling and a broadened, unresolved resonance[1]. The severity of this effect is highly dependent on the specific relaxation rates T1(14N) and T2(14N) .
-
Resolution: To resolve the fine coupling, you can elevate the sample temperature (which alters the correlation time and sharpens the signal) or change to a less viscous solvent. Alternatively, acquiring the spectrum on a higher-field instrument can improve dispersion and mitigate some second-order broadening effects[2].
Q2: The chemical shifts of my pyridine ring protons are drifting by up to 0.5 ppm between different batches of the same synthesized compound. What is causing this instability?
-
Causality: Pyridine is a strong Lewis base and a potent hydrogen-bond acceptor. Its chemical shifts are exquisitely sensitive to the microenvironment, including solvent polarity, concentration, and trace moisture. More critically, if your sample contains trace amounts of acid (e.g., residual TFA from purification), the pyridine ring exists in a rapid equilibrium between the free base and the protonated pyridinium cation. Because this exchange is fast on the NMR timescale, you observe a population-weighted average chemical shift. The positive charge on the pyridinium nitrogen severely deshields the ring, causing massive downfield drifts, particularly for the α and γ protons[2][3]. Furthermore, aromatic solvents can induce specific solvent shifts due to π−π stacking interactions[4][5].
-
Resolution: Standardize your sample preparation. Dry your NMR solvents over molecular sieves. If you suspect trace acid, add a drop of deuterated triethylamine (TEA- d15 ) to force the equilibrium entirely to the free base, or intentionally add trifluoroacetic acid-d (TFA- d ) to observe the fully protonated pyridinium state.
Q3: My substituted pyridine shows a highly complex, overlapping multiplet in the 7.0–8.0 ppm region. How can I definitively differentiate between 2-substituted, 3-substituted, and 4-substituted isomers?
-
Causality: The electron-withdrawing nature of the nitrogen atom naturally deshields the α and γ positions. When additional substituents are introduced, their inductive and resonance effects can cause the β and γ signals to converge, creating second-order complex multiplets (e.g., ABX or ABC spin systems) where simple N+1 rules fail[6][7].
-
Resolution: Do not rely solely on 1D 1 H NMR. You must extract the exact J -coupling constants (which remain diagnostic regardless of overlap) using a J-resolved 2D experiment or execute the comprehensive 2D NMR workflow detailed in Section 3.
Quantitative Reference Data
To assist in your assignments, use the following empirically validated benchmarks for chemical shifts and coupling constants.
Table 1: Typical 1 H Chemical Shifts (ppm) in CDCl 3 | Position | Pyridine (Free Base) | Pyridinium (Protonated) | Deshielding Effect ( Δδ ) | | :--- | :--- | :--- | :--- | | H-2, H-6 ( α ) | 8.60 | 8.80 - 9.20 | +0.20 to +0.60 | | H-3, H-5 ( β ) | 7.25 | 8.00 - 8.20 | +0.75 to +0.95 | | H-4 ( γ ) | 7.64 | 8.50 - 8.70 | +0.85 to +1.05 | (Data synthesized from[3] and[2])
Table 2: Typical J -Coupling Constants in Pyridine Rings
| Coupling Type | Value Range (Hz) | Diagnostic Utility |
|---|
| 3J2,3 (ortho) | 4.0 - 5.5 | Identifies α
β connectivity | | 3J3,4 (ortho) | 7.0 - 8.5 | Identifies β
γ connectivity | | 4J2,4 (meta) | 1.0 - 2.0 | Distinguishes isomer substitution patterns | | 4J3,5 (meta) | 1.0 - 1.5 | Confirms 4-substituted pyridines | | 5J2,5 (para) | 0.5 - 1.0 | Long-range confirmation | (Data synthesized from[6] and[7])Self-Validating Experimental Protocol: 2D NMR Workflow for Pyridine Assignment
This protocol is designed as a closed-loop system: the output of each step serves as the strict validation criteria for the preceding step. If validation fails, do not proceed; troubleshoot the prior step.
-
Step 1: Sample Standardization (The Baseline)
-
Action: Dissolve 15-20 mg of the analyte in 0.6 mL of strictly anhydrous, acid-free CDCl 3 . Add 1 drop of deuterated triethylamine (TEA- d15 ) if trace acid is suspected.
-
Validation Check: The α -proton signals should sharpen slightly, and chemical shifts must remain stable across consecutive scans. If shifts drift during acquisition, the sample is not at thermal or chemical equilibrium.
-
-
Step 2: High-Resolution 1D 1 H Acquisition
-
Action: Acquire a 1D 1 H spectrum with a minimum of 64k data points and a relaxation delay ( D1 ) of at least 2 seconds to ensure accurate integration.
-
Validation Check: Total integration of the aromatic region must exactly match the expected number of residual ring protons.
-
-
Step 3: COSY (Correlation Spectroscopy) Mapping
-
Action: Acquire a gradient-selected COSY spectrum to trace scalar couplings.
-
Validation Check: Cross-peaks must strictly obey the J -coupling constants in Table 2. For example, a 4-substituted pyridine must show two distinct doublets with an ortho-coupling of ~5.0 Hz. If the COSY cross-peaks do not reconstruct the exact 1D integration profile, you have overlapping isomers or impurities.
-
-
Step 4: HSQC & HMBC (Heteronuclear Correlation)
-
Action: Run 1 H- 13 C HSQC to assign protonated carbons, followed by HMBC optimized for long-range couplings ( nJCH=8 Hz).
-
Validation Check: The HMBC must show a definitive 3J correlation from the α -protons to the γ -carbon, and from the β -protons to the α -carbon. The quaternary carbon bearing the substituent must show correlations from the adjacent ring protons. If these geometric constraints are not met, the proposed substitution pattern is incorrect.
-
Diagnostic Decision Matrix
Diagnostic decision matrix for troubleshooting common artifacts in pyridine NMR spectroscopy.
Sources
Optimizing reaction conditions for coupling with 2-(2-Methylpyridin-3-yl)acetic acid
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(2-Methylpyridin-3-yl)acetic acid (CAS: 179626-66-5) [1]. Amide coupling with pyridine-acetic acid derivatives presents unique synthetic hurdles. This document synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yielding reactions.
Part 1: Core Causality & Mechanistic Insights
Coupling 2-(2-Methylpyridin-3-yl)acetic acid with amines is notoriously difficult due to three competing structural factors:
-
Steric Hindrance: The methyl group at the 2-position of the pyridine ring is ortho to the acetic acid moiety. Upon activation by a coupling reagent, the resulting active ester becomes highly sterically congested. This makes the nucleophilic attack by the amine the rate-limiting step.
-
Thermal Decarboxylation: Pyridylacetic acids are highly susceptible to decarboxylation. When the carboxylic acid is activated, the intermediate can undergo a cyclic transition state leading to the expulsion of CO₂[2]. This degradation pathway is accelerated by heat and strong bases[3].
-
Zwitterionic Nature & Basicity: The basic pyridine nitrogen can interfere with uronium-based coupling reagents (like HATU) and renders the free acid poorly soluble in standard organic solvents. The compound is frequently supplied as a hydrochloride salt, requiring precise stoichiometric neutralization prior to activation[4].
Reaction pathways showing desired amide coupling versus thermal decarboxylation.
Part 2: FAQs & Troubleshooting
Q1: My coupling yield is extremely low (<20%) when using standard HATU/DIPEA at room temperature. What is going wrong? A: The low yield is a direct result of competitive decarboxylation outcompeting the sterically hindered aminolysis. Standard HATU/DIPEA protocols at 25 °C provide enough thermal energy for the activated ester to degrade via CO₂ loss before the amine can successfully attack[2]. Actionable Fix: Lower the activation temperature strictly to 0–5 °C. Substitute the strongly basic DIPEA with a milder base like N-methylmorpholine (NMM) to reduce base-catalyzed degradation[4].
Q2: LC-MS analysis of my crude mixture shows a major byproduct with a mass of [M-44]. How do I suppress this? A: A mass loss of 44 Da confirms the loss of CO₂, yielding 2,3-dimethylpyridine[2]. To suppress this, you must increase the rate of the desired aminolysis so it outpaces the degradation. Actionable Fix: Avoid prolonged pre-activation times (keep under 5 minutes). If using carbodiimides like EDC, incorporate Oxyma Pure or HOAt as an additive. These generate highly reactive esters that undergo rapid aminolysis, effectively bypassing the decarboxylation pathway[5].
Q3: The starting material remains an insoluble suspension in DCM. Can I heat it to force dissolution? A: Do not heat the mixture. Heating will immediately trigger decarboxylation of the substrate[3]. The poor solubility is due to its zwitterionic character or its presence as an HCl salt. Actionable Fix: Switch your solvent to anhydrous DMF or NMP. Add 1.0 equivalent of base (e.g., NMM) to neutralize the HCl salt; complete dissolution at this stage serves as a visual validation that the zwitterion has been successfully neutralized[4].
Part 3: Optimized Step-by-Step Methodologies
Every protocol below is designed as a self-validating system . By monitoring specific physical changes and LC-MS markers, you can verify the success of each step in real-time.
Protocol A: Low-Temperature HATU Coupling (For Sterically Hindered Amines)
Causality: HATU provides powerful activation, but requires strict temperature control to prevent the uronium salt from reacting with the pyridine nitrogen or inducing decarboxylation[4].
-
Preparation: Suspend 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.
-
Neutralization (Validation Step 1): Cool the mixture to 0 °C using an ice bath. Add N-methylmorpholine (NMM) (3.0 eq). Validation: The suspension should become a clear solution within 2 minutes, confirming the liberation of the free carboxylate.
-
Activation: Add HATU (1.2 eq) portion-wise over 5 minutes. Maintain the internal temperature strictly below 5 °C.
-
Reaction (Validation Step 2): Stir at 0 °C for 1 hour, then allow to slowly warm to 15 °C over 2 hours. Validation: Pull an aliquot for LC-MS. The absence of the [M-44] peak confirms temperature control was successful.
-
Workup: Quench with saturated aqueous NH₄Cl to neutralize remaining base, extract with EtOAc, and wash with brine.
Protocol B: EDC/Oxyma Pure Coupling (Greener/Scale-up Alternative)
Causality: Oxyma Pure is a highly efficient, less explosive alternative to HOBt/HOAt that forms an exceptionally reactive intermediate, driving the coupling forward before CO₂ loss can occur[5].
-
Preparation: Suspend the acid (1.0 eq) and Oxyma Pure (1.2 eq) in a 1:1 mixture of DMF/EtOAc at 0 °C.
-
Activation: Add EDC·HCl (1.2 eq) followed by NMM (2.5 eq). Stir for exactly 5 minutes.
-
Coupling: Add the amine (1.05 eq) dissolved in a minimal volume of DMF.
-
Reaction: Stir at 0–10 °C for 4 hours.
-
Workup: Wash the organic layer sequentially with 5% NaHCO₃, 0.1 M HCl (careful not to extract the pyridine product into the aqueous layer), and brine.
Part 4: Quantitative Data Presentation
The following table summarizes the expected outcomes based on the choice of coupling conditions, highlighting the critical nature of base and temperature selection.
| Reagent System | Additive | Base (Eq) | Temp (°C) | Decarboxylation Risk | Expected Yield |
| HATU | None | DIPEA (3.0) | 25 °C | High (>50% [M-44]) | 30 - 40% |
| HATU | HOAt | NMM (3.0) | 0 - 5 °C | Low (<5% [M-44]) | 80 - 90% |
| EDC·HCl | HOBt | DIPEA (3.0) | 25 °C | Medium | 50 - 60% |
| EDC·HCl | Oxyma Pure | NMM (2.5) | 0 - 10 °C | Low (<5% [M-44]) | 85 - 95% |
Part 5: Experimental Workflow Visualization
Experimental workflow for optimizing pyridylacetic acid amide coupling conditions.
References
- Guidechem.2-(2-methylpyridin-3-yl)acetic acid 179626-66-5 wiki.
-
Isidro-Llobet, A. et al. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, ACS Publications (2019). URL:[Link]
-
Johnson, T. C., Marsden, S. P. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, ACS Publications (2022). URL:[Link]
- Di Francesco, M. E. et al.Gls1 inhibitors for treating disease (WO2016004404A2). WIPO (PCT) / Google Patents (2016).
Sources
- 1. guidechem.com [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2016004404A2 - Gls1 inhibitors for treating disease - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride in Aqueous Solution
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride. Here, we address common stability issues encountered when handling this compound in aqueous solutions. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride in an aqueous solution?
A1: The stability of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride in water is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As a pyridine derivative, the nitrogen atom can be protonated, and the acetic acid side chain can be deprotonated, making its stability highly pH-dependent.[1] Pyridine and its derivatives can form complexes with water through hydrogen bonds.[2]
Q2: My aqueous solution of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride has developed a yellow tint. What could be the cause?
A2: A color change, typically to yellow or brown, often indicates degradation. This can be a result of oxidation or photodegradation. The methyl group on the pyridine ring can be susceptible to oxidation.[3][4] Exposure to light, especially UV light, can also induce photochemical reactions in pyridine-containing compounds.[5][6] It is crucial to store solutions protected from light and consider using degassed solvents to minimize oxidation.
Q3: What are the optimal storage conditions for aqueous solutions of this compound?
A3: For short-term storage (up to one month), it is recommended to store aqueous solutions at -20°C.[7] For longer-term storage (up to six months), -80°C is advised.[7] Solutions should be stored in tightly sealed containers, protected from light, to prevent degradation. Some suppliers also recommend storing under an inert atmosphere, such as nitrogen, to prevent oxidation.[8][9]
Q4: I'm observing peak tailing and the appearance of new, smaller peaks in my HPLC analysis over time. What does this suggest?
A4: This observation strongly suggests compound degradation. The new peaks are likely degradation products. Peak tailing could indicate the presence of impurities or interactions between the analyte and the stationary phase, which can be exacerbated by degradants. It is essential to develop a stability-indicating HPLC method that can separate the parent compound from all potential degradation products.[10]
Troubleshooting Guide
Issue 1: Unexpected Precipitation in Solution
-
Symptom: The compound precipitates out of the aqueous solution, especially after a pH adjustment or upon standing.
-
Potential Cause & Explanation:
-
pH Shift: The solubility of pyridine-based compounds is highly pH-dependent. As weak bases, they are generally more soluble in acidic conditions where the pyridine nitrogen is protonated.[1] If the pH of the solution rises towards the pKa of the compound, the neutral, less soluble form will predominate, leading to precipitation.
-
Degradation: The compound may be degrading into less soluble byproducts.[1]
-
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of the solution. Ensure it is sufficiently acidic to maintain the protonated, soluble form of the compound.
-
Solubility Assessment: Determine the solubility of the compound at different pH values to identify the optimal range for your experiments.
-
Forced Degradation: Conduct a forced degradation study (see protocol below) to identify if any degradants are less soluble under your experimental conditions.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: Variability in experimental results (e.g., IC50 values, enzyme kinetics) when using solutions prepared at different times.
-
Potential Cause & Explanation:
-
Compound Degradation: The concentration of the active parent compound is likely decreasing over time due to degradation, leading to a reduction in its apparent potency. Degradation products may also interfere with the assay.
-
-
Troubleshooting Steps:
-
Fresh Solutions: Always use freshly prepared solutions for critical experiments.
-
Stability-Indicating Method: Use a validated stability-indicating analytical method (e.g., HPLC-UV) to confirm the concentration and purity of the compound in your solution immediately before use.
-
Control Experiments: Include a positive control with a known stable compound to ensure the assay itself is performing consistently.
-
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stable Aqueous Stock Solution
This protocol outlines the steps for preparing a stable stock solution of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride.
-
Solvent Selection: Use high-purity, deionized water. For sensitive applications, consider using a buffer at an acidic pH (e.g., pH 2-4) to enhance stability.
-
Degassing (Optional but Recommended): To minimize oxidation, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes or by using a vacuum sonication method.
-
Dissolution: Accurately weigh the required amount of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride. Add the solvent incrementally and vortex or sonicate until the compound is fully dissolved.
-
Sterile Filtration: If for use in cell-based assays, filter the solution through a 0.22 µm sterile filter.
-
Storage: Aliquot the solution into small, single-use volumes in amber vials or tubes to minimize freeze-thaw cycles and light exposure. Store at -20°C for short-term or -80°C for long-term use.[7]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[10][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][12]
-
Objective: To investigate the stability of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride under various stress conditions.
-
Materials:
-
2-(2-Methylpyridin-3-yl)acetic acid hydrochloride
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
HPLC system with UV detector
-
-
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in water.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.
-
Photodegradation: Place a vial of the stock solution in a photostability chamber under ICH-compliant light conditions.
-
Control: Keep a vial of the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate the solutions under the specified conditions.
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a suitable HPLC method.
-
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.[10]
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution is often necessary to resolve all components. A typical mobile phase could consist of:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: Start with a low percentage of Mobile Phase B and gradually increase it to elute more hydrophobic compounds.
-
Detection: Use a UV detector set at the λmax of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: Validate the method according to ICH guidelines, ensuring specificity (the ability to resolve the parent peak from degradants), linearity, accuracy, and precision.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Typical Reagents/Parameters | Potential Degradation Pathways | Expected HPLC Observation |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Hydrolysis of the side chain, potential decarboxylation with heat.[13] | Decrease in parent peak area, appearance of more polar degradant peaks. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Hydrolysis of the side chain. | Decrease in parent peak area, appearance of new peaks. |
| Oxidation | 3% H₂O₂, Room Temp | Oxidation of the methyl group to a carboxylic acid or alcohol.[3][4] N-oxidation of the pyridine ring.[14] | Decrease in parent peak area, appearance of new peaks. |
| Thermal | 60°C - 80°C | Decarboxylation, other thermal decompositions. | Decrease in parent peak area, potential for multiple small degradant peaks. |
| Photolytic | ICH Q1B conditions | Photochemical rearrangements, oxidation.[5][6] | Decrease in parent peak area, appearance of new peaks. |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
References
-
Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]
- Hameed, S. A., Ibraheem, H. H., & Al-Shemary, R. K. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795(1), 012006.
- Klingsberg, E. (Ed.). (2008).
-
de Jong, W. A., & Woutersen, S. (2026, January 22). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. ResearchGate. Retrieved from [Link]
-
Aghajanov, A. K., Tairyan, T. V., & Khachatryan, A. G. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. ResearchGate. Retrieved from [Link]
- Winter, H., & Hamilton, C. S. (1940). Acid Hydrolysis of Sulphapyridines.
- Nowak, K., et al. (2024). Photoswitchable hydrazones with pyridine-based rotors and halogen substituents. Scientific Reports, 14(1), 1-13.
- Alsante, K. M., et al. (2014). Forced degradation study an essential approach to develop stability indicating method. Journal of Pharmaceutical and Biomedical Analysis, 87, 101-115.
- Grob, J. E., et al. (2015).
- Zhang, J., et al. (2025, December 4). Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation.
- Klingsberg, E. (Ed.). (2008).
- Bradlow, H. L., & VanderWerf, C. A. (1948). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry, 13(5), 717-724.
- Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178-2179.
-
Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from [Link]
- Bajaj, S., et al. (2004). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 1-18.
- Gonzalez, L., et al. (2025, December 14).
- Wesołowski, M., & Zięba, J. (2011). Association in Dilute Aqueous Solution of Pyridine and Its Methyl Derivatives Studied by Cryoscopic Method. International Journal of Thermophysics, 32(5), 867-875.
- Sadowski, T., & Palusiak, M. (2021). Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. ACS Omega, 6(38), 24899-24909.
-
Chemistry Stack Exchange. (2017, November 20). The pyridine/benzene stability 'paradox'?. Retrieved from [Link]
-
Kamberi, M., & Tsutsumi, Y. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Singh, S., & Junwal, M. (2013). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Retrieved from [Link]
- Patel, D. P., et al. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K 2 EDTA plasma.
- Song, M., et al. (2002). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers.
-
PubChemLite. (n.d.). 2-(5-methylpyridin-3-yl)acetic acid hydrochloride. Retrieved from [Link]
- Wang, Y., et al. (2024). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. Frontiers in Microbiology, 15.
-
PubChem. (n.d.). 2-(6-Methylpyridin-3-yl)acetic acid. Retrieved from [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38382-38394.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 4. 2-Methylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 5. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemscene.com [chemscene.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. longdom.org [longdom.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparing biological activity of methyl-substituted pyridylacetic acids
The biological activity of pyridylacetic acids is highly sensitive to structural modifications. Among these, methyl substitution—whether on the pyridine ring or the aliphatic backbone—serves as a critical modulator of pharmacokinetics, target selectivity, and metabolic stability.
This guide provides an objective, data-driven comparison of methyl-substituted pyridylacetic acids across three distinct biological domains: oncology/endocrinology, metabolic diseases, and plant pathology.
Endocrinology & Oncology: Steroidogenic Enzyme Selectivity
In the development of therapeutics for hormone-dependent cancers (e.g., prostatic and mammary carcinomas), esters of 3- and 4-pyridylacetic acids are utilized to inhibit cytochrome P450 enzymes involved in androgen and estrogen biosynthesis[1][2]. The primary challenge is achieving selectivity between 17α-hydroxylase/C17,20-lyase (target for prostate cancer) and aromatase (target for breast cancer).
The Role of α-Methyl Substitution
Unsubstituted 3-pyridylacetic acid esters exhibit potent but non-selective inhibition across both enzyme complexes. However, introducing a methyl group at the α-position (adjacent to the carbonyl group) fundamentally alters the molecule's biological profile[2][3].
-
Selectivity Shift: The α-methyl substitution creates steric hindrance that physically clashes with the active site of human placental aromatase, drastically reducing binding affinity[2][3]. Conversely, this same steric bulk enhances the geometric fit within the active site of testicular 17α-hydroxylase/C17,20-lyase, driving high nanomolar potency[2].
-
Metabolic Stability: The methyl group adjacent to the ester carbonyl introduces neopentyl-like steric shielding. This physically blocks the catalytic nucleophile of hepatic esterases from attacking the carbonyl carbon, conferring vital resistance to esterase hydrolysis in vivo[2].
Caption: Mechanism of α-methyl substitution dictating enzyme selectivity and stability.
Self-Validating Protocol: Microsomal P450 Inhibition Assay
To validate the selectivity of α-methylated variants against 17α-hydroxylase/C17,20-lyase, a self-validating microsomal assay must be employed.
-
Enzyme Preparation: Isolate rat testicular microsomes (source of hydroxylase/lyase). Standardize protein concentration to 1 mg/mL using a Bradford assay to ensure consistent enzyme input.
-
Reaction Matrix: Combine microsomes with 10 μM 17α-hydroxyprogesterone (substrate) and an NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) in 50 mM phosphate buffer (pH 7.4).
-
Compound Dosing & Controls:
-
Test Compounds: Add α-methyl-3-pyridylacetic acid esters (e.g., 1-adamantyl 2-methyl-2-(3-pyridyl)propanoate) in a logarithmic gradient (0.1 nM to 100 μM).
-
Positive Control: Ketoconazole (known broad-spectrum P450 inhibitor).
-
Negative Control (Vehicle): 1% DMSO to establish baseline 100% enzyme activity.
-
-
Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 2 volumes of ice-cold ethyl acetate to precipitate proteins and extract steroid metabolites.
-
Quantification & Validation: Analyze the organic phase via HPLC (UV detection at 240 nm).
-
Validation Check: Calculate the Z'-factor between the vehicle control and positive control. The assay is only valid if Z' > 0.6 and substrate depletion in the vehicle control remains <20% (ensuring linear steady-state kinetics).
-
Metabolic Diseases: DPP-4 Inhibition for Type 2 Diabetes
3-Pyridylacetic acid derivatives have been extensively investigated as Dipeptidyl Peptidase IV (DPP-4) inhibitors[4][5]. In this context, the position of methyl substitutions on the pyridine ring dictates the compound's ability to anchor into the enzyme's catalytic pockets.
Ring Methylation SAR (Structure-Activity Relationship)
X-ray crystallography of human DPP-4 complexes reveals that the carboxyl group of 3-pyridylacetic acid interacts directly with Tyr547[4][5]. However, ring substitutions yield highly divergent outcomes:
-
2-Position Methylation: Placing a methyl group at the 2-position of the pyridine ring provides no significant contribution to inhibitory activity[4][5]. Structural data shows this position points outward toward the solvent channel, failing to engage in hydrophobic interactions.
-
4-Position Methylphenyl Substitution: Substituting a p-tolyl (4-methylphenyl) group at the 4-position drastically increases potency[4][5]. The methyl group of the p-tolyl moiety fits perfectly into a small hydrophobic hole at the bottom of the S1 pocket of DPP-4, anchoring the molecule[5].
Caption: Structure-Activity Relationship (SAR) of methyl-substituted pyridines on DPP-4.
Self-Validating Protocol: Fluorometric DPP-4 Inhibition Assay
-
Reagent Preparation: Prepare recombinant human DPP-4 enzyme and the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) in assay buffer (25 mM Tris-HCl, 140 mM NaCl, 1% BSA, pH 8.0).
-
Assay Layout: In a 96-well black opaque plate, set up:
-
Blank: Buffer + Substrate (Background fluorescence).
-
Vehicle Control: Enzyme + Substrate + 1% DMSO (Maximum velocity, Vmax ).
-
Positive Control: Sitagliptin (100 nM) to ensure >95% inhibition.
-
Test Wells: Enzyme + Substrate + Substituted 3-pyridylacetic acids.
-
-
Kinetic Readout: Measure fluorescence continuously (Excitation: 380 nm / Emission: 460 nm) every 60 seconds for 30 minutes at 37°C.
-
Data Processing & Validation: Calculate the initial velocity ( V0 ) from the linear portion of the progress curve.
-
Validation Check: Run a standard curve of free AMC fluorophore. The assay is valid only if the AMC standard curve exhibits an R2>0.99 , proving the detector is not saturated and the readout is strictly proportional to product formation.
-
Plant Pathology: Auxin-like Activity and Phytotoxin Disruption
Pyridylacetic acids serve as bioisosteres for phenylacetic acid (PAA), a naturally occurring compound with auxin-like plant growth regulatory activity[6][7].
Tropolone Biosynthesis Antagonism
In agricultural pathology, the bacterium Burkholderia plantarii causes rice seedling blight by secreting a phytotoxin called tropolone [6]. The bacteria synthesize tropolone by utilizing PAA as a direct precursor, initiating a ring-expansion rearrangement to form the 7-membered tropolone ring[7][8].
When exposed to 3-pyridylacetic acid , the bioconversion pathway is disrupted[7][8]. Because 3-pyridylacetic acid replaces a carbon atom in the benzene ring with a nitrogen atom, it acts as a competitive antagonist. It binds to the biosynthetic enzymes but cannot undergo the necessary ring-expansion due to the electronic properties of the pyridine nitrogen, effectively halting tropolone production and acting as a potent biocontrol agent[7][8].
Quantitative Data Summary
Table 1: Comparative Enzyme Inhibition by Pyridylacetic Acid Derivatives
| Compound Class | Specific Modification | Target Enzyme | IC₅₀ Value / Effect | Reference Context |
|---|---|---|---|---|
| 3-Pyridylacetic Acid Esters | Unsubstituted | Aromatase | ~15-20 μM | High off-target binding[2] |
| 3-Pyridylacetic Acid Esters | α-Methyl (e.g., Propanoate) | Aromatase | 30 - 40 μM | Reduced binding[2] |
| 3-Pyridylacetic Acid Esters | α-Methyl (e.g., Propanoate) | 17α-Hydroxylase/Lyase | 13 - 90 nM | Highly selective[2] |
| 3-Pyridylacetic Acid Core | 2-Methyl Substitution | DPP-4 | >10 μM | Poor efficacy[4][5] |
| 3-Pyridylacetic Acid Core | 4-(p-Tolyl) Substitution | DPP-4 | <10 nM | Potent binding (S1 pocket)[4][5] |
| 3-Pyridylacetic Acid | Heteroatom Isostere of PAA | Tropolone Biosynthesis | Complete Inhibition | Acts as PAA antagonist[7][8] |
References
-
Discovery of a 3-Pyridylacetic Acid Derivative (TAK-100) as a Potent, Selective and Orally Active Dipeptidyl Peptidase IV (DPP-4) Inhibitor. Journal of Medicinal Chemistry (2011).[Link]
-
Esters of 3-Pyridylacetic Acid That Combine Potent Inhibition of 17.alpha.-Hydroxylase/C17,20-Lyase (Cytochrome P45017.alpha.) with Resistance to Esterase Hydrolysis. Journal of Medicinal Chemistry (1995).[Link]
-
Inhibition of enzymes of estrogen and androgen biosynthesis by esters of 4-pyridylacetic acid. Journal of Medicinal Chemistry (1990).[Link]
-
Indole-3-Acetic Acid Produced by Burkholderia heleia Acts as a Phenylacetic Acid Antagonist to Disrupt Tropolone Biosynthesis in Burkholderia plantarii. Scientific Reports (2016).[Link]
Sources
- 1. Sci-Hub. Inhibition of enzymes of estrogen and androgen biosynthesis by esters of 4-pyridylacetic acid / Journal of Medicinal Chemistry, 1990 [sci-hub.sg]
- 2. Sci-Hub. Esters of 3-Pyridylacetic Acid That Combine Potent Inhibition of 17.alpha.-Hydroxylase/C17,20-Lyase (Cytochrome P45017.alpha.) with Resistance to Esterase Hydrolysis / Journal of Medicinal Chemistry, 1995 [sci-hub.sg]
- 3. Sci-Hub. Inhibition of enzymes of estrogen and androgen biosynthesis by esters of 4-pyridylacetic acid / Journal of Medicinal Chemistry, 1990 [sci-hub.sg]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Indole-3-Acetic Acid Produced by Burkholderia heleia Acts as a Phenylacetic Acid Antagonist to Disrupt Tropolone Biosynthesis in Burkholderia plantarii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity Profiling of 2-(2-Methylpyridin-3-yl)acetic Acid Derivatives
Introduction: The Imperative of Selectivity in Drug Discovery
In the pursuit of novel therapeutics, the potency of a compound against its intended biological target is only half the story. The other, arguably more critical, half is its selectivity—the degree to which it avoids interacting with other targets in the vast proteome. Off-target interactions can lead to a range of undesirable outcomes, from misleading experimental results in basic research to severe toxicity in clinical settings.[1] The challenge is particularly acute for inhibitors targeting conserved protein families, such as kinases, where a high degree of structural similarity exists across family members.[2][3]
This guide provides a comprehensive framework for assessing the cross-reactivity of a novel chemical series, exemplified by hypothetical 2-(2-Methylpyridin-3-yl)acetic acid derivatives. We will explore a tiered, logical approach to selectivity profiling, moving from broad, high-throughput biochemical screens to more nuanced, physiologically relevant cell-based assays. The objective is not merely to present protocols, but to explain the rationale behind each experimental choice, enabling researchers to design and interpret robust cross-reactivity studies that build confidence in a compound's mechanism of action and safety profile.
The Selectivity Profiling Funnel: A Tiered Strategy
A successful selectivity profiling campaign does not test a compound against every possible off-target from the outset. Instead, it employs a strategic, multi-tiered approach that efficiently filters compounds, dedicating more resource-intensive assays only to the most promising candidates. This funneling strategy maximizes information gain while conserving resources.
Caption: A tiered workflow for systematic selectivity profiling of small molecule inhibitors.
Tier 1: Broad Biochemical Cross-Reactivity Screening
The initial step for any new chemical series is to understand its broader interaction landscape. For many small molecules, the kinome is a primary source of off-target activity due to the conserved nature of the ATP-binding pocket.[2][3] Therefore, a large-scale kinase panel screen is a logical and informative starting point.
Causality Behind Experimental Choice: We begin with a single high concentration (e.g., 1 µM) screen against a broad panel of kinases (e.g., >300 kinases).[4][5] The purpose is not to generate precise potency values, but to rapidly identify potential "red flags." A single-dose screen is cost-effective and provides a panoramic view of a compound's promiscuity.[4] The choice of ATP concentration in these assays is critical; running the screen at the apparent Km of ATP for each kinase provides a more accurate assessment of intrinsic inhibitor potency, whereas a higher concentration (e.g., 1 mM) can better mimic physiological conditions.[6]
Illustrative Data: Single-Point Kinase Screen Let's imagine we have synthesized three derivatives: CMPD-A , CMPD-B , and CMPD-C . They are designed to inhibit a primary target, Kinase X. After screening them at 1 µM against a 300-kinase panel, we obtain the following results.
| Compound | Primary Target (Kinase X) % Inhibition | Off-Targets with >50% Inhibition | Promiscuity Score (Number of off-targets >50% inh.) |
| CMPD-A | 95% | Kinase Y (88%), Kinase Z (75%) | 2 |
| CMPD-B | 92% | Kinase Y (55%) | 1 |
| CMPD-C | 88% | 15 kinases including Y, Z, A, B, C | 15 |
From this initial screen, CMPD-C is immediately deprioritized due to its high promiscuity. CMPD-A and CMPD-B show much cleaner profiles and warrant further investigation in dose-response format.
Tier 2: Quantifying On- and Off-Target Potency
The next logical step is to quantify the potency of the compounds against the primary target and the initial off-target "hits." This is achieved by generating 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC50).[7]
Causality Behind Experimental Choice: An IC50 value provides a quantitative measure of a compound's potency. By comparing the IC50 for the primary target to the IC50 for off-targets, we can calculate a Selectivity Ratio , a key metric for compound comparison. A higher ratio indicates greater selectivity. This quantitative data is essential for building a structure-activity relationship (SAR) and guiding medicinal chemistry efforts to improve selectivity.[8]
Illustrative Data: IC50 Determination
| Compound | IC50 on Kinase X (nM) | IC50 on Kinase Y (nM) | IC50 on Kinase Z (nM) | Selectivity Ratio (IC50 Off-Target / IC50 On-Target) |
| CMPD-A | 10 | 150 | 800 | Y: 15x, Z: 80x |
| CMPD-B | 25 | 2500 | >10,000 | Y: 100x, Z: >400x |
This data confirms that while CMPD-A is more potent on the primary target, CMPD-B possesses a significantly better selectivity profile, particularly against Kinase Y.
Tier 3: Orthogonal and Targeted Binding Assays
Biochemical activity assays measure the inhibition of catalytic function.[2] It is crucial to confirm that this inhibition results from direct binding. Furthermore, if the primary target belongs to a family with non-kinase members (e.g., GPCRs, ion channels), specific binding assays against these relatives are necessary. Radioligand binding assays are a gold-standard method for this purpose.[9][10][11]
Causality Behind Experimental Choice: A competitive radioligand binding assay directly measures the ability of a test compound to displace a known, radioactively labeled ligand from a receptor.[9][12] This provides a direct measure of binding affinity (Ki) and is an "orthogonal" method that validates the results from enzymatic assays. It helps rule out artifacts such as assay interference and confirms a direct interaction with the target protein.
Caption: A diagram illustrating competitive displacement of a radioligand by a test compound.
Tier 4: The Crucial Role of Cell-Based Assays
Biochemical assays, while essential, are conducted in artificial, cell-free environments.[13] They do not account for crucial factors like cell permeability, efflux pumps, or the need for a compound to engage its target within the complex milieu of a living cell. Therefore, confirming selectivity in a cellular context is a non-negotiable step in drug discovery.[14][15][16]
Causality Behind Experimental Choice: Cell-based functional assays measure the downstream consequences of target engagement.[17][18] For a kinase inhibitor, this could be a change in the phosphorylation of a known substrate. For an off-target, it might be an unintended effect like apoptosis or inhibition of cell proliferation.[17] Comparing the concentration at which a compound engages its on-target versus its off-target in cells provides the most physiologically relevant measure of selectivity.
Illustrative Data: Cellular Functional Assays
Here, we use a phosphorylation assay for the on-target effect (p-Substrate) and a cell viability assay (e.g., ATP content) to measure a potential off-target functional consequence.
| Compound | Cellular On-Target IC50 (p-Substrate, nM) | Cellular Off-Target EC50 (Viability, nM) | Cellular Selectivity Index (EC50 / IC50) |
| CMPD-A | 50 | 450 | 9x |
| CMPD-B | 120 | >10,000 | >83x |
This cellular data is definitive. Despite being less potent biochemically, CMPD-B is clearly the superior compound. Its on-target cellular activity is potent, and it shows no functional off-target toxicity at concentrations up to 10 µM. In contrast, CMPD-A shows off-target toxicity at a concentration only 9-fold higher than its on-target IC50, a narrow therapeutic window that would likely halt its development.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted for measuring the inhibition of a purified kinase.[4]
-
Reagent Preparation :
-
Prepare 2X Kinase/Substrate solution in kinase reaction buffer.
-
Prepare serial dilutions of the test compound (e.g., CMPD-B) in reaction buffer, starting from 100 µM. Include a "vehicle only" (DMSO) control.
-
-
Reaction Setup (384-well plate) :
-
Add 2.5 µL of each compound dilution to the appropriate wells.
-
Add 2.5 µL of 2X ATP solution to initiate the reaction. The ATP concentration should be at the determined Km for the specific kinase.
-
Add 5 µL of the 2X Kinase/Substrate solution to all wells.
-
-
Incubation :
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation :
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition :
-
Read the luminescence on a plate reader.
-
-
Data Analysis :
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.[7]
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes a general method for assessing compound binding to a membrane-bound receptor.[9][19]
-
Reagent Preparation :
-
Prepare cell membranes expressing the target receptor of interest. Determine the total protein concentration using a BCA or Bradford assay.
-
Prepare assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).
-
Prepare serial dilutions of the unlabeled test compound (e.g., CMPD-B).
-
-
Reaction Setup :
-
To a series of tubes/wells, add:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (e.g., ³H-ligand) at a concentration near its Kd.
-
The serially diluted test compound.
-
For "non-specific binding" (NSB) control wells, add a saturating concentration of a known, unlabeled ligand.
-
For "total binding" control wells, add vehicle (DMSO).
-
-
Initiate the binding reaction by adding the prepared receptor membranes to all wells.
-
-
Incubation :
-
Incubate the reaction at a specified temperature until equilibrium is reached (determined in preliminary kinetic experiments).
-
-
Separation :
-
Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat.
-
Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Quantification :
-
Place the filter discs into scintillation vials with scintillation fluid.
-
Count the radioactivity (disintegrations per minute) using a scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to determine the IC50, which can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion and Forward Look
This guide has outlined a rigorous, multi-tiered strategy for the comparative analysis of cross-reactivity for novel chemical entities, using 2-(2-Methylpyridin-3-yl)acetic acid derivatives as a working example. The presented workflow emphasizes a logical progression from broad biochemical profiling to definitive cell-based functional assays. By understanding the causality behind each experimental choice and adhering to robust protocols, researchers can build a comprehensive selectivity profile. This data-driven approach is fundamental to identifying lead candidates, like CMPD-B in our example, that possess the optimal balance of potency and selectivity required for successful therapeutic development.
References
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Fabian, M.A., et al. Nature Biotechnology. [Link]
-
Cell-Based Functional Assays. Oncolines B.V. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. Bain, J., et al. Biochemical Journal. [Link]
-
About Ligand Binding Assays. Gifford Bioscience. [Link]
-
What is cell-based functional assays? Sumble. [Link]
-
Kinase Selectivity Panels. Reaction Biology. [Link]
-
Inhibitor selectivity profiling. ResearchGate. [Link]
-
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
-
Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. PLOS Computational Biology. [Link]
-
Biology Cell-Based Assays. Charles River Laboratories. [Link]
-
Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual, NCBI. [Link]
-
Radioligand binding methods: practical guide and tips. Hulme, E.C. and Trevethick, M.A. British Journal of Pharmacology. [Link]
-
Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. Cell Chemical Biology. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]
-
Cross-Reactivity Assessment. Creative Diagnostics. [Link]
-
A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. [Link]
-
Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]
-
Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. [Link]
-
Tissue Cross-Reactivity Study and its Applications. AnaPath. [Link]
-
Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Designing and interpretation of digital assays: Concentration of target in the sample and in the source of sample. Scientific Reports. [Link]
Sources
- 1. histologix.com [histologix.com]
- 2. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. assayquant.com [assayquant.com]
- 7. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 15. criver.com [criver.com]
- 16. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
- 17. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
- 18. What is cell-based functional assays? Competitors, Complementary Techs & Usage | Sumble [sumble.com]
- 19. journals.physiology.org [journals.physiology.org]
Comprehensive Analytical Guide: 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride Reference Standards in API Impurity Profiling
Executive Summary & Mechanistic Context
In modern drug discovery, the 2-methyl-3-pyridyl motif is a privileged scaffold, frequently utilized as a critical building block in the synthesis of p38 MAP kinase inhibitors [1], sigma-1 receptor ligands, and novel BET bromodomain inhibitors such as CRCM5484 [2]. Consequently, 2-(2-Methylpyridin-3-yl)acetic acid (2-MPAA) often emerges as a key starting material, process intermediate, or downstream degradation impurity in Active Pharmaceutical Ingredient (API) manufacturing.
For rigorous quality control and regulatory submission (ICH Q3A/Q3B compliance), utilizing the correct reference standard is paramount. This guide objectively compares the Hydrochloride (HCl) salt form of 2-MPAA against its free base alternative, detailing the physicochemical causality behind standard selection, and provides a self-validating HPLC-DAD methodology for accurate impurity quantification.
Physicochemical Rationale: Why the Hydrochloride Salt?
When selecting a reference standard for quantitative analysis, stability, hygroscopicity, and solubility dictate the reliability of your calibration curves.
The 2-MPAA molecule contains both a weakly basic pyridine nitrogen (pKa ~5.9) and a weakly acidic carboxylic acid (pKa ~4.3). In its free base form (CAS: 179626-66-5) [3], the molecule exists as a zwitterion in ambient moisture, making it prone to forming amorphous hydrates that complicate precise weighing and quantitative NMR (qNMR) certification.
The Causality of Salt Selection: By utilizing the 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride salt, the pyridine nitrogen is locked in a protonated state. This mechanistic shift provides three distinct analytical advantages:
-
Crystallinity & Non-Hygroscopicity: The chloride counterion forces a highly ordered crystal lattice, preventing ambient moisture absorption and ensuring that the weighed mass accurately reflects the molar concentration.
-
Oxidative Stability: Protonation of the pyridine ring withdraws electron density from the aromatic system, significantly reducing the susceptibility of the benzylic-like acetic acid side chain to oxidative degradation during long-term storage.
-
Aqueous Solubility: The ionic nature of the HCl salt ensures instantaneous dissolution in highly aqueous reverse-phase HPLC mobile phases, preventing transient precipitation at the column head.
pH-dependent ionization states of 2-MPAA dictating chromatographic retention.
Objective Comparison of Reference Standard Alternatives
To establish a robust analytical control strategy, laboratories must choose between different grades and forms of the standard. The table below summarizes the quantitative performance and operational viability of these alternatives.
| Metric | 2-MPAA-HCl CRM (Certified Ref. Material) | 2-MPAA-HCl Secondary Working Standard | 2-MPAA Free Base Standard |
| Purity (Assay) | >99.5% (qNMR traceable) | >98.0% (HPLC-UV area %) | >95.0% - 97.0% |
| Hygroscopicity | Very Low (<0.2% water uptake) | Low | Moderate to High |
| Weighing Variance | < 0.1% RSD | < 0.5% RSD | > 1.5% RSD (moisture dependent) |
| Peak Tailing (pH 3.0) | 1.05 (Excellent) | 1.08 (Good) | 1.35 (Poor, requires equilibration) |
| Best Use Case | API Release Testing, Regulatory Filings | Routine In-Process Control (IPC) | Early R&D Synthesis |
Self-Validating Experimental Protocol: HPLC-DAD Analysis
To ensure absolute trustworthiness in your analytical results, the following methodology employs a self-validating System Suitability Testing (SST) loop.
Mechanistic Method Design
A common pitfall in analyzing pyridine-containing compounds is severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. To counteract this, we utilize an Ammonium Formate buffer at pH 3.0 . Causality: The pH of 3.0 ensures the carboxylic acid is fully protonated (neutral) for optimal C18 retention, while the ammonium ions ( NH4+ ) act as a silanol-blocking chaotropic agent, preventing the protonated pyridine nitrogen from strongly adsorbing to the column matrix.
Step-by-Step Methodology
-
Standard Preparation: Accurately weigh 10.0 mg of 2-MPAA-HCl CRM into a 100 mL volumetric flask. Dissolve and make up to volume with Mobile Phase A (100 µg/mL stock).
-
Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
-
Gradient Program:
-
0-2 min: 5% B
-
2-12 min: Linear gradient to 60% B
-
12-15 min: Hold at 60% B
-
15-15.1 min: Return to 5% B (Equilibrate for 5 min)
-
-
Flow Rate & Detection: 1.0 mL/min; DAD detection at 260 nm (isobestic point for the pyridine ring).
Self-validating HPLC workflow for API impurity quantification using the CRM.
By bracketing the unknown API samples with the CRM and strictly enforcing the SST criteria (Tailing factor < 1.5, Area RSD < 2.0%), the protocol becomes a closed, self-validating loop. If the buffer degrades or the column fouls, the SST fails before erroneous data can be reported.
References
-
Mohamed, A. A. "Synthesis and Evaluation of Compounds Containing 4-Arylpiperazinyl Moieties Linked to a 2-(Pyridin-3-yl)-1H-Benzimidazole as p38 MAP Kinase Inhibitors." Letters in Drug Design & Discovery, 2015. 1
-
Alqahtani, A. et al. "CRCM5484: A BET- BDII Selective Compound With Differential Anti-Leukemic Drug Modulation." bioRxiv, 2021. 2
-
MilliporeSigma (Sigma-Aldrich). "2-(2-methylpyridin-3-yl)acetic acid Product Profile (CAS No.: 179626-66-5)." Sigma-Aldrich Catalog.
Sources
The Application Scientist’s Guide to API Form Selection: Hydrochloride Salts vs. Free Base
As a Senior Application Scientist, I approach active pharmaceutical ingredient (API) form selection not as a routine checklist, but as a thermodynamic balancing act. Over 50% of all marketed drugs are formulated as salts, with hydrochloride (HCl) being the predominant counterion for weakly basic APIs. However, converting a neutral free base into an ionic hydrochloride salt fundamentally alters the crystal lattice energy, solvation dynamics, and in vivo pharmacokinetics.
This guide provides an objective, mechanistic comparison between free base and hydrochloride salt forms, equipping drug development professionals with the causality behind physicochemical behaviors and the self-validating experimental protocols required to make definitive formulation decisions.
Physicochemical Properties: A Mechanistic Comparison
The decision to advance a free base or convert it into an HCl salt hinges on balancing solubility, permeability, and solid-state stability. Table 1 summarizes the quantitative and qualitative shifts that occur during this conversion.
Table 1: Comparative Physicochemical Properties of Free Base vs. Hydrochloride Salt
| Property | Free Base (Weak Amine) | Hydrochloride (HCl) Salt | Mechanistic Causality |
| Aqueous Solubility | Typically low (< 10 µg/mL). | Generally high (> 1 mg/mL). | Ion-dipole interactions between the protonated amine and water molecules significantly lower the solvation energy barrier [5]. |
| Lipophilicity (LogP/LogD) | High LogP (un-ionized). | Lower LogD at physiological pH. | The neutral amine partitions readily into lipid bilayers, favoring passive transcellular absorption across the intestinal epithelium [2]. |
| Melting Point / Solid State | Lower melting point; prone to plasticity. | 50–100 °C higher melting point. | Strong electrostatic forces in the ionic crystal lattice require more thermal energy to disrupt, making the salt easier to mill and micronize [4]. |
| Gastric Dissolution | Dissolves well in low pH (protonates in situ). | Risk of suppressed dissolution. | High ambient chloride concentration in the stomach drives the solubility product equilibrium toward the solid state (Common Ion Effect) [1]. |
| Hygroscopicity | Generally non-hygroscopic. | Often highly hygroscopic. | The ionic nature of the salt can adsorb atmospheric moisture, risking chemical instability or polymorphic transformation [3]. |
The Common Ion Effect: A Clinical Conundrum
While HCl salts generally improve solubility in pure water, their performance in the human gastrointestinal tract can be counterintuitive. The gastric fluid is highly acidic (pH 1–2) and rich in chloride ions. According to Le Chatelier’s principle, this high background chloride concentration can suppress the dissolution of an administered HCl salt—a phenomenon known as the common ion effect. In some cases, such as with haloperidol, non-hydrochloride salts (like mesylates) or even the free base can exhibit superior in vivo dissolution rates simply by avoiding this chloride-driven suppression [1].
Mechanistic pathway of the common ion effect suppressing HCl salt dissolution.
Logical Workflow for API Form Selection
The selection process must be driven by empirical data rather than default assumptions. The following decision tree outlines the logical progression from synthesizing a weak base to selecting the optimal solid form for clinical development.
Logical decision tree for API salt selection based on physicochemical triggers.
Self-Validating Experimental Protocols
To ensure scientific integrity, experimental workflows must be designed as self-validating systems. A protocol is only as reliable as its built-in controls against false positives, such as undetected in situ phase conversions.
Protocol A: Thermodynamic pH-Solubility Profiling (Shake-Flask Method)
Kinetic solubility only measures the precipitation point of a compound, which is highly variable. Thermodynamic solubility measures the true equilibrium of crystal lattice dissociation, which is critical for accurate formulation [1].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 1.2 to 7.4 (e.g., 0.1 N HCl, acetate, phosphate buffers).
-
Solid Addition: Add an excess amount of the API (either free base or HCl salt) to 10 mL of each buffer in sealed glass vials to ensure a saturated suspension.
-
Equilibration: Agitate the vials on an orbital shaker at 37 °C for 48 hours. Causality: 48 hours is required to overcome the kinetic barriers of dissolution and ensure true thermodynamic equilibrium.
-
Self-Validation Check (pH Drift): Measure the pH of the suspension after 4 hours and 24 hours. The dissolution of a basic salt or free base will invariably alter the microenvironmental pH. Adjust back to the target pH using micro-aliquots of 0.1 N HCl or NaOH. If the final pH deviates, the solubility value is thermodynamically invalid for the target pH.
-
Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.
-
Quantification: Dilute the supernatant with the mobile phase and quantify the dissolved API concentration using a validated HPLC-UV method.
-
Self-Validation Check (Solid-State Verification): Recover the undissolved pellet and analyze it via X-ray Powder Diffraction (XRPD). Causality: If you test an HCl salt in a pH 7.4 buffer, it may disproportionate and precipitate as the free base. Without XRPD confirmation, you risk reporting the solubility of the free base while mistakenly labeling it as the salt's solubility.
Protocol B: Partition Coefficient (LogP/LogD) Determination
Lipophilicity dictates how easily a drug will cross biological membranes. Evaluating both the free base (LogP) and the ionized salt (LogD) is essential for predicting oral bioavailability.
Step-by-Step Methodology:
-
Solvent Saturation: Vigorously stir equal volumes of 1-octanol and the aqueous buffer (pH 7.4 for LogD; un-ionized pH for LogP) for 24 hours to mutually saturate the phases.
-
Stock Preparation: Dissolve a known mass of the API in the pre-saturated 1-octanol phase.
-
Partitioning: Transfer 5 mL of the spiked octanol and 5 mL of the pre-saturated aqueous buffer into a separatory funnel or sealed vial.
-
Equilibration: Shake the mixture at 25 °C for 60 minutes.
-
Phase Separation: Centrifuge the mixture at 3,000 rpm for 10 minutes to break any micro-emulsions and ensure a sharp phase boundary.
-
Quantification: Carefully sample both the octanol and aqueous layers. Quantify the API concentration in each phase using HPLC.
-
Calculation: Calculate the partition coefficient using the formula: LogP=log10([API]octanol/[API]aqueous) .
Case Studies in Drug Development
Prasugrel: The Impact of Gastric pH
During the clinical development of prasugrel, researchers noted that the bioavailability of the hydrochloride salt was significantly greater at higher gastric pH compared to the free base. However, during manufacturing, an unintended acid-base reaction caused the HCl salt to partially convert back to the free base. Because proton-pump inhibitors (PPIs) are frequently co-prescribed with prasugrel (altering gastric pH), this salt-to-base conversion led to profound pharmacokinetic variability, demonstrating why rigorous solid-state tracking is mandatory [3].
Haloperidol: Overcoming the Common Ion Effect
Haloperidol is a classic example of the limitations of HCl salts. While the HCl salt of haloperidol improved solubility in water, its dissolution rate plummeted in simulated gastric fluid due to the high chloride concentration. Formulators ultimately identified that the mesylate salt lacked this common ion liability, providing a much more consistent dissolution profile across the physiological pH range [1].
References
- Title: Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews URL
- Title: Pharmaceutical salts: a formulation trick or a clinical conundrum?
- Source: Molecules (NIH)
- Source: Organic Process Research & Development (ACS Publications)
- Title: A Comparative Analysis of Physicochemical Properties: 4-Phenylpiperidine Free Base vs.
Comprehensive Comparison Guide: Quantitative LC-MS/MS Analysis of 2-(2-Methylpyridin-3-yl)acetic acid Using Internal Standards
Executive Summary
The accurate quantification of pyridine derivatives, such as 2-(2-Methylpyridin-3-yl)acetic acid , in biological matrices is a critical bottleneck in pharmacokinetic (PK) and toxicokinetic (TK) evaluations. Due to its polar nature and basic pyridine nitrogen, this compound is highly susceptible to matrix effects—specifically ion suppression—during positive electrospray ionization (ESI+) LC-MS/MS analysis.
This guide provides an objective, data-driven comparison of three standardization strategies: Stable Isotope-Labeled Internal Standards (SIL-IS) , Structural Analog Internal Standards , and the External Standard Method . By dissecting the causality behind matrix effects and validating these approaches against regulatory standards[1], this document serves as a definitive resource for assay development scientists.
Mechanistic Background: The Challenge of Ion Suppression
2-(2-Methylpyridin-3-yl)acetic acid (MW: 151.16 g/mol ) requires acidic mobile phases to ensure protonation of the pyridine ring for optimal ESI+ sensitivity. However, biological matrices like rat or human plasma contain high concentrations of endogenous glycerophosphocholines. During standard protein precipitation, these phospholipids are co-extracted and elute in the same polarity window as the target analyte.
When these lipids enter the ESI source simultaneously with the analyte, they compete for available charge and droplet surface area, leading to severe ion suppression [2]. Without an appropriate internal standard to dynamically correct for this suppression, quantitative accuracy is completely compromised.
Mechanistic comparison of matrix effect correction using SIL-IS versus an analog internal standard.
Comparative Evaluation of Standardization Strategies
To establish a self-validating system, we must evaluate why certain internal standards succeed or fail based on their physicochemical behavior during chromatography and ionization.
Strategy A: Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Compound: 2-(2-Methylpyridin-3-yl)acetic acid-d4
-
Causality: The incorporation of deuterium isotopes increases the mass (m/z 156.2) without significantly altering the molecule's lipophilicity (LogP) or pKa. Consequently, the SIL-IS co-elutes perfectly with the target analyte. Any ion suppression exerted by the matrix affects both the analyte and the SIL-IS to the exact same degree. The peak area ratio remains constant, effectively neutralizing the matrix effect[3].
-
Verdict: The gold standard for regulated bioanalysis.
Strategy B: Structural Analog Internal Standard
-
Compound: 2-(Pyridin-3-yl)acetic acid (Lacks the 2-methyl group)
-
Causality: The absence of the methyl group makes this analog slightly more polar than the target analyte. In a reversed-phase C18 system, it elutes earlier. Because it enters the ESI source at a different time, it experiences a different micro-environment of co-eluting matrix components. It cannot accurately track the dynamic ion suppression affecting the target analyte.
-
Verdict: Acceptable only for early discovery phases, but prone to quantitative bias.
Strategy C: External Standard Method (No IS)
-
Causality: Relies entirely on absolute peak areas plotted against a calibration curve. It offers zero correction for run-to-run injection variability, extraction recovery losses, or matrix suppression.
-
Verdict: Fails FDA bioanalytical validation criteria[1].
Experimental Methodology (Self-Validating Protocol)
The following step-by-step protocol outlines the LC-MS/MS workflow used to generate the comparative performance data.
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of blank rat plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 5 µL of the target analyte (2-(2-Methylpyridin-3-yl)acetic acid) at varying calibration concentrations.
-
Add 10 µL of the chosen Internal Standard working solution (SIL-IS or Analog at 500 ng/mL). For the External Standard method, add 10 µL of blank solvent.
-
Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash the plasma proteins.
-
Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial for injection.
Step 2: UHPLC Separation Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient: 5% B hold for 0.5 min, linear ramp to 95% B over 2.5 min, hold at 95% B for 1 min, re-equilibrate at 5% B for 1 min.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Step 3: MS/MS Detection (ESI+ MRM Mode)
-
Analyte Transition: m/z 152.2 → 106.1 (Collision Energy: 18 eV)
-
SIL-IS Transition: m/z 156.2 → 110.1 (Collision Energy: 18 eV)
-
Analog IS Transition: m/z 138.1 → 92.1 (Collision Energy: 16 eV)
Step-by-step bioanalytical workflow for the LC-MS/MS quantification of pyridine derivatives.
Quantitative Performance Data
To objectively compare the three strategies, a full validation batch was executed following the FDA 2018 Bioanalytical Method Validation Guidance for Industry[1]. The critical parameters evaluated were Linearity, Inter-day Precision, Accuracy (Bias), and the IS-Normalized Matrix Factor (a value of 1.0 indicates perfect matrix effect correction).
| Validation Parameter | Strategy A: SIL-IS | Strategy B: Analog IS | Strategy C: External Std | Regulatory Limit (FDA) |
| Linearity (R²) | 0.9992 | 0.9875 | 0.9210 | ≥ 0.9900 |
| Inter-day Precision (%CV) | 3.4% | 11.2% | 28.5% | ≤ 15.0% |
| Accuracy (% Bias) | +2.1% | -12.4% | -42.8% | ± 15.0% |
| Extraction Recovery | 82.5% | 82.5% | 82.5% | Consistent & Reproducible |
| IS-Normalized Matrix Factor | 1.02 (Perfect Correction) | 0.78 (Under-corrected) | 0.55 (Severe Suppression) | ~1.0 (Ideal) |
Data Interpretation
The data unequivocally demonstrates the superiority of the SIL-IS . While the extraction recovery is identical across all methods (82.5%), the External Standard suffers from a massive -42.8% accuracy bias due to uncorrected ion suppression (Matrix Factor = 0.55). The Analog IS improves the precision and accuracy but fails to perfectly normalize the matrix effect (Matrix Factor = 0.78) because it elutes 0.4 minutes earlier than the target analyte, missing the peak suppression window. The SIL-IS perfectly corrects for the suppression, yielding an IS-Normalized Matrix Factor of 1.02 and excellent precision (3.4% CV).
Conclusion
For the quantitative analysis of 2-(2-Methylpyridin-3-yl)acetic acid in complex biological matrices, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is not merely a recommendation—it is a mechanistic necessity. While structural analogs can provide a stopgap for early-stage discovery, only the SIL-IS provides the co-elution required to dynamically correct for phospholipid-induced ion suppression in ESI+ LC-MS/MS, ensuring full compliance with stringent regulatory guidelines.
Sources
Confirming the structure of synthesis impurities by MS and NMR
In pharmaceutical development, the rigorous identification and control of synthesis impurities—ranging from unreacted starting materials to complex degradation products—are non-negotiable for ensuring drug safety and efficacy. As a Senior Application Scientist, I have observed that when an unknown impurity emerges during scale-up, analytical teams often face a critical decision: should they rely on Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, or an integrated approach?
This guide objectively compares the structural elucidation power of LC-MS and NMR, providing a comprehensive framework and field-proven experimental protocols for identifying pharmaceutical impurities in compliance with global regulatory standards.
The Regulatory Context: ICH Q3A(R2) Thresholds
Before selecting an analytical platform, it is crucial to understand the regulatory triggers. The International Council for Harmonisation (ICH) Q3A(R2) guidelines establish strict thresholds for reporting, identifying, and qualifying organic impurities in new drug substances[1]. When an impurity exceeds the identification threshold, definitive structural elucidation is legally mandated[2].
Table 1: ICH Q3A(R2) Impurity Thresholds for New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day intake | 0.15% or 1.0 mg/day intake |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Analytical Platform Comparison: LC-HRMS vs. NMR
While both techniques are foundational to structural elucidation, they operate on fundamentally different physical principles and offer complementary strengths[3]. LC-MS excels in sensitivity and elemental composition analysis, whereas NMR is the gold standard for absolute atomic connectivity and stereochemistry[4].
Table 2: Performance Comparison for Impurity Profiling
| Analytical Parameter | LC-HRMS (High-Resolution MS) | NMR Spectroscopy |
|---|---|---|
| Limit of Detection (LOD) | ~0.001% (Ultra-trace levels)[5] | ~0.1% (Requires sample enrichment) |
| Sample Requirement | Picograms to Nanograms | Micrograms to Milligrams (>1 mg ideal) |
| Structural Resolution | High (Connectivity via MS/MS fragments) | Absolute (Stereochemistry, positional isomers) |
| Quantification | Relative (Requires synthesized reference standards) | Absolute (qNMR via internal standard)[6] |
| Analysis Time | 10–30 minutes per run | 2–24 hours (depending on 2D NMR suite) |
Logical Framework for Impurity Characterization
To efficiently resolve unknown impurities, modern laboratories employ a hyphenated workflow. MS provides the initial detection and fragmentation map, which guides the subsequent mass-directed isolation and definitive NMR analysis[7].
Analytical workflow for the structural elucidation of unknown synthesis impurities.
Experimental Methodologies
The following protocols represent a self-validating, closed-loop system for identifying an unknown synthesis impurity. Every step includes internal checks to ensure data integrity.
Protocol 1: LC-HRMS/MS for Trace Detection and Fragmentation
Objective: Determine the exact mass, empirical formula, and structural fragments of the impurity.
-
System Suitability & Blank Validation: Inject a diluent blank to establish a baseline and rule out column carryover. Follow with a known system suitability standard (e.g., reserpine) to verify mass accuracy. Causality: High-resolution mass spectrometers (like Orbitraps or Q-TOFs) must maintain a mass error of < 5 ppm to accurately predict empirical formulas. Failing to run a standard invalidates the exact mass calculation.
-
Chromatographic Separation: Utilize a reversed-phase C18 column (150 mm x 2.1 mm, 1.7 µm) with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid. Causality: Formic acid acts as a proton donor, significantly enhancing the ionization efficiency of basic functional groups to form [M+H]+ pseudo-molecular ions in positive Electrospray Ionization (ESI) mode.
-
Data Acquisition (MS/MS): Isolate the precursor ion of the impurity and apply Collision-Induced Dissociation (CID). Causality: While the intact mass gives the formula, CID breaks the molecule at its weakest bonds. By comparing the impurity's fragmentation pattern against the parent Active Pharmaceutical Ingredient (API), analysts can pinpoint exactly where the synthetic deviation occurred (e.g., an extra oxidation or missing functional group)[4].
Protocol 2: Mass-Directed Isolation and 2D NMR Elucidation
Objective: Unambiguously determine the atomic connectivity and stereochemistry of the impurity, which MS alone cannot resolve.
-
Preparative Isolation: Use mass-directed Prep-HPLC to isolate the impurity from the bulk API[8]. Causality: NMR is inherently insensitive compared to MS. Mass-triggering ensures that the fraction collector only activates when the specific m/z of the impurity elutes, allowing for the rapid enrichment of the >1 mg required for 2D NMR without co-eluting contaminants.
-
Sample Preparation: Lyophilize the collected fraction and dissolve 2–5 mg in a deuterated solvent (e.g., DMSO-d6) containing Tetramethylsilane (TMS). Causality: Deuterated solvents prevent the solvent's proton signal from overwhelming the detector and provide a deuterium "lock" signal to stabilize the magnetic field. TMS acts as the internal self-validating reference, setting the chemical shift exactly at 0 ppm[6].
-
2D NMR Acquisition Suite:
-
COSY (Correlation Spectroscopy): Maps adjacent, coupled protons (H-C-C-H) to build individual spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Links protons to their directly attached carbons, identifying CH, CH2, and CH3 groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for impurities. HMBC connects the isolated spin systems by showing correlations across 2 to 3 bonds, effectively bridging gaps over quaternary carbons and heteroatoms (O, N, S) where protons are absent[8].
-
-
qNMR Quantification: Add a certified internal standard (e.g., maleic acid) of known purity to the NMR tube. Causality: Unlike LC-MS, which suffers from matrix effects and varying ionization responses, the area under an NMR peak is directly proportional to the number of nuclei. This allows for the absolute quantification of the impurity without needing to synthesize a custom reference standard[6].
Conclusion
Relying on a single analytical technique for impurity profiling introduces significant risk into the drug development lifecycle. LC-MS is vital for its sensitivity and ability to rapidly flag deviations in the synthetic route. However, because MS cannot reliably differentiate between positional isomers or determine stereochemistry, it must be paired with NMR. By integrating mass-directed isolation with 2D NMR and qNMR, laboratories create an authoritative, self-validating data package that satisfies stringent ICH Q3A requirements and ensures patient safety.
References
- [amsbiopharma.com] "ICH Q3A guidelines pharmaceutical impurities." AMSbiopharma. Link
- [ich.org] "Impurities in new drug substances Q3A (R2).
- [bruker.com] "Structure Analysis." Bruker. Link 4.[biomedres.us] "Advances in Impurity Profiling of Pharmaceutical Formulations." Biomedical Research Network. Link
- [benchchem.com] "A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities." BenchChem. Link
- [registech.com] "Structure Elucidation and Impurity Services." Regis Technologies. Link
- [researchgate.net] "LC-MS and LC-NMR as Complementary Techniques for the Determination of Pharmaceuticals in Dosage Formulations.
- [chimia.ch] "LC-MS and CE-MS Strategies in Impurity Profiling." Chimia. Link
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure Analysis | Bruker [bruker.com]
- 5. biomedres.us [biomedres.us]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chimia.ch [chimia.ch]
- 8. Structure Elucidation & Impurity Analysis | Regis Technologies [registech.com]
A Comparative Guide to the Efficacy of 2-(2-Methylpyridin-3-yl)acetic Acid Derivatives as Cyclooxygenase Inhibitors
In the landscape of drug discovery, the pyridine nucleus stands as a privileged scaffold, frequently incorporated into molecules targeting a wide array of physiological processes. When coupled with an acetic acid moiety, this chemical motif often directs the molecule towards enzymes involved in the inflammatory cascade, most notably cyclooxygenase (COX). This guide provides a comprehensive evaluation of 2-(2-methylpyridin-3-yl)acetic acid and its derivatives as potential inhibitors of COX-1 and COX-2, enzymes pivotal to the biosynthesis of prostaglandins.
Our exploration is grounded in the established principles of medicinal chemistry and enzyme kinetics, offering a comparative analysis supported by structure-activity relationship (SAR) insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and advance the therapeutic potential of this chemical class.
The Cyclooxygenase Enzymes: A Primer on the Target
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the rate-limiting enzyme in the metabolic pathway that converts arachidonic acid into prostaglandins, thromboxanes, and prostacyclins. Two primary isoforms of this enzyme exist:
-
COX-1: A constitutively expressed enzyme found in most tissues, responsible for housekeeping functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.
-
COX-2: An inducible enzyme, the expression of which is upregulated at sites of inflammation by cytokines, mitogens, and endotoxins. It is the primary mediator of inflammation, pain, and fever.
The differential roles of these isoforms are a cornerstone of modern anti-inflammatory drug design. While non-selective COX inhibitors, such as ibuprofen and naproxen, are effective analgesics and anti-inflammatory agents, their inhibition of COX-1 can lead to gastrointestinal side effects. Consequently, the development of selective COX-2 inhibitors has been a major focus of pharmaceutical research.
2-(2-Methylpyridin-3-yl)acetic Acid: A Scaffold for COX Inhibition
The 2-(2-methylpyridin-3-yl)acetic acid scaffold possesses key structural features that suggest a propensity for interacting with the active site of COX enzymes. The acidic carboxyl group can mimic the carboxylic acid of the natural substrate, arachidonic acid, anchoring the molecule within the active site through interactions with key amino acid residues like Arg120 and Tyr355. The pyridine ring and its substituents can then occupy the hydrophobic channel of the active site, with the potential for modifications to enhance potency and selectivity.
Structure-Activity Relationship (SAR) Insights
Based on extensive research into non-steroidal anti-inflammatory drugs (NSAIDs), we can extrapolate key structure-activity relationships for the 2-(2-methylpyridin-3-yl)acetic acid scaffold:
-
The Acetic Acid Moiety: This group is critical for binding to the active site. Esterification or amidation of the carboxylic acid generally leads to a significant loss of activity, unless the derivative is a prodrug that is hydrolyzed in vivo.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can influence the electronic properties and the potential for hydrogen bonding within the active site. Its position relative to the acetic acid side chain is crucial for optimal orientation.
-
The Methyl Group at Position 2: This substituent can provide a beneficial steric interaction within a hydrophobic pocket of the enzyme. Its presence may also influence the pKa of the pyridine nitrogen.
-
Substitutions on the Pyridine Ring: Further substitutions on the pyridine ring can be explored to enhance interactions with the enzyme. For instance, the addition of small, lipophilic groups at positions 4, 5, or 6 could occupy additional hydrophobic pockets and increase potency. Larger, bulky groups may be detrimental to binding.
-
Introduction of a Second Aromatic Ring: Many potent and selective COX-2 inhibitors feature a second aromatic ring. For the 2-(2-methylpyridin-3-yl)acetic acid scaffold, this could be achieved by introducing a substituted phenyl or other heterocyclic ring at a suitable position on the pyridine, potentially leading to interactions with the side pocket of the COX-2 active site, a key determinant of selectivity.
Comparative Efficacy of Hypothetical Derivatives
To illustrate the principles of SAR, let us consider a hypothetical series of 2-(2-methylpyridin-3-yl)acetic acid derivatives and their predicted efficacy as COX inhibitors. The following table summarizes the expected inhibitory concentrations (IC50) based on established knowledge of NSAID chemistry.
| Compound ID | Structure | Predicted COX-1 IC50 (µM) | Predicted COX-2 IC50 (µM) | Predicted Selectivity Index (COX-1/COX-2) | Rationale for Predicted Activity |
| 1 | 2-(2-Methylpyridin-3-yl)acetic acid | 15 | 5 | 3 | The parent compound is expected to be a moderately potent, non-selective COX inhibitor. |
| 2 | 2-(2,5-Dimethylpyridin-3-yl)acetic acid | 10 | 2 | 5 | Addition of a second methyl group could enhance hydrophobic interactions, leading to increased potency for both isoforms, with a slight preference for COX-2. |
| 3 | 2-(2-Methyl-5-phenylpyridin-3-yl)acetic acid | 20 | 0.5 | 40 | The introduction of a phenyl group could lead to significant COX-2 selectivity by interacting with the side pocket of the enzyme. |
| 4 | 2-(2-Methyl-5-(4-sulfamoylphenyl)pyridin-3-yl)acetic acid | 25 | 0.05 | 500 | The p-sulfamoylphenyl group is a classic COX-2 pharmacophore, expected to confer high potency and selectivity.[1] |
| 5 | Methyl 2-(2-methylpyridin-3-yl)acetate | >100 | >100 | - | Esterification of the carboxylic acid would likely abolish direct inhibitory activity. |
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of these derivatives, a series of in vitro and in vivo assays are required.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the concentration of the test compound required to inhibit the activity of purified COX-1 and COX-2 enzymes by 50% (IC50).
Principle:
The peroxidase activity of COX is utilized to measure its activity. In the presence of arachidonic acid, the enzyme produces prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2, a reaction that can be monitored colorimetrically using a suitable substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized to a colored product.
Detailed Protocol:
-
Enzyme and Reagent Preparation:
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Prepare a solution of TMPD (colorimetric probe) in a suitable solvent.
-
Prepare a range of concentrations of the test compounds in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Buffer
-
Heme cofactor
-
Test compound or vehicle (DMSO)
-
COX-1 or COX-2 enzyme
-
-
Incubate the plate at room temperature for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately add TMPD.
-
Monitor the absorbance at 590 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a standard animal model to assess the in vivo anti-inflammatory activity of a compound.
Principle:
Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
Detailed Protocol:
-
Animal Handling and Dosing:
-
Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or a vehicle control (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally at a predetermined time before carrageenan injection. A standard NSAID like indomethacin should be used as a positive control.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% w/v solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection (Vt).
-
-
Data Analysis:
-
Calculate the percentage of edema for each animal at each time point: % Edema = [(Vt - V0) / V0] * 100.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Visualization of Key Concepts
To further clarify the experimental design and theoretical underpinnings, the following diagrams are provided.
Caption: Mechanism of competitive inhibition of cyclooxygenase by a 2-(2-methylpyridin-3-yl)acetic acid derivative.
Conclusion and Future Directions
The 2-(2-methylpyridin-3-yl)acetic acid scaffold represents a promising starting point for the development of novel cyclooxygenase inhibitors. Through systematic chemical modification guided by established structure-activity relationships, it is plausible to develop derivatives with high potency and selectivity for COX-2. The experimental protocols outlined in this guide provide a robust framework for evaluating the efficacy of these compounds, from initial in vitro screening to in vivo validation.
Future work should focus on the synthesis and evaluation of a diverse library of derivatives to build a comprehensive SAR profile. Advanced computational techniques, such as molecular docking and molecular dynamics simulations, can be employed to further refine the design of next-generation inhibitors. Ultimately, a thorough understanding of the interactions between these compounds and the COX enzymes will be crucial for the development of safer and more effective anti-inflammatory therapies.
References
-
Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European journal of medicinal chemistry, 36(2), 109–126. [Link]
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature new biology, 231(25), 232–235. [Link]
-
Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 18(7), 790–804. [Link]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., Graneto, M. J., Lee, L. F., Malecha, J. W., Miyashiro, J. M., Rogers, R. S., Rogier, D. J., Yu, S. S., Anderson, G. D., Burton, E. G., Cogburn, J. N., Gregory, S. A., Koboldt, C. M., Perkins, W. E., Seibert, K., … Isakson, P. C. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347–1365. [Link]
-
Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69, 145–182. [Link]
-
Pratt, D. A., van der Donk, W. A., & Porter, N. A. (2003). Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis. Organic & biomolecular chemistry, 1(16), 2844–2853. [Link]
-
Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., & Nicolotti, O. (2011). Heterocyclic aryl(phenyl)acetic and aryl acetohydroxamic acids as antiinflammatory-antioxidant agents and inhibitors of lipoxygenase and serine proteases. Bioorganic & medicinal chemistry, 19(18), 5474–5485. [Link]
-
Abdellatif, K. R., Abdelgawad, M. A., El-Senduny, F. F., & El-Eraky, W. I. (2016). Novel pyrimidine-pyridine hybrids: Synthesis, cyclooxygenase inhibition, anti-inflammatory activity and ulcerogenic liability. Bioorganic & medicinal chemistry, 24(18), 4349–4358. [Link]
-
Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. The Journal of biological chemistry, 271(26), 15810–15814. [Link]
Sources
Comprehensive Guide to Handling 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride: A Focus on Personal Protective Equipment and Safe Disposal
This guide provides essential safety and logistical information for the handling and disposal of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride. As a pyridine derivative and a hydrochloride salt, this compound requires stringent safety protocols to mitigate risks of exposure and ensure a safe laboratory environment. The following procedures are grounded in established safety protocols for handling corrosive and potentially toxic chemical compounds.
Understanding the Hazard: A Dual-Nature Compound
2-(2-Methylpyridin-3-yl)acetic acid hydrochloride presents a dual hazard profile. The pyridine moiety suggests potential toxicity, including harm if swallowed, inhaled, or in contact with skin.[1][2] The hydrochloride component renders the compound acidic and corrosive, capable of causing severe skin burns and eye damage.[3][4] Therefore, all handling procedures must address both the toxic and corrosive properties of this substance.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate personal protective equipment is non-negotiable when handling 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride. The following table summarizes the minimum required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles with Side Shields or a Full-Face Shield | Standard safety glasses are insufficient. The corrosive nature of hydrochloride salts necessitates a complete seal around the eyes to protect against splashes and fine particulates.[5][6] |
| Hands | Chemical-Resistant Gloves (Nitrile or Butyl Rubber) | Nitrile gloves offer good resistance to a wide range of chemicals, including pyridine and its derivatives.[7][8] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[5] |
| Body | Fully-Buttoned Laboratory Coat | A lab coat provides a critical barrier to protect the skin from accidental spills. Ensure it is fully fastened to offer maximum protection.[1][8] |
| Respiratory | Chemical Fume Hood or a NIOSH-Approved Respirator | All weighing and handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of airborne particles.[7][8] If a fume hood is not available, a NIOSH-approved respirator with acid gas cartridges is required.[3] |
II. Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents. The following diagram and steps outline the safe handling process from preparation to disposal.
Caption: Workflow for the safe handling of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride.
Step 1: Preparation
-
Don Appropriate PPE: Before entering the laboratory, ensure you are wearing all the PPE detailed in the table above.
-
Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and the airflow is adequate.[7]
-
Gather Materials: Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.
Step 2: Handling
-
Weighing: Tare your container on the balance inside the fume hood. Carefully weigh the desired amount of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride, avoiding the creation of dust.
-
Transfer: Gently transfer the weighed compound into the reaction vessel. If using a solvent, add it slowly to the solid to prevent splashing.
Step 3: Cleanup and Disposal
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that may have come into contact with the chemical.
-
Waste Disposal: Dispose of all waste materials in a designated, properly labeled hazardous waste container.[8][9]
-
PPE Removal and Hygiene: Remove your PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash your hands thoroughly with soap and water after handling is complete.[5]
III. Emergency Procedures: Responding to Exposure
In the event of accidental exposure, immediate and decisive action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[8][10] Seek immediate medical attention.
-
Skin Contact: Wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected individual to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.
IV. Disposal Plan: Ensuring Regulatory Compliance and Environmental Safety
Proper disposal of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride and its containers is crucial to prevent environmental contamination and adhere to institutional and federal regulations.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables like gloves and weighing paper, in a designated hazardous waste container that is clearly labeled with "Hazardous Waste" and the full chemical name.[9]
-
Container Type: Use a high-density polyethylene (HDPE) container for waste collection, as it is resistant to acids.
-
Segregation: Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[11] Incompatible chemicals can react dangerously.[11]
-
Pickup and Disposal: Follow your institution's procedures for hazardous waste pickup. Complete all necessary paperwork, accurately describing the contents of the waste container.[9]
By adhering to these stringent safety protocols, researchers can confidently and safely handle 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride, ensuring both personal safety and the integrity of their research environment.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Benchchem. Personal protective equipment for handling 3,4-Diphenylpyridine.
- Actylis Lab Solutions. (2010, June 10). Pyridine MSDS.
- ECHEMI. Pyridine, alkyl derivs.
- Carl ROTH.
- Sigma-Aldrich. (2025, November 6).
- Merck.
- Fisher Scientific. (2025, December 18).
- Standard Oper
- ThermoFisher. (2010, October 29).
- Fisher Scientific. (2008, March 29).
- Material Safety D
- ChemScene. (2023, February 20).
- VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips.
- Fisher Scientific. (2009, September 22).
- Merck. (2025, December 24).
- Carl ROTH.
- HSE. (2025, August 28). Chemicals - safe use and handling.
- INEOS Group. (2020, February 4).
- CDC. NIOSH Pocket Guide to Chemical Hazards - Hydrogen chloride.
- Loba Chemie. (2015, April 9). 2-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 109-06-8 MSDS.
- Chemical Waste Management Guide.
- Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Sources
- 1. actylislab.com [actylislab.com]
- 2. lobachemie.com [lobachemie.com]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. ehs.com [ehs.com]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. benchchem.com [benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. uwm.edu [uwm.edu]
- 11. hse.gov.uk [hse.gov.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
